molecular formula C6H14ClNO B1370018 Piperidin-3-ylmethanol hydrochloride CAS No. 400771-49-5

Piperidin-3-ylmethanol hydrochloride

Número de catálogo: B1370018
Número CAS: 400771-49-5
Peso molecular: 151.63 g/mol
Clave InChI: VLFTUQPTEOPYGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperidin-3-ylmethanol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperidin-3-ylmethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-3-ylmethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperidin-3-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFTUQPTEOPYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595123
Record name (Piperidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400771-49-5
Record name (Piperidin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Piperidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Piperidin-3-ylmethanol hydrochloride, focusing on spectroscopic characterization, synthesis logic, and quality control.

Executive Summary & Compound Identity

Piperidin-3-ylmethanol hydrochloride (also known as 3-hydroxymethylpiperidine HCl) is a critical saturated N-heterocyclic building block. It serves as a scaffold in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. Its value lies in the 3-position chirality and the orthogonal reactivity of the secondary amine and the primary alcohol.

This guide moves beyond basic data listing to explain the spectral behavior of the molecule in its salt form, which differs significantly from the free base often found in databases.

Chemical Identity Table[1][2][3][4]
PropertyDetail
IUPAC Name Piperidin-3-ylmethanol hydrochloride
Common Name 3-(Hydroxymethyl)piperidine HCl
CAS (Free Base) 4606-65-9
CAS (Racemic HCl) 400771-49-5 (varies by vendor)
CAS ((R)-HCl) 1124199-58-1
CAS ((S)-HCl) 1125551-75-8
Formula C₆H₁₃NO[1][2][3][4][5][6][7][8] · HCl
MW 151.63 g/mol (Salt); 115.17 g/mol (Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in CH₂Cl₂, Et₂O

Synthesis & Formation Logic

To understand the impurity profile in spectroscopy, one must understand the genesis of the material. The two most common industrial routes are the hydrogenation of 3-pyridinemethanol and the reduction of ethyl nipecotate.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reduction pathway and the salt formation step, highlighting potential impurities (over-reduction or incomplete reduction).

SynthesisPath Start Ethyl Nipecotate (Ethyl piperidine-3-carboxylate) Inter Piperidin-3-ylmethanol (Free Base) Start->Inter Reduction (Reflux) Impurity Impurity: Unreacted Ester or Ring Opening Start->Impurity Side Rxn Reagent Reduction Agent (LiAlH4 or BH3-THF) Reagent->Inter Reagent Addition Final Piperidin-3-ylmethanol HCl (Target) Inter->Final Salt Formation (Precipitation) SaltStep HCl / Dioxane or HCl / IPA

Figure 1: Synthetic pathway from Ethyl Nipecotate to the HCl salt. Note that LiAlH₄ reduction requires careful quenching to avoid aluminum salts in the final product.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

Critical Technical Note: Most databases display the Free Base spectrum in CDCl₃. The HCl salt is insoluble in CDCl₃ and is typically run in D₂O or DMSO-d₆. Protonation of the nitrogen causes a significant downfield shift (deshielding) of the


-protons (positions 2 and 6) by approximately 0.5 - 0.8 ppm compared to the free base.
¹H NMR (400 MHz, D₂O)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
2-H (eq) 3.35 - 3.45dd (Broad)1H

-proton, deshielded by N⁺
6-H (eq) 3.20 - 3.30d (Broad)1H

-proton, deshielded by N⁺
CH₂-OH 3.38 - 3.42d (J ~ 6 Hz)2HHydroxymethyl group
2-H (ax) 2.80 - 2.95t (Broad)1HGeminal to 2-H(eq), axial
6-H (ax) 2.65 - 2.80t (Broad)1HGeminal to 6-H(eq), axial
3-H 1.85 - 2.00m1HMethine chiral center
4-H, 5-H 1.50 - 1.90m3HRing methylene envelope
4-H (ax) 1.15 - 1.30m1HHigh field axial proton
  • Solvent Exchange: In D₂O, the -OH and -NH₂⁺ protons exchange rapidly with deuterium and are not observed . To see these labile protons, run the sample in DMSO-d₆ .

  • DMSO-d₆ Profile: In DMSO, you will see a broad singlet at

    
     8.5-9.0 ppm (NH₂⁺) and a triplet/broad singlet at 
    
    
    
    4.5-5.0 ppm (OH).
¹³C NMR (100 MHz, D₂O)
CarbonShift (

, ppm)
TypeAssignment
CH₂-OH 63.5CH₂Primary alcohol
C-2 47.2CH₂

-carbon (next to N)
C-6 44.8CH₂

-carbon (next to N)
C-3 36.5CHMethine (branch point)
C-4 26.1CH₂

-carbon
C-5 23.8CH₂

-carbon
Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest way to distinguish the Free Base from the Hydrochloride salt.

  • Free Base: Sharp bands for C-H stretches (<3000 cm⁻¹) and a broad O-H stretch.

  • HCl Salt (Key Diagnostic): The protonated amine (

    
    ) creates a very broad, complex absorption band often referred to as the "Ammonium Band."
    
Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3200 - 3400 O-H StretchBroad, strong (H-bonded).
2400 - 3000 N-H⁺ StretchCritical Identifier. Very broad, multiple sub-bands. Overlaps C-H.
2850 - 2950 C-H Stretch (sp³)Visible as sharp spikes on top of the broad N-H⁺ band.
1580 - 1600 N-H BendingMedium intensity (Amine salt deformation).
1050 - 1080 C-O StretchStrong (Primary alcohol).
Mass Spectrometry (ESI-MS)

In Electrospray Ionization (ESI) positive mode, the salt dissociates. You detect the cation


.
  • Theory:

    
    .[1]
    
  • Observed Ion:

    
    
    
    
    
    .
  • Fragmentation Pattern:

    • 116.1 (Parent)

    • 98.1 (Loss of H₂O, [M+H-18]⁺). Common in alcohols.

    • 84.1 (Loss of CH₂OH or ring fragmentation).

Experimental Validation Protocols

As a researcher, you must validate the material before use in sensitive biological assays.

Purity Check via TLC
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM : MeOH : NH₄OH (85 : 14 : 1). Note: Ammonia is required to drag the amine salt off the baseline.

  • Visualization: Iodine vapor (general organic) or Ninhydrin stain (amines turn purple/red).

  • Rf Value: ~0.2 - 0.3 (highly dependent on ammonia concentration).

Chloride Content Titration (Potentiometric)

To ensure the stoichiometry is exactly 1:1 (critical for molarity calculations in drug screening):

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 1 mL of 5% HNO₃.

  • Titrate with 0.01 M AgNO₃ solution using a silver electrode.

  • Target: ~23.4% Chloride by weight.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[9] Journal of Organic Chemistry.[9] (Standard reference for solvent shifts in D₂O/DMSO). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Piperidin-3-ylmethanol Hydrochloride

[1]

Executive Summary & Compound Identity

Piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8 for (S)-isomer; Racemic HCl often custom synthesized) is a polar, heterocyclic building block essential in medicinal chemistry.[1][2] It serves as a core scaffold for various bioactive molecules, including kinase inhibitors and GPCR ligands.

Understanding its solubility landscape is critical for:

  • Reaction Optimization: Selecting compatible solvent systems for nucleophilic substitutions or oxidations.

  • Purification: Designing efficient recrystallization protocols to remove non-polar impurities.

  • Handling: Preventing hygroscopic degradation during storage.

Physicochemical Identity
PropertyDetail
IUPAC Name Piperidin-3-ylmethanol hydrochloride
Free Base CAS 4606-65-9
(S)-HCl CAS 1125551-75-8
Formula C₆H₁₃NO[1][2][3][4][5][6][7][8][9] · HCl
MW 151.63 g/mol
Physical Form White to off-white crystalline solid
Polarity High (Ionic salt with H-bond donor/acceptor sites)

Physicochemical Basis of Solubility

The solubility behavior of Piperidin-3-ylmethanol HCl is governed by the interplay between its ionic lattice energy and the solvation capability of the solvent.[1]

  • Ionic Nature: As a hydrochloride salt, the protonated piperidine nitrogen (pKa ~11) creates a strong ionic dipole. This necessitates high-dielectric solvents (Water, DMSO) to overcome lattice energy.

  • Hydrogen Bonding: The primary hydroxyl group (-CH₂OH) and the ammonium proton (-NH₂⁺) act as potent Hydrogen Bond Donors (HBD).

  • Lipophilicity: The saturated piperidine ring provides a small hydrophobic region, but it is overwhelmed by the polar salt character, rendering the molecule insoluble in non-polar hydrocarbons.

Dissolution Mechanism

The dissolution process involves the disruption of the crystal lattice by solvent molecules that form a solvation shell around the chloride anion (


DissolutionMechanismcluster_0Solvation Shell FormationSolidSolid Crystal Lattice(Strong Ionic Bonds)TransitionInterfacialWettingSolid->Transition Energy Input(Heat/Sonication)SolventPolar Solvent(Water/MeOH)Solvent->Transition Dipole AttackDissolvedSolvated Ions(Stable Solution)Transition->Dissolved Lattice BreakdownCl_SolvCl- ... H-O-RTransition->Cl_SolvNH_SolvR-NH2+ ... O-RTransition->NH_Solv

Figure 1: Mechanism of ionic salt dissolution in polar protic solvents.

Solubility Profile Data

The following data categorizes solvent compatibility based on experimental observations and general amine hydrochloride properties.

Solvent ClassSolventSolubility RatingApplication
Protic Polar Water High (>100 mg/mL)Aqueous workup, biological assays.[1]
Methanol High (>50 mg/mL)Primary solvent for reactions/transfers.[1]
Ethanol Moderate Ideal for recrystallization (cooling).[1]
Isopropanol Low-Moderate Anti-solvent for crystallization.[1]
Aprotic Polar DMSO High Stock solutions for screening.[1]
DMF High Synthesis medium (SNAr, coupling).[1]
Chlorinated DCM Low (<1 mg/mL)Insoluble unless mixed with MeOH (e.g., 10% MeOH/DCM).[1]
Chloroform Very Low Poor solvent for the salt form.[1]
Non-Polar Diethyl Ether Insoluble Precipitant (Anti-solvent).[1]
Hexanes Insoluble Washing to remove non-polar impurities.[1]
Ethyl Acetate Very Low Slurry washing.[1]

Critical Insight: While the free base (CAS 4606-65-9) is soluble in DCM and Ethyl Acetate, the HCl salt is not .[1] To extract the compound into an organic layer (DCM/EtOAc), you must first neutralize the salt with a base (e.g., NaHCO₃, NaOH) to generate the free amine.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

This protocol provides a definitive "Soluble/Insoluble" boundary for process development.

Materials:

  • Piperidin-3-ylmethanol HCl (dried).[1][2]

  • Target Solvent (HPLC Grade).

  • 0.45 µm Syringe Filter (PTFE or Nylon).

  • Scintillation Vials (20 mL).

Workflow:

  • Weighing: Tare a vial and add 50 mg of the compound.

  • Addition: Add solvent in 100 µL increments .

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Check for clarity.

    • If clear < 1 mL: Solubility > 50 mg/mL.

    • If turbid @ 1 mL: Solubility < 50 mg/mL.

  • Saturation (Optional): If high accuracy is needed, add excess solid, stir for 24h at 25°C, filter, evaporate a known volume of filtrate, and weigh the residue.

Protocol B: Purification via Recrystallization

The most effective method to purify this salt is Ethanol/Ether precipitation .

  • Dissolution: Dissolve crude Piperidin-3-ylmethanol HCl in the minimum amount of hot Ethanol (Abs.) or Methanol (~60°C).

  • Filtration: Filter hot (if insoluble particulates exist) through a glass frit.

  • Nucleation: Allow the solution to cool to Room Temperature (RT).

  • Anti-Solvent: Slowly add Diethyl Ether or MTBE dropwise until a persistent turbidity appears.

  • Crystallization: Cool to 0-4°C overnight.

  • Collection: Filter the white crystals and wash with cold Ether. Dry under vacuum over P₂O₅.

Solubility Screening Workflow

Use this logical flow to determine the optimal solvent for your specific application (Reaction vs. Purification).

SolubilityWorkflowStartStart: Define GoalGoalGoal?Start->GoalReactionReaction MediumGoal->Reaction SynthesisPurificationPurificationGoal->Purification CleanupPolarityCheckReagents Compatiblewith Protic Solvent?Reaction->PolarityCheckUseMeOHUse Methanol or WaterPolarityCheck->UseMeOH YesUseDMFUse DMF or DMSOPolarityCheck->UseDMF No (Need Aprotic)ImpuritiesImpurity Profile?Purification->ImpuritiesNonPolarImpNon-Polar ImpuritiesImpurities->NonPolarImp LipophilicPolarImpInorganic SaltsImpurities->PolarImp HydrophilicActionRecrystRecrystallize:EtOH (Solvent) + Ether (Anti)NonPolarImp->ActionRecrystActionBaseFree Base Extraction:1. NaOH (aq)2. Extract into DCMPolarImp->ActionBase

Figure 2: Decision tree for solvent selection based on process goals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700777, (S)-Piperidin-3-ylmethanol hydrochloride. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Colloids and Surfaces A: Physicochemical and Engineering Aspects. (General reference for salt solubility mechanisms).

Mastering the Chiral Integrity of (S)-Piperidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 2.0 | Application Note for Process Chemistry

Executive Summary & Strategic Importance

(S)-Piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8 ) is a high-value chiral synthon used extensively in the synthesis of next-generation kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.[1][2][3] Its structural value lies in the C3-chiral center, which dictates the spatial orientation of the hydroxymethyl group—a critical pharmacophore often involved in hydrogen bonding within the target protein's active pocket.[2][3]

For drug development professionals, the primary challenge is not just synthesis, but proven enantiomeric purity .[3] The molecule lacks a strong chromophore, making direct UV-based chiral HPLC unreliable without derivatization.[3] Furthermore, as a secondary amine, it is prone to degradation if not stored as a stable salt.[3]

This guide outlines a robust, self-validating workflow for the synthesis, purification, and analytical control of this compound, prioritizing Enantiomeric Excess (ee) > 99.5% .

Chemical Profile & Critical Attributes[3][4][5][6][7]

AttributeSpecificationTechnical Note
Chemical Name (S)-Piperidin-3-ylmethanol hydrochloride
CAS Number 1125551-75-8 (HCl Salt)Free base: 144539-77-5
Molecular Formula C₆H₁₄ClNOMW: 151.63 g/mol
Chiral Center C3 (S-configuration)Critical for biological activity
Solubility High: Water, MethanolLow: Ether, Hexane, DCM
Detection Challenge UV Silent No native chromophore above 210 nm

Production Strategy: The Resolution Pathway

While asymmetric hydrogenation of pyridines is possible, it often requires expensive Ruthenium/Rhodium catalysts and high-pressure vessels.[2][3] For robust laboratory to pilot-scale production, Optical Resolution via Diastereomeric Salt Formation is the preferred route.[3]

The "N-Benzyl" Advantage

Attempting to resolve the bare amino-alcohol is inefficient due to its high water solubility and polarity.[1][2][3] The "Senior Scientist" approach is to resolve the N-benzyl intermediate . The benzyl group adds lipophilicity, facilitating crystallization, and is easily removed later.[3]

Synthesis & Resolution Workflow

Resolving Agent: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) is the gold standard for resolving 3-substituted piperidines.[1][2][3]

SynthesisWorkflow Racemic Racemic N-Benzyl-3-hydroxymethyl piperidine Resolution Resolution Step (L-DBTA in EtOH) Racemic->Resolution Salt (S)-Enantiomer DBTA Salt (Crystalline Solid) Resolution->Salt Crystallization FreeBase (S)-N-Benzyl Free Base Salt->FreeBase NaOH/DCM Ext. Debenz Hydrogenolysis (Pd/C, H2) FreeBase->Debenz Final Final Product (S)-Piperidin-3-ylmethanol HCl Salt Debenz->Final HCl/MeOH

Figure 1: Optimized chemical workflow for isolating the (S)-enantiomer using the N-benzyl protection strategy.

Step-by-Step Protocol (Resolution)
  • Dissolution: Dissolve 1.0 eq of racemic N-benzyl-3-hydroxymethylpiperidine in Ethanol (10 mL/g).

  • Addition: Add 1.0 eq of (-)-Dibenzoyl-L-tartaric acid (L-DBTA) dissolved in warm ethanol.

  • Crystallization: Heat to reflux for 30 mins, then cool slowly to room temperature over 4 hours. Stir overnight.

  • Filtration: Collect the precipitate. This is the (S)-amine[1][2]·L-DBTA salt.[1][2][3]

  • Recrystallization (Critical): Recrystallize from EtOH/Water (9:1) to boost ee from ~90% to >99%.

  • Liberation: Treat the salt with 1N NaOH and extract with Dichloromethane (DCM) to yield the chiral free base.[2][3]

Analytical Control: The "Blind Spot" Solution

The Problem: (S)-Piperidin-3-ylmethanol has virtually no UV absorbance.[1][2][3] Running it on a standard HPLC with a UV detector at 210 nm yields a noisy baseline and poor sensitivity for impurities.[3]

The Solution: Pre-column Derivatization . We chemically attach a "UV tag" (Benzoyl group) to the nitrogen.[2][3] This allows for high-sensitivity detection of the enantiomers using standard UV detectors (254 nm).[3]

Analytical Decision Matrix

AnalyticalMatrix Sample Sample: (S)-Piperidin-3-ylmethanol HCl Check Direct UV Detection? Sample->Check Deriv Derivatization Reaction (Benzoyl Chloride + TEA) Check->Deriv NO (Low Sensitivity) HPLC Chiral HPLC Analysis (Chiralpak AD-H) Deriv->HPLC UV Active Amide Result Calculate EE% (Area Normalization) HPLC->Result

Figure 2: Analytical workflow required to overcome the lack of chromophore in the native molecule.

Validated Analytical Protocol (Derivatization Method)
  • Reagent: Benzoyl Chloride (BzCl).[2][3][4][5]

  • Reaction: (S)-Piperidin-3-ylmethanol + BzCl

    
    N-Benzoyl derivative (Strong UV absorption at 254 nm).[1][2][3]
    

Procedure:

  • Preparation: Dissolve 10 mg of sample in 1 mL of DCM.

  • Basification: Add 20 µL Triethylamine (TEA) to neutralize the HCl salt.

  • Derivatization: Add 10 µL Benzoyl Chloride. Shake for 1 minute.

  • Quench: Add 0.5 mL water, shake, and discard the aqueous layer.

  • Dilution: Dilute the organic layer with Mobile Phase (Hexane/IPA) for injection.[3]

HPLC Conditions:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1][2][3]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection: UV @ 254 nm.[2][3]

  • Expected Result: The (S)-enantiomer derivative typically elutes after the (R)-enantiomer on AD-H columns (confirm with racemic standard).

Salt Formation & Stability

The free base is a viscous, hygroscopic oil that oxidizes over time.[2][3] The Hydrochloride (HCl) salt is the preferred form for storage.[3]

HCl Salt Formation Protocol[1][2][3]
  • Dissolve the purified (S)-free base in dry Methanol .[2][3]

  • Cool to 0°C.

  • Slowly bubble anhydrous HCl gas or add Acetyl Chloride (which generates HCl in situ with MeOH) until pH < 3.

  • Concentrate in vacuo.[3]

  • Trituration: Add Diethyl Ether or MTBE to induce precipitation.[2][3]

  • Drying: Dry under high vacuum at 40°C for 24 hours. Note: Trapped solvent (MeOH) is common; ensure rigorous drying.[1][2]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Chiral Purity (<95% ee) Incomplete resolution or impure resolving agent.[1][2][3]Perform a second recrystallization of the DBTA salt using EtOH/Water.[2][3]
No Peaks on HPLC Lack of UV chromophore.Do not skip derivatization. Use the Benzoyl Chloride method described in Section 4.2.
Broad Peaks (Tailing) Residual silanol interactions.[2][3]If running without derivatization (using RI detector), add 0.1% Diethylamine (DEA) to the mobile phase.[3]
Hygroscopicity Exposure to ambient moisture.[2][3]Store HCl salt in a desiccator under Argon.

References

  • Sigma-Aldrich. (S)-Piperidin-3-ylmethanol hydrochloride Product Specification. CAS 1125551-75-8.[1][3][7][8][9][10] Link

  • PubChem. Compound Summary for (S)-Piperidin-3-ylmethanol hydrochloride. National Library of Medicine.[3] Link

  • Gao, Y., et al. (2012).[3] Process for the preparation of chiral 3-substituted piperidines via resolution.[1][3] Journal of Organic Chemistry.[3] (General reference for tartaric acid resolution of piperidines).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard source for polysaccharide column care and mobile phases).[3] Link

  • ICH Guidelines. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (Regulatory basis for setting ee% limits). Link

Sources

The Piperidine Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Nature of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring—a six-membered nitrogen-containing heterocycle—stands as a "privileged scaffold." This terminology, coined by Evans et al., refers to molecular frameworks that are capable of providing useful ligands for more than one receptor.

The ubiquity of piperidine in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Risperidone) is not coincidental. It stems from three critical physicochemical properties:

  • Basicity (pKa ~11.2): At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This allows it to mimic the secondary or tertiary amines found in endogenous neurotransmitters (dopamine, serotonin, acetylcholine), facilitating high-affinity salt-bridge interactions with aspartate or glutamate residues in binding pockets.

  • Conformational Flexibility: The chair conformation of piperidine allows substituents at the C4 position to adopt either axial or equatorial orientations, maximizing van der Waals contacts within hydrophobic pockets.

  • Lipophilicity Modulation: The scaffold serves as a tunable linker, balancing water solubility (via the ionized amine) with membrane permeability (via the hydrocarbon backbone).

Mechanistic Versatility: Molecular Recognition Events

To design effective piperidine-based drugs, one must understand the specific binding modes. We will analyze two distinct mechanisms: GPCR Orthosteric Binding and Enzymatic Cation-Pi Interaction .

Case Study A: The Opioid Receptor (GPCR) – Salt Bridges

Drug: Fentanyl (4-anilidopiperidine class) Target:


-Opioid Receptor (mOR)[1][2]

Fentanyl's high potency (50-100x morphine) is driven by a specific binding pose within the mOR transmembrane bundle.

  • Primary Interaction: The protonated piperidine nitrogen forms a critical salt bridge with Asp147 (D3.32) in the receptor's orthosteric site.

  • Secondary Interaction (The "Deep Pocket"): Recent molecular dynamics studies reveal that the phenethyl chain on the piperidine nitrogen allows the molecule to extend deeper into the receptor, engaging His297 (H6.52) via hydrogen bonding.[1] This "deep insertion" mode correlates with high residence time and potency.

Case Study B: Acetylcholinesterase (Enzyme) – Cation-Pi Stacking

Drug: Donepezil (N-benzylpiperidine class) Target: Acetylcholinesterase (AChE)[3][4][5][6][7]

Donepezil acts as a "dual binding site" inhibitor, spanning the entire active gorge of the enzyme.

  • Peripheral Anionic Site (PAS): The indanone ring stacks with Trp279.

  • Catalytic Anionic Site (CAS): The piperidine ring penetrates deep into the gorge. Crucially, the positively charged nitrogen does not bind via a simple salt bridge but rather through a cation-

    
     interaction  with the indole ring of Trp86 . This stabilizes the drug-enzyme complex without requiring a complementary acidic residue.
    
Visualization: The Piperidine Interaction Network

Piperidine_Pharmacophore Piperidine Piperidine Core (Protonated N+) Aspartate Aspartate/Glutamate (Salt Bridge) Piperidine->Aspartate GPCRs (Opioid, Dopamine) Aromatic Trp/Tyr/Phe (Cation-Pi Interaction) Piperidine->Aromatic Enzymes (AChE) Hydrophobic Hydrophobic Pocket (Van der Waals) Piperidine->Hydrophobic C4-Substituents H_Bond His/Ser (Hydrogen Bond) Piperidine->H_Bond Deep Pocket (Fentanyl)

Figure 1: The Piperidine Interaction Network showing the primary binding modes across different protein targets.

Therapeutic Classes and Structural Logic[9]

Drug ClassRepresentative MoleculeTarget MechanismStructural Key Feature
Opioid Analgesics Fentanyl

-Opioid Agonist
4-Anilidopiperidine: The 4-position nitrogen is acylated, creating a rigid T-shape essential for receptor fit.
Antipsychotics RisperidoneD2/5-HT2A AntagonistPiperidinyl-benzisoxazole: The piperidine acts as a spacer, positioning the polar headgroup to block dopamine receptors.
Alzheimer's DonepezilAChE InhibitorN-Benzylpiperidine: The benzyl group provides the length to span the enzyme gorge; the piperidine anchors at the bottom.
Stimulants MethylphenidateDAT/NET Blocker2-Substituted Piperidine: The alpha-substitution creates a chiral center crucial for activity (

-threo isomer is active).

Experimental Protocols

Synthesis: Library Generation via Reductive Amination

The most robust method for functionalizing the piperidine ring for SAR (Structure-Activity Relationship) studies is Reductive Amination. This protocol allows for the rapid creation of N-substituted or 4-substituted libraries.

Objective: Synthesis of 1-benzyl-4-(phenylamino)piperidine derivatives.

Reagents:

  • N-Boc-4-piperidone (or N-substituted analog)[3]

  • Aniline derivative (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)[6]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve the N-Boc-4-piperidone (1.0 mmol) and the aniline (1.0 mmol) in DCE (5 mL). Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC. A shift in Rf usually indicates imine formation, though equilibrium may exist.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise. STAB is preferred over NaCNBH3 due to lower toxicity and better selectivity (does not reduce ketones/aldehydes as aggressively).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO3 (10 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Deprotection (Optional): If N-Boc was used, deprotect with TFA/DCM (1:1) to yield the secondary amine for further functionalization.

Biological Assay: Calcium Mobilization for GPCR Activity

For piperidine compounds targeting GPCRs (e.g., Opioid, Muscarinic), a functional Calcium Flux assay is standard.

Protocol:

  • Cell Seeding: Seed CHO cells stably expressing the target GPCR (e.g., hMOR) into 96-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 mins at 37°C.

  • Compound Addition: Prepare serial dilutions of the piperidine analogs in assay buffer.

  • Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and immediately record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curves to determine EC50 (agonists) or IC50 (antagonists).
    
Visualization: Synthetic Workflow

Synthesis_Workflow Start 4-Piperidone Intermediate Imine Intermediate Start->Intermediate + Amine Aniline/Amine Amine->Intermediate Product 4-Substituted Piperidine Intermediate->Product Reductive Amination Reagent STAB / AcOH (Reduction) Reagent->Product Deprotect TFA Deprotection (Optional) Product->Deprotect If N-Boc

Figure 2: Reductive Amination workflow for generating piperidine libraries.

Future Directions: Rigidification and Stereochemistry

The future of piperidine therapeutics lies in conformational restriction . While the flexibility of piperidine is an asset, it can also lead to off-target binding (promiscuity).

  • Bridged Systems: Converting the piperidine to a Tropane (8-azabicyclo[3.2.1]octane) or Quinuclidine locks the nitrogen lone pair vector. This is seen in 5-HT3 antagonists (e.g., Palonosetron).

  • Spiro-Piperidines: Incorporating the piperidine nitrogen into a spiro-cycle reduces metabolic susceptibility to oxidative deamination by cytochrome P450 enzymes, improving half-life.

References

  • Jorgensen, W. L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[8][9][10] International Journal of Molecular Sciences.[8] Link

  • Vo, Q. N., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the µ-Opioid Receptor.[1][11] JACS Au. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Nature. Link

  • Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone.[3] Journal de la Société Ouest-Africaine de Chimie.[3] Link

Sources

The Piperidine Scaffold: From Historical Genesis to Modern Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of piperidine alkaloids, designed for researchers and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

The piperidine moiety—a saturated, six-membered heterocyclic amine—stands as one of the most privileged scaffolds in medicinal chemistry.[1][2][3] Found in over 70 FDA-approved therapeutics, its history traces a direct line from the dawn of organic synthesis to contemporary structure-activity relationship (SAR) optimization. This guide analyzes the discovery of foundational piperidine alkaloids (Coniine, Piperine), delineates their divergent biosynthetic origins (Polyketide vs. Lysine pathways), and details the technical evolution of their isolation and synthesis.

Historical Genesis: The Birth of Synthetic Alkaloid Chemistry

The history of piperidine alkaloids is not merely a catalogue of discovery but the timeline of organic chemistry’s transition from an observational science to a synthetic one.

The Coniine Paradigm (1827–1886)

While Piperine was isolated earlier (1819 by H.C. Ørsted), Coniine holds the distinct honor of being the first alkaloid to be chemically synthesized, a milestone that shattered the "vitalism" theory which posited that organic compounds could only be produced by living organisms.

  • Isolation (1827): Giesecke isolated Coniine from Conium maculatum (Poison Hemlock).

  • Structural Elucidation (1881): August Wilhelm von Hofmann established the structure, identifying it as 2-propylpiperidine.

  • First Synthesis (1886): Albert Ladenburg successfully synthesized Coniine, proving that complex natural products could be constructed in the laboratory.[4][5]

Case Study: The Ladenburg Synthesis

Ladenburg’s synthesis is a masterclass in classical heterocyclic chemistry. Unlike modern asymmetric synthesis, it relied on thermodynamic rearrangement and catalytic reduction.

Mechanism of Action:

  • Ladenburg Rearrangement: Thermal conversion of N-methylpyridinium iodide to 2-methylpyridine.[4][6]

  • Aldol-type Condensation: Reaction with acetaldehyde (via paraldehyde) to form the alkenyl side chain.

  • Reduction: Sodium-ethanol reduction of the pyridine ring to the saturated piperidine.

LadenburgSynthesis Start N-methylpyridinium iodide Inter1 2-methylpyridine (α-picoline) Start->Inter1 Heat (300°C) Rearrangement Inter2 2-propenylpyridine Inter1->Inter2 Acetaldehyde ZnCl2 (Condensation) Product (±)-Coniine (Racemic) Inter2->Product Na / Ethanol (Reduction) Resolution Tartaric Acid Resolution Product->Resolution Fractional Crystallization Final (S)-(+)-Coniine (Natural) Resolution->Final Isolation

Figure 1: The Ladenburg Synthesis (1886).[4][6] The pathway demonstrates the conversion of a pyridine core to the saturated piperidine alkaloid.[5][6]

Biosynthetic Divergence: Lysine vs. Polyketide Origins

A critical distinction for researchers is that not all piperidine rings share the same biosynthetic origin. This divergence dictates the substitution patterns and stereochemistry observed in natural products.

The Polyketide Route (Conium Alkaloids)

Unusually for nitrogen heterocycles, Coniine is not derived from amino acids. It arises from the acetate/malonate polyketide pathway.

  • Precursors: Acetyl-CoA + 2 Malonyl-CoA.

  • Enzymes: Polyketide Synthase (PKS)

    
     Transaminase.
    
  • Key Intermediate:

    
    -Coniceine.[4][5][7][8][9]
    
The Lysine Route (Piper/Lobelia Alkaloids)

Most piperidine alkaloids (e.g., Pelletierine, Lobeline, Piperine) follow the amino acid pathway.

  • Precursors: L-Lysine

    
     Cadaverine.
    
  • Key Intermediate:

    
    -Piperideine.
    

Biosynthesis cluster_poly Polyketide Pathway (Coniine) cluster_lysine Lysine Pathway (Pelletierine/Piperine) Acetate Acetyl-CoA + Malonyl-CoA Polyketide Tetraketide Backbone Acetate->Polyketide PKS Coniceine γ-Coniceine Polyketide->Coniceine Transamination Cyclization Coniine Coniine Coniceine->Coniine Reductase (NADPH) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylase (LDC) Piperideine Δ1-Piperideine Cadaverine->Piperideine Diamine Oxidase Pelletierine Pelletierine Piperideine->Pelletierine Mannich-like Condensation

Figure 2: Biosynthetic divergence. Coniine utilizes a carbon-backbone assembly (Polyketide), while Pelletierine utilizes amino acid cyclization.

Technical Protocol: Isolation of Piperine

The following protocol is a standardized, self-validating method for isolating Piperine from Piper nigrum. It utilizes basic hydrolysis to remove resinous impurities while preserving the amide bond of piperine.

Objective: Isolate high-purity Piperine (>95%) from black pepper. Principle: Piperine is soluble in ethanol and dichloromethane but insoluble in water. Impurities (resins, gums) are saponified by KOH, remaining in the aqueous phase or becoming easily washable.

Reagents & Equipment[12][13][14][15]
  • Source: 20g Ground Black Pepper (Piper nigrum).

  • Solvent: 95% Ethanol, Dichloromethane (DCM).

  • Reagents: 10% Ethanolic KOH (Potassium Hydroxide).[10]

  • Apparatus: Soxhlet extractor (optional) or Round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Extraction:

    • Place 20g of ground pepper in a reflux setup with 150 mL of 95% Ethanol.

    • Reflux for 2 hours. (Alternatively, Soxhlet extraction for 4 hours yields higher efficiency).

    • Filter the hot solution to remove solid residue.

  • Concentration:

    • Concentrate the filtrate in vacuo (Rotary Evaporator) to approximately 10–15 mL of dark, viscous oil.

  • Saponification (Critical Step):

    • Add 10 mL of 10% Ethanolic KOH to the residue.

    • Why: This saponifies acidic resins and lipids that co-extract. Piperine is a neutral amide and resists mild basic hydrolysis.

    • Stir for 15 minutes. Decant the solution from any insoluble residue.

  • Crystallization:

    • Add water dropwise to the ethanolic solution until slight turbidity appears.

    • Allow the solution to stand at 4°C (overnight). Yellow needles of Piperine will precipitate.[10]

  • Purification:

    • Recrystallize the crude solid from an Acetone:Hexane (3:[10]2) mixture.

    • Validation: Melting Point should be 128–130°C .

Pharmacological Evolution: From Toxin to Therapeutic

The piperidine ring is a "privileged structure" in drug discovery due to its ability to modulate physicochemical properties (logP, pKa) and its conformational adaptability.

Structure-Activity Relationship (SAR) Table

The following table highlights how the piperidine core has been adapted from natural toxins to modern drugs.

CompoundClassMechanism of ActionRole of Piperidine Ring
Coniine ToxinnAChR AntagonistMimics Acetylcholine cation; causes respiratory paralysis.
Piperine BioenhancerTRPV1 Agonist / CYP3A4 InhibitorLipophilic linker; inhibits glucuronidation.
Fentanyl Opioid

-Opioid Receptor Agonist
Central scaffold orienting the phenethyl and anilido groups.
Donepezil NootropicAcetylcholinesterase InhibitorBinds to the anionic subsite of the enzyme.
Paroxetine SSRISerotonin Reuptake InhibitorRigidifies the structure to ensure selectivity for SERT.
Modern Application: The "Fentanyl" Scaffold

In synthetic opioids, the piperidine ring is crucial. It serves as a connector that holds the lipophilic phenyl ring and the polar amide in a specific spatial arrangement required for


-opioid receptor binding.

References

  • Ladenburg, A. (1886).[4][5][6][8] "Synthese der aktiven Coniine." Berichte der deutschen chemischen Gesellschaft. Link

  • Hotti, H., & Rischer, H. (2017).[5] "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." Molecules. Link

  • Epstein, W. W., et al. (1993). "Isolation of Piperine from Black Pepper." Journal of Chemical Education. Link

  • Oersted, H. C. (1820). "Über das Piperin." Journal für Chemie und Physik. (Historical Reference).
  • Goel, R. K., et al. (2023). "Piperidine-based drug discovery."[2][11] ResearchGate.[5] Link

Sources

Chiral Piperidine Architectures in Modern Drug Discovery: A Technical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Chiral Piperidine Derivatives in Drug Design Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

The piperidine ring is the most frequently encountered nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, appearing in over 20 distinct drug classes. However, the transition from achiral or racemic piperidine scaffolds to enantioenriched architectures represents a critical inflection point in modern medicinal chemistry. This guide examines the structural and pharmacological imperatives of chiral piperidines, detailing the shift from classical resolution to catalytic asymmetric synthesis. It provides actionable protocols for iridium-catalyzed hydrogenation and analyzes the structure-activity relationships (SAR) that define the success of blockbuster drugs like Paroxetine and Niraparib.

The Pharmacophore: Stereoelectronic Imperatives

The piperidine scaffold serves as a versatile template for displaying pharmacophoric elements in 3D space. Unlike flat aromatic systems (e.g., pyridine), the sp³-hybridized piperidine ring offers defined puckering (chair/boat conformations), allowing for precise vector positioning of substituents.

The Eutomer-Distomer Dichotomy

In chiral drug design, the eutomer (active enantiomer) often exhibits orders of magnitude higher affinity than the distomer (inactive/less active enantiomer). This is not merely a matter of potency but of safety and selectivity.

Case Study: Methylphenidate (Ritalin) Methylphenidate contains two chiral centers, but the threo-diastereomer is the clinically active form. Within the threo pair, the (


)-enantiomer (dexmethylphenidate) is the eutomer.
  • (

    
    )-Methylphenidate:  Potent inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
    
  • (

    
    )-Methylphenidate:  Significantly lower affinity, contributing primarily to metabolic load rather than therapeutic effect.
    

Case Study: Paroxetine (Paxil) Paroxetine is a trans-3,4-disubstituted piperidine. The (3S, 4R)-enantiomer is the marketed SSRI.[1]

  • Binding Affinity (

    
    ):  Paroxetine exhibits sub-nanomolar affinity for the Serotonin Transporter (SERT, 
    
    
    
    nM), with >300-fold selectivity over NET.[2]
  • Conformational Lock: The bulky substituents at C3 and C4 lock the piperidine ring into a specific chair conformation that perfectly complements the orthosteric site of the transporter.

Visualization: The Chiral Drug Development Workflow

The following diagram illustrates the critical decision matrix for developing chiral piperidine drugs, from target identification to process scale-up.

ChiralPiperidineWorkflow Target Target Identification (GPCRs, Transporters) HitID Hit Identification (Racemic Screening) Target->HitID LeadOpt Lead Optimization (Chirality Introduction) HitID->LeadOpt SAR Analysis SynthRoute Route Selection LeadOpt->SynthRoute Retrosynthesis Resolution Classical Resolution (Chiral HPLC/Salts) SynthRoute->Resolution Low Yield Asymmetric Asymmetric Catalysis (Hydrogenation/C-H Activation) SynthRoute->Asymmetric High Atom Economy Biocat Biocatalysis (Transaminases) SynthRoute->Biocat Green Chem Final Scale-Up & Mfg (e.e. > 99%) Resolution->Final Asymmetric->Final Biocat->Final

Figure 1: Strategic workflow for the development of chiral piperidine therapeutics, highlighting the divergence in synthetic methodologies.

Synthetic Methodologies: A Technical Comparison

The synthesis of chiral piperidines has evolved from wasteful classical resolutions to highly efficient catalytic methods.

MethodologyMechanismAdvantagesLimitations
Classical Resolution Separation of diastereomeric salts (e.g., Tartaric acid)Simple, requires no exotic catalysts.[3]Max 50% yield (theoretical); wasteful; labor-intensive.[3]
Chiral Pool Synthesis Starting from amino acids or carbohydratesAbsolute stereocontrol guaranteed.[3]Limited structural diversity; often requires long linear sequences.[3]
Asymmetric Hydrogenation Ir/Rh-catalyzed reduction of pyridines/quinolines100% atom economy ; high throughput; scalable.[3]Requires high pressure (H₂); catalyst cost; substrate deactivation.[3]
Biocatalysis Transaminase/Imine Reductase enzymesMild conditions; aqueous media; high selectivity.[3]Enzyme engineering required for non-natural substrates.[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Methodology: Direct asymmetric hydrogenation of substituted pyridines.[4][5] Objective: To synthesize enantioenriched 2-substituted piperidines using a homogeneous Iridium catalyst system. This protocol is based on the activation of the pyridine ring via N-acylation or protonation to overcome aromatic stability.

Reagents & Equipment
  • Precursor: 2-Methylpyridine (or substituted derivative).

  • Catalyst:

    
     (Chloro-1,5-cyclooctadiene iridium(I) dimer).
    
  • Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos.[6]

  • Additive: Iodine (

    
    ) – Critical for catalyst activation.[3]
    
  • Solvent: Toluene or Dichloromethane (DCM).[3]

  • Activator: Benzyl chloroformate (Cbz-Cl) or HCl (to form pyridinium salt).

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Workflow

Step 1: Catalyst Complex Formation (In Situ) [3]

  • In a glovebox (nitrogen atmosphere), weigh

    
     (1.0 mol%) and the chiral diphosphine ligand (2.2 mol%) into a Schlenk flask.
    
  • Add dry Toluene (5 mL). Stir at room temperature for 30 minutes until a clear orange/red solution forms.

  • Add Iodine (

    
    , 5-10 mol%). The solution will darken. Stir for an additional 15 minutes. Note: Iodine oxidizes Ir(I) to the active Ir(III) species.
    

Step 2: Substrate Preparation

  • If using the N-iminium or salt activation method: Treat the 2-substituted pyridine with the activating agent (e.g., Benzyl bromide or HCl) in a separate flask to form the pyridinium salt. Isolate and dry the salt.

  • Alternative (Direct): Some systems allow direct hydrogenation of the pyridine in the presence of the activator inside the autoclave.

Step 3: Hydrogenation

  • Transfer the substrate (1.0 mmol) and the catalyst solution into the autoclave liner.

  • Seal the autoclave. Purge with

    
     gas (3 cycles at 10 bar) to remove oxygen.
    
  • Pressurize to 50–80 bar (725–1160 psi) .

  • Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours. Caution: Hydrogen gas at high pressure is explosive. Use a blast shield.

Step 4: Workup & Analysis

  • Cool the reactor to room temperature and carefully vent the

    
     gas.
    
  • Concentrate the solvent under reduced pressure.[4]

  • Basify with aqueous NaOH (if a salt was used) and extract with DCM.

  • Analyze conversion via

    
     NMR.
    
  • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Self-Validation Check:

  • Visual Cue: The catalyst solution must remain homogenous. Precipitation indicates ligand dissociation or decomposition.

  • Pressure Drop: A successful reaction will show a measurable pressure drop over time as

    
     is consumed (3 equivalents per mole of pyridine).
    

Case Study: Niraparib (Zejula)

Indication: Ovarian Cancer (PARP Inhibitor).[3] Structural Core: Chiral 3-substituted piperidine.[1][7]

Niraparib exemplifies the industrial shift in synthesis.

  • First Generation: Relied on the classical resolution of racemic 3-(4-aminophenyl)piperidine using chiral acids. This resulted in discarding 50% of the material (the "wrong" enantiomer).

  • Modern Optimization: Process chemists developed an asymmetric route involving biocatalytic transamination or asymmetric hydrogenation of a tetrahydropyridine intermediate. This improved the overall yield by >40% and eliminated the need for wasteful resolution steps, highlighting the economic impact of chiral technologies.

References

  • Piperidine Prevalence: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Link[3]

  • Iridium Catalysis Protocol: Wang, D. S., Chen, Q. A., Lu, S. M., & Zhou, Y. G. (2012). Asymmetric hydrogenation of heteroarenes and arenes. Chemical Reviews, 112(5), 2557-2590. Link[3]

  • Paroxetine Binding Data: Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation antidepressants: pharmacologic and clinical mechanisms. Biological Psychiatry, 50(5), 345-350. Link

  • Methylphenidate Chirality: Ding, Y. S., et al. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and l-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71-78. Link[3]

  • Niraparib Synthesis: Ragan, J. A., et al. (2003). Process Research and Development of a Selective, Potent Inhibitor of Poly(ADP-ribose) Polymerase (PARP). Organic Process Research & Development, 7(5), 676-683. Link[3]

Sources

The Piperidine Scaffold in Medicinal Chemistry: Physicochemical Tuning and Optimization

[1][2]

Executive Summary The piperidine ring is a ubiquitous nitrogen heterocycle, appearing in over 70 FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Paroxetine). Its prevalence stems from its role as a "privileged scaffold"—a structure capable of providing diverse ligand geometries while maintaining drug-like physicochemical properties.[1] However, the native piperidine ring presents challenges: high basicity (pKa ~11.2) often leads to poor membrane permeability, and unsubstituted carbons are prone to rapid oxidative metabolism. This technical guide details the strategic substitution of piperidine to modulate pKa, lipophilicity (LogD), and conformational dynamics for optimized pharmacokinetic profiles.

Part 1: Structural Dynamics & Conformational Analysis

Unlike flat aromatic systems, piperidine offers a three-dimensional vector for ligand-target interactions.[2][3] Understanding its conformational landscape is critical for designing high-affinity binders.

The Chair Conformation and N-Inversion

Piperidine predominantly exists in a chair conformation, similar to cyclohexane. However, the nitrogen atom introduces a unique variable: Nitrogen Inversion . The lone pair can exist in either an axial or equatorial orientation.[4]

  • Equatorial N-H/N-R: Generally favored due to minimized 1,3-diaxial interactions (steric strain).

  • Axial N-H/N-R: Can be stabilized by specific electronic effects or protonation.

Substituent Effects and A-Values

In cyclohexane, substituents strongly prefer the equatorial position to avoid 1,3-diaxial strain (A-value). In piperidine, this rule is nuanced by the "Gauch Effect" and "Allylic Strain."

  • The Fluorine Effect (3-F): A fluorine atom at the C3 position often prefers the axial orientation. This is due to the gauche effect (hyperconjugation between the

    
     and 
    
    
    orbitals) and charge-dipole minimization. This axial preference is a powerful tool for "locking" a conformation without adding bulky steric groups.
  • A(1,3) Strain in N-Acyl Piperidines: When the nitrogen is acylated (amide), the resonance restricts rotation. Substituents at C2 will strongly prefer the axial position to avoid severe steric clash with the carbonyl oxygen (A(1,3) strain).[5][6]

Visualization: Conformational Decision Logic

The following diagram illustrates the decision logic for predicting substituent orientation based on electronic and steric factors.

PiperidineConformationStartSubstituted Piperidine AnalysisCheckNIs Nitrogen Acylated (Amide)?Start->CheckNStrainA(1,3) Strain DominatesCheckN->StrainYesCheckFIs there a Fluorine at C3?CheckN->CheckFNo (Amine)AxialPrefC2-Substituent: AXIAL PreferenceStrain->AxialPrefGaucheGauche Effect / Dipole Min.CheckF->GaucheYesStericStandard Steric ControlCheckF->StericNoAxialFC3-Fluorine: AXIAL PreferenceGauche->AxialFEquatSubstituent: EQUATORIAL PreferenceSteric->Equat

Figure 1: Decision tree for predicting the conformational preference of substituted piperidines based on electronic and steric constraints.

Part 2: Physicochemical Modulation (pKa & LogD)

The native pKa of piperidine (~11.2) means it is >99.9% protonated at physiological pH (7.4). This high ionization fraction limits passive diffusion across the Blood-Brain Barrier (BBB) and gut membrane.

pKa Tuning via Inductive Effects

To improve bioavailability, the pKa is often lowered to the 8.0–9.5 range. This increases the fraction of the neutral species (

Table 1: Impact of Substituents on Piperidine Basicity

Compound StructureSubstituent LocationElectronic EffectApprox. pKa

pKa (vs Parent)
Piperidine --11.20
N-Methylpiperidine N-CH3Inductive (+I)10.1-1.1
4-Fluoropiperidine C4 (Para)Weak Inductive (-I)10.8-0.4
3-Fluoropiperidine C3 (Meta)Strong Inductive (-I)9.4-1.8
3,3-Difluoropiperidine C3 (Geminal)Additive (-I)8.4-2.8
Morpholine O at C4Inductive (-I)8.3-2.9

Note: Data derived from potentiometric titrations in aqueous media.

Scientific Insight: Placing an Electron Withdrawing Group (EWG) like Fluorine at C3 is more effective than at C4 due to the shorter distance (2 bonds vs 3 bonds) for the inductive pull through the

Lipophilicity (LogD) and Metabolic Stability

While lowering pKa improves permeability, adding lipophilic groups (e.g., phenyl rings) to do so increases LogP, which can introduce metabolic liabilities (CYP450 clearance) or hERG toxicity.

  • Strategy: Use "Polarity Masking." Intramolecular hydrogen bonding (IMHB) between a protonated piperidine nitrogen and a nearby acceptor (e.g., a pendant oxygen) can effectively hide polarity, improving permeability without raising lipophilicity.

Part 3: Experimental Protocols

Protocol 1: High-Precision Potentiometric pKa Determination

Objective: Determine the ionization constant of a novel piperidine derivative to ±0.03 log units.

Methodology:

  • Preparation: Dissolve 3–5 mg of the piperidine sample in 20 mL of degassed water/methanol co-solvent (if solubility is low, extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).

  • Ionic Strength Lock: Add 0.15 M KCl to mimic physiological ionic strength.

  • Titration: Use a standardized HCl/KOH system under inert gas (Argon) blanket to prevent carbonate formation.

  • Self-Validating Step (Critical):

    • System Check: Before running the sample, run a standard Potassium Hydrogen Phthalate (KHP) titration.

    • Pass Criteria: The measured pKa of KHP must fall within 4.00 ± 0.05. If not, recalibrate the electrode slope.

  • Data Analysis: Calculate pKa using the Bjerrum difference plot method.

Protocol 2: Shake-Flask LogD7.4 Measurement

Objective: Measure the distribution coefficient at physiological pH.

Methodology:

  • Phosphate Buffer: Prepare 50 mM phosphate buffer adjusted strictly to pH 7.40.

  • Partitioning: Add compound to a biphasic system of Buffer (sat. w/ Octanol) and Octanol (sat. w/ Buffer).

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to break emulsions.

  • Quantification: Analyze both phases via HPLC-UV.

  • Self-Validating Step:

    • Mass Balance Check: The sum of the mass in the octanol phase + buffer phase must equal >95% of the initial mass added. If <95%, the compound may be precipitating at the interface or adhering to the glass.

Part 4: Workflow Visualization

The following DOT diagram outlines the iterative optimization cycle for a Piperidine scaffold in a drug discovery campaign.

PiperidineOptimizationHitHit Compound(Piperidine Core)MeasureMeasure Physicochem(pKa, LogD, Sol)Hit->MeasureDecisionIs pKa > 9.5?Measure->DecisionStrategy1Strategy A:Add EWG at C3 (F, OMe)(Inductive Effect)Decision->Strategy1Yes (Too Basic)CheckPermCheck Permeability(PAMPA/Caco-2)Decision->CheckPermNo (Acceptable)Strategy1->MeasureRe-synthesizeStrategy2Strategy B:N-Alkylation / Amide(Steric/Electronic)Strategy2->MeasureCheckPerm->Strategy2Low Perm.CheckMetCheck Metabolic Stability(LMs/Hepatocytes)CheckPerm->CheckMetHigh Perm.CheckMet->Strategy1Unstable (Block Site)FinalLead CandidateCheckMet->FinalStable

Figure 2: Iterative optimization workflow for tuning piperidine properties during lead optimization.

References

  • Morgenthaler, M. et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem.

  • Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Gomes, G. et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions." ACS Omega.

  • Nairoukh, Z. et al. (2020).[7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal.[7]

  • Ritchie, T. J. et al. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today.

Methodological & Application

Application Note: High-Purity Synthesis of (S)-Piperidin-3-ylmethanol Hydrochloride

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (S)-piperidin-3-ylmethanol hydrochloride (CAS: 1125551-75-8), a critical chiral building block in the development of kinase inhibitors and GPCR ligands.[1] Unlike generic reduction methods, this guide focuses on preserving optical purity (>98% ee) through a two-step sequence: esterification of (S)-nipecotic acid followed by a controlled lithium aluminum hydride (LiAlH₄) reduction.[1] Special emphasis is placed on the "Fieser Workup" to mitigate aluminum emulsion formation, ensuring high recovery yields.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the preservation of the stereocenter at the C3 position.[1] Direct reduction of the zwitterionic amino acid is often low-yielding due to solubility issues in ethereal solvents.[1] Therefore, the strategy proceeds via the ethyl ester intermediate, which significantly improves solubility in THF and facilitates a cleaner reduction.[1]

Chemical Pathway
  • Activation/Protection: Conversion of (S)-nipecotic acid to (S)-ethyl nipecotate hydrochloride.[1]

  • Reduction: Nucleophilic attack of hydride on the ester carbonyl using LiAlH₄.

  • Salt Formation: Isolation of the stable hydrochloride salt.[1]

RetrosynthesisProduct(S)-Piperidin-3-ylmethanolHCl SaltIntermediate(S)-Ethyl NipecotateProduct->IntermediateSalt Formation &ReductionStart(S)-Nipecotic Acid(Chiral Source)Intermediate->StartFischer Esterification(SOCl2/EtOH)

Figure 1: Retrosynthetic logic flow ensuring stereochemical retention.

Detailed Experimental Protocols

Phase 1: Esterification of (S)-Nipecotic Acid

Objective: To convert the zwitterionic acid into a THF-soluble ester.

Reagents:

  • (S)-Nipecotic acid (CAS: 25137-00-2): 10.0 g (77.4 mmol)[1]

  • Thionyl chloride (SOCl₂): 11.3 mL (155 mmol, 2.0 equiv)[1]

  • Anhydrous Ethanol: 100 mL

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ drying tube.

Procedure:

  • Setup: Charge the RBF with anhydrous ethanol and cool to 0°C (ice bath).

  • Activation: Add SOCl₂ dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

  • Addition: Add (S)-nipecotic acid portion-wise to the cold solution.

  • Reaction: Remove ice bath and heat to reflux (80°C) for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9, Ninhydrin stain).

  • Workup: Concentrate the mixture in vacuo to remove excess EtOH and SOCl₂.

  • Isolation: The residue is (S)-ethyl nipecotate hydrochloride.[1] It can be used directly or neutralized to the free base (using sat.[1] NaHCO₃ and DCM extraction) for the reduction step.[1][2] Recommendation: Use Free Base for safer LAH handling.[1]

Phase 2: Reduction to (S)-Piperidin-3-ylmethanol

Objective: Selective reduction of the ester to the primary alcohol.[1]

Reagents:

  • (S)-Ethyl nipecotate (Free Base): 10.0 g (63.6 mmol)[1]

  • Lithium Aluminum Hydride (LiAlH₄): 3.6 g (95.4 mmol, 1.5 equiv)[1]

  • Anhydrous THF: 150 mL

  • Quench Reagents: Water, 15% NaOH.[1][2][3]

Critical Process Parameter (CPP): The rate of addition and temperature control are vital to prevent racemization and runaway exotherms.

Procedure:

  • Inertion: Flame-dry a 500 mL 3-neck flask under Nitrogen flow.

  • Slurry Prep: Add LiAlH₄ pellets and 100 mL anhydrous THF. Cool to 0°C.[1]

  • Addition: Dissolve (S)-ethyl nipecotate in 50 mL THF. Add this solution dropwise to the LiAlH₄ slurry over 45 minutes, maintaining internal temp <10°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Then, heat to gentle reflux for 1 hour to ensure completion.

  • The Fieser Quench (CRITICAL): Cool back to 0°C. Quench carefully in this exact order (for x grams of LiAlH₄ used):

    • Add x mL Water (3.6 mL) — Slowly! vigorous H₂ evolution.

    • Add x mL 15% NaOH (3.6 mL).

    • Add 3x mL Water (10.8 mL).

  • Filtration: Warm to RT and stir for 15 mins. A granular white precipitate (lithium aluminates) will form.[1] Filter through a Celite pad.[1] Wash cake with warm THF.

  • Isolation: Dry filtrate over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol oil.

Phase 3: Salt Formation
  • Dissolve the crude oil in minimal Ethanol (20 mL).

  • Add 4M HCl in Dioxane (or Et₂O) dropwise at 0°C until pH ~2.

  • Add Diethyl Ether to induce crystallization.[1]

  • Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Process Workflow & Safety Logic

The following diagram illustrates the critical decision points during the workup, specifically the "Fieser Method" which prevents the formation of unmanageable emulsions common in aluminum hydride reductions.

WorkupLogicReactionReaction Mixture(LiAlH4 + Product in THF)CoolingCool to 0°CReaction->CoolingQuench1Add 1.0 equiv Water(Destroys excess Hydride)Cooling->Quench1Very Slow AdditionQuench2Add 1.0 equiv 15% NaOH(Forms Aluminate Salts)Quench1->Quench2ExothermicQuench3Add 3.0 equiv Water(Granulates Precipitate)Quench2->Quench3Final HydrolysisFilterFilter via CeliteQuench3->FilterGranular Solid FormsResultClear Filtrate(High Yield)Filter->Result

Figure 2: The Fieser Workup Protocol for Aluminum Hydrides.

Analytical Specifications & Troubleshooting

Characterization Data
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 97%HPLC (C18)
Chiral Purity > 98% eeChiral HPLC (Chiralpak AD-H)
¹H NMR (D₂O) δ 3.45 (m, 2H), 3.25 (m, 2H), 2.80 (t, 1H), 1.90 (m, 1H), 1.8-1.2 (m, 4H)400 MHz NMR
Mass Spec [M+H]⁺ = 116.1 (Free Base)LC-MS (ESI)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield "Slimy" Aluminum emulsion during workup.[1]Use the Fieser quench ratios strictly (1:1:3).[1] Do not rush the stirring step after water addition.
Racemization Excessive heat during esterification or reduction.[1]Maintain esterification reflux <4h.[1][2][4] Keep LAH addition <10°C.
Incomplete Reduction Moisture in THF or old LiAlH₄.[1]Distill THF over Na/Benzophenone.[1] Use fresh LiAlH₄ pellets (not powder if possible).[1]

References

  • Reduction of Esters: Brown, W. G.[1][3] Organic Reactions1951 , 6, 469.[1] (Classic review of LiAlH4 reductions).

  • Fieser Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967 ; Vol. 1, p 581.[1]

  • Nipecotic Acid Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 1796510, Nipecotic acid.[1] [Link].[1]

  • Target Molecule: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 70700777, (S)-Piperidin-3-ylmethanol hydrochloride.[1] [Link].[1]

  • Chiral Resolution Context: Organic Syntheses, Coll. Vol. 8, p.152 (1993).[1] (General methods for resolution of piperidine derivatives).

N-protection strategies for Piperidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of Piperidin-3-ylmethanol

Part 1: Strategic Overview & Chemical Logic

The Challenge: Nucleophilic Competition Piperidin-3-ylmethanol presents a classic chemoselectivity challenge in organic synthesis: distinguishing between a secondary amine (nucleophile 1) and a primary alcohol (nucleophile 2).[1]

  • Secondary Amine (

    
    ):  Highly nucleophilic, sterically accessible.
    
  • Primary Alcohol (

    
    ):  Less nucleophilic but capable of reacting with highly electrophilic protecting group reagents (e.g., acid chlorides) to form carbonates or esters.
    

The Solution: Kinetic Control & Reagent Selection Successful N-protection relies on kinetic control .[1] The amine reacts orders of magnitude faster than the alcohol with electrophiles like anhydrides (


) or succinimidyl esters (

). However, with aggressive reagents like chloroformates (

), thermodynamic sinks (O-acylation) become a risk. This guide details three orthogonal strategies designed to maximize N-selectivity while suppressing O-functionalization.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, evaluate the downstream chemistry requirements.

ProtectionStrategy Start Start: Piperidin-3-ylmethanol Q1 Downstream Conditions? Start->Q1 Boc Strategy A: Boc Protection (Acid Labile) Q1->Boc Requires Base Stability Cbz Strategy B: Cbz Protection (Hydrogenolysis Labile) Q1->Cbz Requires Acid Stability Fmoc Strategy C: Fmoc Protection (Base Labile) Q1->Fmoc Solid Phase / Orthogonal

Figure 1: Strategic Decision Matrix for N-Protecting Group Selection.

Part 3: Detailed Experimental Protocols

Protocol A: N-Boc Protection (The "Gold Standard")

Reagent: Di-tert-butyl dicarbonate (


)
Mechanism:  Nucleophilic attack of the amine on the anhydride.[1] The byproduct is 

-butanol and

, driving the reaction forward.
  • Selectivity Factor: High.[1]

    
     reacts sluggishly with alcohols without a catalyst (like DMAP).[1]
    
  • Solvent System:

    
     (homogeneous) or 
    
    
    
    (biphasic).[1]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve Piperidin-3-ylmethanol (1.0 equiv, 10 mmol) in DCM (50 mL).

  • Base Addition: Add Triethylamine (

    
    )  (1.2 equiv).[1] Note: While the reaction proceeds without base, 
    
    
    
    scavenges any adventitious acid and ensures the amine remains deprotonated.
  • Reagent Addition: Cool to

    
    . Add a solution of 
    
    
    
    (1.1 equiv) in
    
    
    (10 mL) dropwise over 15 minutes.[1]
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin for amine disappearance; PMA for product).[1]

  • Workup (Self-Validating Step):

    • Wash organic layer with 10% Citric Acid (2 x 30 mL).[1] Why? Citric acid protonates unreacted starting material, forcing it into the aqueous layer, purifying the organic phase.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields a clear oil/white solid requiring no chromatography.[1] If necessary, flash chromatography (Hexanes/EtOAc).[2]

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Reagent: Benzyl chloroformate (


)
Risk: 

is highly reactive.[1] It will react with the alcohol if the base is too strong or temperature is uncontrolled.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve Piperidin-3-ylmethanol (10 mmol) in THF (20 mL) and Water (20 mL).

  • Buffer: Add

    
      (2.5 equiv). Why? Carbonate acts as a buffer to neutralize HCl generated, preventing amine protonation while being too weak to deprotonate the alcohol.
    
  • Controlled Addition: Cool vigorously stirred mixture to

    
      (Ice bath).
    
  • Reaction: Add

    
      (1.05 equiv) dropwise.[1] Crucial: Keep temperature 
    
    
    
    to prevent O-carbonylation.
  • Quench: Stir at

    
     for 1 hour, then RT for 2 hours.
    
  • Workup: Extract with EtOAc. Wash with 1M HCl (removes amine) and sat.[1]

    
     (removes benzyl alcohol byproduct).[1]
    
Protocol C: N-Fmoc Protection (Selectivity Optimization)

Reagent: Fmoc-N-hydroxysuccinimide ester (


)
Critical Note:  Do NOT  use 

.[1]

is too aggressive and leads to significant O-Fmoc formation and dipeptide-like impurities.[1]

is "tuned" for amines.[1]

Step-by-Step Methodology:

  • Solvent: Dissolve amine (10 mmol) in Acetone/Water (1:1, 60 mL).

  • Base: Add

    
      (1.5 equiv). Avoid strong bases like NaOH which degrade Fmoc.
    
  • Addition: Add

    
      (1.0 equiv) as a solid or dissolved in minimal acetone.
    
  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Acidify carefully to pH 4-5 with dilute HCl (do not go lower to avoid Fmoc cleavage). Extract with EtOAc.[1]

Part 4: Data Summary & Comparative Analysis

FeatureBoc Strategy Cbz Strategy Fmoc Strategy
Reagent



Selectivity (

vs

)
ExcellentModerate (Temp.[1][3] dependent)Good (Reagent dependent)
Cleavage Condition Acid (TFA/HCl)Hydrogenolysis (

)
Base (Piperidine)
Primary Risk Volatility of byproductO-CarbonylationBase-catalyzed polymerization
Typical Yield >90%80-85%75-85%

Part 5: Troubleshooting "The O-Acylation Trap"

If NMR shows a downfield shift of the


 protons (indicating O-protection), you have formed the Carbonate/Ester byproduct.

Rescue Protocol (Selective Hydrolysis):

  • Dissolve the crude mixture (N,O-diprotected species) in MeOH .

  • Add

    
      (2.0 equiv) or LiOH  (1.5 equiv).[1]
    
  • Stir at RT for 30 minutes.

  • Mechanism: The Carbonate (O-PG) is an ester and is far more labile to hydrolysis than the Carbamate (N-PG).[1] This selectively cleaves the O-group, returning the alcohol while keeping the amine protected.

RescueProtocol Impurity Impurity: N,O-Bis-Protected Species Reagent Add LiOH / MeOH (Mild Hydrolysis) Impurity->Reagent Selectively cleaves Ester Result Target: N-Protected Alcohol Recovered Reagent->Result Carbamate remains intact

Figure 2: Rescue workflow for accidental O-protection.

Part 6: References

  • Boc Selectivity & Mechanism:

    • Organic Chemistry Portal.[1][4] "Boc Protected Amino Groups."[1][3][5][6][][8] Retrieved from [1]

  • Cbz Protection (Schotten-Baumann):

    • Wikipedia.[1] "Schotten–Baumann reaction."[1][4][9] Retrieved from [1]

  • Fmoc Reagent Choice (

    
     vs 
    
    
    
    ):
    • BOC Sciences.[1] "Fmoc Amino Acids: Fmoc-OSu vs Fmoc-Cl." Retrieved from

  • Piperidin-3-ylmethanol Properties:

    • PubChem.[1][10] "Piperidin-3-ylmethanol Compound Summary." National Library of Medicine.[1] Retrieved from [1]

  • General Amino Alcohol Protection:

    • Fisher Scientific.[1] "Amine Protection / Deprotection Protocols." Retrieved from [1]

Sources

Application Note: Strategic Derivatization of Piperidin-3-ylmethanol Hydrochloride for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Piperidine scaffolds are ubiquitous in FDA-approved therapeutics, appearing in over 70 marketed drugs including paroxetine and ritalin derivatives [1]. Piperidin-3-ylmethanol hydrochloride represents a high-value "privileged scaffold" for Structure-Activity Relationship (SAR) studies due to its bifunctional nature and defined stereochemistry.

This Application Note provides a rigorous technical guide for the divergent synthesis of analogs from this core. Unlike simple piperidines, the 3-hydroxymethyl moiety offers a unique vector for extending into solvent-accessible pockets within protein targets, while the secondary amine serves as the primary anchor for basicity-dependent binding interactions.

Key Challenges Addressed:

  • Chemoselectivity: Differentiating between the nucleophilic nitrogen and the primary oxygen.

  • Salt Handling: Efficiently managing the hydrochloride salt in non-polar organic transformations.

  • Divergent Workflows: Protocols for N-alkylation (reductive amination) vs. O-functionalization (Mitsunobu/Alkylation).

Strategic Analysis & Workflow Visualization

The derivatization logic relies on orthogonal protection and reactivity profiles. The nitrogen atom is the "soft" nucleophile and generally more reactive toward alkyl halides and carbonyls. The oxygen atom is "harder" and requires activation (e.g., Mitsunobu conditions) or strong bases (NaH) to react, necessitating prior N-protection.

Workflow Logic (Graphviz Diagram)

Piperidine_Workflow Start Piperidin-3-ylmethanol HCl Salt Freebase Free-Basing / In-situ Neutralization Start->Freebase Neutralize PathA PATH A: N-Derivatization Freebase->PathA Direct Reactivity PathB PATH B: O-Derivatization Freebase->PathB Orthogonal Strategy RedAm Reductive Amination (STAB/DCE) PathA->RedAm Amide Amide Coupling (HATU/DMF) PathA->Amide TargetA N-Substituted Analogs RedAm->TargetA Amide->TargetA Protect N-Boc Protection (Boc2O/NaOH) PathB->Protect Mitsunobu Mitsunobu Reaction (DIAD/PPh3) Protect->Mitsunobu Deprotect N-Boc Deprotection (TFA/DCM) Mitsunobu->Deprotect TargetB O-Ether/Ester Analogs Deprotect->TargetB

Figure 1: Divergent synthesis workflow. Path A utilizes the intrinsic nucleophilicity of the secondary amine. Path B requires N-protection to isolate the alcohol reactivity.

Critical Pre-Step: Handling the Hydrochloride Salt

Direct use of the HCl salt in non-polar solvents (DCM, Toluene) often leads to heterogeneous mixtures and poor conversion. While in situ neutralization with DIPEA is possible, isolating the free base is superior for sensitive catalytic reactions.

Protocol: Isolation of Free Base

  • Dissolve Piperidin-3-ylmethanol HCl (10 mmol) in minimal water (5 mL).

  • Add 4M NaOH dropwise until pH > 12.

  • Saturate the aqueous phase with NaCl (salting out is critical due to high water solubility of the amino alcohol).

  • Extract exhaustively with IPA:DCM (1:3 ratio, 5 x 20 mL). Note: Pure DCM is often insufficient.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • QC: Verify absence of chloride counter-ion via silver nitrate test or elemental analysis if necessary.

Module 1: N-Functionalization (Reductive Amination)

Context: Reductive amination is the gold standard for generating N-alkylated analogs for SAR. It avoids the over-alkylation issues common with alkyl halides [2].

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance (does not reduce ketones/aldehydes to alcohols as readily) [3].

Detailed Protocol

Scale: 1.0 mmol Reaction Time: 4–16 hours

  • Preparation: In a 20 mL scintillation vial, suspend Piperidin-3-ylmethanol HCl (151 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL). Note: DCE is superior to THF for STAB reactions due to faster iminium ion formation.

  • Neutralization: Add DIPEA (1.2 eq, 209 µL) to free-base the amine in situ. Stir for 10 min.

  • Imine Formation: Add the requisite Aldehyde (1.05 eq). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) in one portion.

    • Caution: Mild gas evolution (H₂).

  • Monitoring: Monitor by LCMS. The intermediate imine may be visible; look for the M+H of the product.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine.[1] Dry over MgSO₄.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Table 1: Reagent Selection for N-Alkylation

ReagentReactivityToxicityComment
STAB (NaBH(OAc)₃) ModerateLowRecommended. Mild, selective for aldehydes over ketones.
NaCNBH₃ LowHighUse only if STAB fails; requires pH control.
NaBH₄ HighLowToo reactive; reduces aldehydes to alcohols before amination.

Module 2: O-Functionalization (The Mitsunobu Route)

Context: To functionalize the hydroxyl group (e.g., to create an ether linkage to an aromatic ring), the nitrogen must be "masked." The Mitsunobu reaction is ideal for installing diverse phenols or heteroaromatics with inversion of configuration (if chiral) [4].

Step A: N-Boc Protection
  • Dissolve HCl salt (1.0 eq) in Dioxane/Water (1:1).

  • Add Na₂CO₃ (2.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4 h.

  • Standard workup yields N-Boc-piperidin-3-ylmethanol .

Step B: Mitsunobu Coupling Protocol

Scale: 0.5 mmol Critical Requirement: Anhydrous conditions.

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Dissolution: Dissolve N-Boc-piperidin-3-ylmethanol (108 mg, 0.5 mmol), Triphenylphosphine (PPh₃) (1.5 eq, 197 mg), and the Phenol/Nucleophile (1.1 eq) in anhydrous THF (3 mL).

  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq, 148 µL) dropwise over 10 minutes.

    • Mechanism:[2][3][4][5][6] The betaine intermediate activates the alcohol, making it a good leaving group for the phenol nucleophile.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate THF. Triturate the residue with Hexane/Et₂O (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1]

  • Purification: Column chromatography is essential to remove hydrazide byproducts.

Step C: Deprotection
  • Treat the purified intermediate with TFA/DCM (1:4) for 1 hour.

  • Concentrate to yield the O-substituted piperidine trifluoroacetate salt .

Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

ObservationProbable CauseCorrective Action
Low Yield (N-Alkylation) Incomplete neutralization of HCl salt.Increase DIPEA or perform separate free-basing step (Section 3).
Dialkylation (N-Alkylation) Aldehyde is too reactive (e.g., Formaldehyde).Use lower temperature (-78°C) or switch to amide coupling + reduction.
No Reaction (Mitsunobu) pKa of nucleophile is too high (>11).Mitsunobu works best for acidic nucleophiles (phenols, imides). Use ADDP/PBu₃ for higher pKa nucleophiles.
Separation Issues TPPO contamination in Mitsunobu.Use polymer-supported PPh₃ or perform saponification if the product is acid/base stable.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][8][9][10] The Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.).

  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Application Note: Chemoselective Coupling Strategies for Piperidin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Piperidin-3-ylmethanol (CAS: 4606-65-9) is a high-value bifunctional scaffold in medicinal chemistry, widely used in fragment-based drug discovery (FBDD) for kinase and GPCR inhibitors. Its utility stems from its dual nucleophilic sites: a secondary amine (N1) and a primary alcohol (C3-hydroxymethyl).

The Challenge: Achieving high chemoselectivity.

  • N1 (Secondary Amine): High nucleophilicity, basic (

    
    ).
    
  • OH (Primary Alcohol): Moderate nucleophilicity, requires deprotonation or activation.

This guide details protocols to selectively functionalize the Nitrogen (Amide coupling/SnAr) or the Oxygen (Etherification), ensuring minimal side reactions such as O-acylation or bis-alkylation.

Strategic Analysis: Reactivity & Decision Matrix

To ensure experimental success, the reactivity difference between the "soft" amine and "hard" alcohol must be leveraged.

Reactivity Hierarchy
  • N-Acylation/Alkylation: Kinetically favored under neutral/mildly basic conditions.

  • O-Acylation: Occurs only with strong electrophiles (e.g., acid chlorides) or excess reagents.

  • O-Alkylation: Requires N-protection (e.g., Boc) and strong bases (NaH).

Decision Tree (DOT Visualization)

FunctionalizationStrategy Start Piperidin-3-ylmethanol Target Target Structure? Start->Target NAmide N-Amide / Urea Target->NAmide Acyl/Carbamate NSnAr N-Aryl (SnAr) Target->NSnAr Heteroaryl OEther O-Ether / Ester Target->OEther Alkoxy Direct Direct Coupling (Kinetic Control) NAmide->Direct NSnAr->Direct Protect Step 1: N-Boc Protection OEther->Protect Reaction1 HATU or Isocyanate (0°C to RT) Direct->Reaction1 Amide Reaction2 Ar-F / Ar-Cl (DIPEA, Heat) Direct->Reaction2 SnAr Reaction3 NaH + R-X (Thermodynamic) Protect->Reaction3

Figure 1: Strategic decision tree for chemoselective functionalization of Piperidin-3-ylmethanol.

Protocol A: Chemoselective N-Amide Coupling

Objective: Form an amide bond at N1 without touching the C3-hydroxyl group.

Mechanistic Insight

Standard peptide coupling reagents (HATU, EDC) activate the carboxylic acid to an active ester.[1] The secondary amine of piperidine reacts significantly faster with this active ester than the primary alcohol.

  • Risk: Using highly reactive acid chlorides or excess base can lead to O-acylation (ester formation).

  • Control: Use HATU/DIPEA and maintain stoichiometry (1:1).

Materials
  • Substrate: Piperidin-3-ylmethanol (1.0 equiv)

  • Acid: Carboxylic acid partner (1.0 - 1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl/HOBt

  • Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes under

    
    .
    
  • Reagent Addition: Add HATU (1.1 equiv). The solution often turns yellow/orange. Stir for 10–15 minutes at room temperature (RT) to form the activated ester (OAt ester).

  • Coupling: Cool the mixture to

    
     (ice bath). Add Piperidin-3-ylmethanol  (1.0 equiv) slowly.
    
    • Why? Cooling suppresses the kinetic energy, further favoring the faster amine reaction over the slower alcohol reaction.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.[2]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[2][3]

Validation Criteria:

  • LCMS: Mass peak corresponding to

    
    . Absence of 
    
    
    
    (bis-acylated byproduct).
  • NMR: Shift of protons adjacent to Nitrogen (~3.5-4.0 ppm). The

    
     protons should remain distinct doublets/multiplets around 3.4 ppm, not shifted downfield (which would indicate esterification).
    

Protocol B: N-Arylation via SnAr

Objective: Attach a heteroaryl ring (e.g., pyrimidine, pyridine) to the piperidine Nitrogen.

Mechanistic Insight

Nucleophilic Aromatic Substitution (SnAr) requires an electron-deficient aromatic ring with a leaving group (Cl, F). The amine is a potent nucleophile for this addition-elimination mechanism. The hydroxyl group is generally too weak to compete unless deprotonated by strong bases (e.g., NaH).

Materials
  • Electrophile: 4-Chloropyrimidine, 2-Fluoronitrobenzene, etc.

  • Base: DIPEA (organic) or

    
     (inorganic).
    
  • Solvent: DMSO (faster rates) or IPA (easier workup).

Step-by-Step Procedure
  • Setup: Dissolve the Electrophile (1.0 equiv) and Piperidin-3-ylmethanol (1.1 equiv) in DMSO (0.5 M).

  • Base: Add DIPEA (2.5 equiv).

  • Thermal Cycle: Heat to

    
     - 
    
    
    
    .
    • Note: If using highly reactive electrophiles (e.g., 2,4-difluoronitrobenzene), start at RT to avoid regio-isomeric mixtures.

  • Monitoring: Reaction typically completes in 2–6 hours.

  • Workup: Pour into water/ice. If solid precipitates, filter. If oil, extract with EtOAc/DCM.

Protocol C: O-Functionalization (Ether Synthesis)

Objective: Alkylate the primary alcohol. Critical Requirement: The Nitrogen MUST be protected (e.g., N-Boc-piperidin-3-ylmethanol) prior to this step.

Workflow Diagram (DOT)

OAlkylation Step1 Start: N-Boc-Piperidin-3-ylmethanol Step2 Deprotonation: NaH (1.2 eq) Solvent: DMF, 0°C Step1->Step2 H2 release Step3 Alkylation: Add R-Br / R-I Warm to RT Step2->Step3 Alkoxide formation Step4 Quench: NH4Cl (aq) Step3->Step4 Step5 Deprotection: TFA/DCM or HCl/Dioxane Step4->Step5 If free amine needed

Figure 2: Workflow for O-alkylation requiring orthogonal protection.

Step-by-Step Procedure
  • Preparation: Ensure glassware is flame-dried. Use N-Boc-piperidin-3-ylmethanol (commercially available or prepared via

    
    ).
    
  • Deprotonation: Dissolve N-Boc substrate in anhydrous DMF at

    
    . Carefully add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv).
    
    • Safety: Evolution of

      
       gas. Vent properly.
      
  • Stirring: Stir at

    
     for 30 mins until bubbling ceases (Alkoxide formation).
    
  • Addition: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv) dropwise.[2]

  • Reaction: Warm to RT and stir for 4–16 hours.

  • Quench: Carefully add saturated

    
     solution. Extract with 
    
    
    
    or EtOAc.[2]
  • Deprotection (Optional): If the final target requires the free amine, treat the purified ether with TFA/DCM (1:4 ratio) for 1 hour.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Bis-acylation (Protocol A) Excess Acid Chloride or high temp.Switch to HATU/EDC. Keep temp at

. Add amine slowly to the active ester.
Low Yield in SnAr (Protocol B) Hydroxyl H-bonding interference.Switch solvent to DMSO (disrupts H-bonds). Increase temp to

.
Racemization at C3 Strong base + High Heat.Avoid prolonged heating with strong alkoxides. Use mild bases (

) if possible.
Incomplete O-Alkylation NaH quality poor or wet solvent.Use fresh anhydrous DMF. Wash NaH with hexane (under

) to remove mineral oil if reactivity is low.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Blair, L. M., et al. (2015). 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. RSC Advances, 5, 7035-7048.[6] Link

  • Organic Syntheses. (2012). Preparation of Amides using EDC. Org.[7][8] Synth. Coll. Vol. 10. Link

  • BenchChem Protocols. (2025). N-Alkylation of Heterocycles. Link

Sources

Scale-up synthesis of Piperidin-3-ylmethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Piperidin-3-ylmethanol Hydrochloride

Abstract

Piperidin-3-ylmethanol is a pivotal building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1] Its synthesis on an industrial scale requires a process that is not only high-yielding and cost-effective but also robust, safe, and environmentally considerate. This application note provides a detailed, field-proven guide for the scale-up synthesis of Piperidin-3-ylmethanol hydrochloride. We present a two-step synthetic strategy commencing from the readily available starting material, ethyl nicotinate. The process involves an initial chemoselective reduction to form 3-pyridylmethanol, followed by a robust catalytic hydrogenation of the pyridine ring. The guide elucidates the causal logic behind procedural choices, outlines comprehensive step-by-step protocols, addresses critical scale-up challenges, and details the necessary analytical controls for a self-validating manufacturing process.

Strategic Overview: A Scientifically Grounded Approach

The selected synthetic pathway is designed for scalability, prioritizing commercially available starting materials, manageable reaction conditions, and operational safety. The process is segmented into three primary stages:

  • Ester Reduction: Selective reduction of the ester group of Ethyl Nicotinate to a primary alcohol, yielding 3-Pyridylmethanol. The choice of Sodium Borohydride (NaBH₄) in a methanol/THF system offers a safer and more cost-effective alternative to metal hydrides like LiAlH₄, which are less suitable for large-scale operations due to handling and cost issues.[2][3]

  • Catalytic Hydrogenation: Saturation of the aromatic pyridine ring of 3-Pyridylmethanol to the corresponding piperidine. This is the most atom-economical method for this transformation.[4] We detail the use of a Platinum dioxide (PtO₂) catalyst, which demonstrates high efficacy for pyridine ring reduction.[5]

  • Salt Formation & Purification: Conversion of the Piperidin-3-ylmethanol free base to its stable hydrochloride salt, followed by purification via recrystallization to achieve the desired pharmaceutical-grade purity.

G cluster_0 Stage 1: Ester Reduction cluster_1 Stage 2: Ring Hydrogenation cluster_2 Stage 3: Salt Formation & Purification A Ethyl Nicotinate B 3-Pyridylmethanol A->B NaBH₄, MeOH/THF C Piperidin-3-ylmethanol (Free Base) B->C H₂, PtO₂ Catalyst High Pressure D Piperidin-3-ylmethanol HCl (Final Product) C->D HCl, Isopropanol Recrystallization

Figure 1: Overall Synthetic Workflow. A three-stage process from ethyl nicotinate to the final hydrochloride salt.

Part I: Synthesis of 3-Pyridylmethanol

Principle and Rationale

The reduction of an ester to a primary alcohol using sodium borohydride is a well-established transformation.[2] While NaBH₄ is typically known for reducing aldehydes and ketones, its reactivity can be enhanced to reduce esters by using it in large excess or by employing a mixed solvent system like methanol and tetrahydrofuran (THF) under reflux.[2][3] Methanol acts as a proton source to facilitate the reduction, while THF serves as a higher-boiling co-solvent. This method avoids the hazards associated with more powerful and pyrophoric reducing agents.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Ethyl Nicotinate≥99%CommercialStarting Material
Sodium Borohydride (NaBH₄)≥98%, powderCommercialWater-reactive, handle with care[6][7]
Methanol (MeOH)AnhydrousCommercialSolvent
Tetrahydrofuran (THF)AnhydrousCommercialSolvent
Ammonium Chloride (NH₄Cl)ACS GradeCommercialFor quenching
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent

Equipment:

  • Jacketed glass reactor (appropriate volume for scale) with overhead mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Temperature probe and controller.

  • Addition funnel for solid or liquid addition.

  • Appropriate personal protective equipment (PPE), including face shield, gloves, and flame-retardant lab coat.[8]

Detailed Experimental Protocol (1.0 kg Scale)
  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with Ethyl Nicotinate (1.00 kg, 6.61 mol) and anhydrous THF (8.0 L). Begin stirring to ensure homogeneity.

  • Reagent Preparation: In a separate container, carefully and slowly add Sodium Borohydride (0.50 kg, 13.22 mol) to anhydrous Methanol (4.0 L). Causality Note: This addition is exothermic and generates hydrogen gas; perform this step in a well-ventilated area and with appropriate cooling if necessary. The pre-mixing allows for better control over the reagent's introduction.

  • Reaction Initiation: Slowly add the NaBH₄/Methanol slurry to the reactor containing ethyl nicotinate over 1-2 hours, maintaining the internal temperature below 30 °C using the reactor jacket.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (~65-70 °C) and maintain for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 10% Methanol in Dichloromethane. Rf (Ethyl Nicotinate) ≈ 0.8; Rf (3-Pyridylmethanol) ≈ 0.3.

    • The reaction is considered complete when <1% of the starting material remains.

  • Quenching: Cool the reactor to 0-5 °C using an ice/water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl, ~4.0 L) to quench the excess NaBH₄. Safety Critical Step: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and slow addition to control the rate of gas release.

  • Work-up and Extraction:

    • Concentrate the mixture under reduced pressure to remove most of the THF and Methanol.

    • Add Dichloromethane (DCM, 10.0 L) to the remaining aqueous slurry and stir for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 5.0 L).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-Pyridylmethanol as an oil.

  • Purity Check: The crude product should be analyzed for purity (typically >95% by GC/HPLC) before proceeding to the next stage. It can often be used without further purification.

Part II: Catalytic Hydrogenation to Piperidin-3-ylmethanol

Principle and Catalyst Selection

Catalytic hydrogenation is the most effective method for the reduction of the pyridine ring.[4] Various catalysts, including those based on Palladium, Rhodium, Ruthenium, and Platinum, can be employed.[5] Platinum dioxide (PtO₂, Adams' catalyst) is highly effective for the hydrogenation of substituted pyridines, often under milder conditions than other catalysts.[5] The reaction is performed under hydrogen pressure, which drives the saturation of the aromatic ring. Acetic acid is used as the solvent, as the acidic medium protonates the pyridine nitrogen, facilitating the reduction process.

G cluster_catalyst Catalyst Selection Logic Start Goal: Pyridine Ring Reduction C1 High Activity & Selectivity? Start->C1 C2 Moderate Conditions (Temp/Pressure)? C1->C2 C3 Cost & Availability? C2->C3 Pd Pd/C Good activity, but may require higher pressures/temps. C3->Pd Rh Rh/C Excellent activity, but higher cost. C3->Rh Pt PtO₂ (Adams') High activity under moderate conditions. Well-documented. C3->Pt Optimal Choice for this application

Figure 2: Rationale for Catalyst Selection. PtO₂ offers a balanced profile of activity, moderate conditions, and reliability.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Pyridylmethanol>95%From Part IIntermediate
Platinum(IV) oxide (PtO₂)Catalyst GradeCommercialAdams' catalyst
Acetic Acid (AcOH)GlacialCommercialSolvent
Sodium Hydroxide (NaOH)ACS GradeCommercialFor basification
Celite®Filtration GradeCommercialFilter aid

Equipment:

  • High-pressure hydrogenation reactor (autoclave) with gas entrainment stirrer, pressure gauge, and temperature control.

  • Hydrogen gas cylinder with regulator.

  • Filtration setup for catalyst removal (e.g., Buchner funnel, filter press). Note: Catalyst can be pyrophoric.

Detailed Experimental Protocol (0.7 kg Scale)
  • Reactor Charging: Charge the autoclave with 3-Pyridylmethanol (0.70 kg, 6.41 mol) and glacial acetic acid (7.0 L).

  • Catalyst Addition: Under a nitrogen flow, carefully add the PtO₂ catalyst (14.0 g, 1-2 wt%). Safety Note: Handle catalyst in a controlled environment to avoid inhalation and potential ignition if it becomes dry and exposed to air.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to 5-10 bar (approx. 75-150 PSI).[4] Begin stirring and heat the internal temperature to 40-50 °C. An exotherm may be observed.

  • IPC: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 12-24 hours). A sample can be carefully withdrawn (after depressurizing and purging) to be analyzed by GC or HPLC to confirm the disappearance of the starting material.

  • Catalyst Filtration (Critical Safety Step): Cool the reactor to room temperature. Carefully depressurize and purge with nitrogen. The catalyst must be filtered while still wet with the reaction solvent to prevent ignition upon contact with air.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with acetic acid.

    • Filter the reaction mixture through the Celite® pad under a nitrogen blanket.

    • Wash the filter cake with additional acetic acid (2 x 0.5 L).

    • The filtered catalyst should be immediately quenched and stored under water for disposal or recovery according to safety guidelines.

  • Work-up:

    • Concentrate the filtrate under reduced pressure to remove the acetic acid.

    • Cool the residue in an ice bath and slowly basify with a 50% aqueous NaOH solution to a pH > 12. This step is highly exothermic and should be done with efficient cooling.

    • Extract the aqueous layer with Dichloromethane (3 x 5.0 L).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give crude Piperidin-3-ylmethanol as an oil.

Part III: Formation and Purification of the Hydrochloride Salt

Principle

The final product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base oil.[9] This is achieved by treating a solution of the base with hydrochloric acid.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Piperidin-3-ylmethanolCrude OilFrom Part IIIntermediate
Isopropanol (IPA)AnhydrousCommercialSolvent
Hydrochloric Acid37% aq. or as solution in IPACommercialFor salt formation
AcetoneACS GradeCommercialAnti-solvent (optional)

Equipment:

  • Crystallization vessel with stirring and temperature control.

  • Filtration equipment (Nutsche filter or centrifuge).

  • Vacuum oven for drying.

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude Piperidin-3-ylmethanol oil in Isopropanol (approx. 5 volumes, e.g., 3.5 L).

  • Salt Formation: Cool the solution to 0-5 °C. Slowly add a concentrated solution of HCl (e.g., 37% aqueous, or a solution of HCl in IPA) dropwise until the pH of the solution is acidic (pH 1-2, checked with moist pH paper).

  • Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to maximize precipitation. An anti-solvent like acetone can be added to improve the yield if necessary.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold Isopropanol (2 x 1.0 L) and then with a non-polar solvent like hexane to aid drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Final Analysis: The final product, Piperidin-3-ylmethanol hydrochloride, should be a white to off-white crystalline solid.[9] Analyze for identity, purity, and other quality attributes as specified.

Analytical Characterization

A robust analytical program is essential for a self-validating process.

AnalysisMethodPurposeSpecification (Example)
Identity ¹H NMR, ¹³C NMR, FT-IRStructural ConfirmationConforms to reference standard
Purity HPLC, GCQuantify impurities≥99.0%
Residual Solvents Headspace GCMonitor process solventsIPA <5000 ppm, DCM <600 ppm
Water Content Karl Fischer TitrationMeasure water content≤0.5%
Melting Point Melting Point ApparatusPhysical characterizationConforms to specification

Scale-Up and Safety Considerations

  • Thermal Safety: Both the NaBH₄ quench and the final basification with NaOH are highly exothermic. At scale, efficient heat removal via reactor jackets is critical to prevent runaway reactions. A preliminary reaction calorimetry study (e.g., using a RC1 calorimeter) is highly recommended.

  • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. Hydrogenations must be conducted in a designated area with appropriate ventilation, explosion-proof electronics, and continuous hydrogen monitoring.

  • Catalyst Handling: Pyrophoric catalysts like PtO₂ (especially after use) can ignite spontaneously in air. Always handle under an inert atmosphere (Nitrogen or Argon) and never allow the catalyst to become dry on filter paper. Quench spent catalyst immediately under water.

  • Gas Evolution: Significant hydrogen gas is evolved during the NaBH₄ reaction and quench. The reactor's off-gas must be safely vented to a scrubber or fume hood. The rate of quenching must be controlled to prevent over-pressurization.

  • Material Transfer: Transferring large quantities of flammable solvents and corrosive reagents requires engineered controls like grounding, bonding, and dedicated transfer lines to minimize operator exposure and fire risk.

References

  • Saeed, A., Shahzad, D., & Channar, P. A. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
  • Zhang, Y., et al. (2022). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor.
  • Allen, C. F. H., & Spangler, F. W. (2019). Synthesis of 3-cyanopyridine. ChemicalBook.
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Frey, J., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Rylander, P. N. (1972). Preparation of 3-cyanopyridine.
  • Dodge, J. A., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • O'Rilley, L., et al. (2021).
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Davis, T. L. (1993). Piperidine Synthesis.
  • Jackson, R. F. W. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem Compound Summary for CID 107308. Retrieved from [Link]

  • Sim, T., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • National Center for Biotechnology Information. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride. PubChem Compound Summary for CID 70700777. Retrieved from [Link]

  • Wang, Y., et al. (2018). The preparation method of (S)-3-hydroxy piperidines.
  • Al-Ghabsha, T. S., & Al-Sabawi, O. I. (2016). A Review on Analytical Methods for Piperazine Determination. Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-10.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • Sumitomo Chemical Company. (2011). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • United Nations Office on Drugs and Crime. (n.d.).
  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. University of California.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1725-1729.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.
  • New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. NJ.gov.

Sources

The Strategic Utility of Piperidin-3-ylmethanol Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Versatility of Piperidin-3-ylmethanol Hydrochloride

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases[1]. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile[1].

Within the vast landscape of piperidine-based building blocks, Piperidin-3-ylmethanol hydrochloride emerges as a particularly valuable intermediate. This bifunctional molecule, available in both racemic and chiral forms, offers two distinct points for chemical modification: a secondary amine within the piperidine ring and a primary alcohol. The hydrochloride salt form enhances its stability and ease of handling. Its utility lies in its ability to introduce a hydrophilic hydroxymethyl group and a modifiable piperidine core into a target molecule, making it a cornerstone for the synthesis of complex pharmaceutical compounds. This guide provides an in-depth exploration of the applications of Piperidin-3-ylmethanol hydrochloride, complete with detailed protocols and technical insights for researchers in drug discovery and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Piperidin-3-ylmethanol hydrochloride is essential for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Chemical Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
Appearance White to off-white solid
Melting Point 106-107 °C
Solubility Soluble in water and methanol
CAS Number 400771-49-5 (racemic), 1125551-75-8 ((S)-enantiomer), [3]

Safety and Handling: Piperidin-3-ylmethanol hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood[4]. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory[4]. It is harmful if swallowed and can cause skin and eye irritation[5]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The synthetic utility of Piperidin-3-ylmethanol hydrochloride is primarily centered on two key transformations: modification of the secondary amine and functionalization of the primary alcohol. The secondary amine is a nucleophile that readily undergoes reactions such as N-alkylation, N-arylation, and amide bond formation. The primary alcohol can be oxidized, converted to a leaving group for substitution reactions, or used in esterification.

A critical initial step in many synthetic routes is the protection of the piperidine nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group. This strategy temporarily masks the reactivity of the amine, allowing for selective manipulation of other functional groups in the molecule. The Boc group can be easily removed under acidic conditions, revealing the secondary amine for subsequent reactions.

Synthetic_Utility Piperidin-3-ylmethanol_HCl Piperidin-3-ylmethanol Hydrochloride Boc_Protection Boc Protection Piperidin-3-ylmethanol_HCl->Boc_Protection (Boc)₂O, Base N_Boc_Intermediate N-Boc-piperidin-3-yl)methanol Boc_Protection->N_Boc_Intermediate Alcohol_Modification Alcohol Modification (Oxidation, Esterification, etc.) N_Boc_Intermediate->Alcohol_Modification N_Alkylation N-Alkylation / N-Arylation Final_Products Diverse Pharmaceutical Compounds N_Alkylation->Final_Products Amide_Coupling Amide Coupling Amide_Coupling->Final_Products Deprotection Boc Deprotection Alcohol_Modification->Deprotection Deprotection->N_Alkylation Deprotection->Amide_Coupling

Caption: Synthetic pathways utilizing Piperidin-3-ylmethanol hydrochloride.

Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)piperidin-3-yl)methanol - A Key Intermediate for Ibrutinib

The Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, is a crucial therapeutic agent for certain types of cancer[6][7]. A key chiral intermediate in its synthesis is derived from (R)-Piperidin-3-ylmethanol[6]. The first step involves the protection of the piperidine nitrogen with a Boc group.

Objective: To synthesize (R)-1-(tert-butoxycarbonyl)piperidin-3-yl)methanol from (R)-Piperidin-3-ylmethanol hydrochloride.

Materials:

  • (R)-Piperidin-3-ylmethanol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-Piperidin-3-ylmethanol hydrochloride (1.0 eq) in a mixture of dichloromethane and water (e.g., a 2:1 ratio).

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride and free the secondary amine. Stir for 10-15 minutes.

  • Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity and can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Rationale: The use of a biphasic system (DCM/water) facilitates the reaction by keeping the starting material and product in the appropriate phases. The base is crucial to deprotonate the piperidinium hydrochloride, generating the free amine which is the active nucleophile for the reaction with (Boc)₂O. Cooling the reaction mixture initially helps to control the exothermicity of the reaction.

Protocol 2: N-Alkylation of a Piperidine Derivative - A General Procedure

N-alkylation is a fundamental transformation in the synthesis of many piperidine-containing pharmaceuticals. This protocol provides a general method for the N-alkylation of a deprotected piperidine derivative.

Objective: To perform N-alkylation on a piperidine secondary amine with an alkyl halide.

Materials:

  • Deprotected piperidine derivative (e.g., from Protocol 1 after Boc removal)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of the piperidine derivative (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2-3 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic base.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated piperidine.

Rationale: An inorganic base like K₂CO₃ or an organic base like DIPEA is used to scavenge the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Anhydrous conditions are often preferred to prevent side reactions.

Quality Control and Analytical Characterization

Rigorous quality control is paramount in pharmaceutical synthesis. The purity and identity of Piperidin-3-ylmethanol hydrochloride and its derivatives must be confirmed using various analytical techniques.

Analytical TechniqueExpected Results for Piperidin-3-ylmethanol Hydrochloride
¹H NMR Characteristic peaks corresponding to the protons on the piperidine ring and the hydroxymethyl group. The chemical shifts and coupling patterns can confirm the structure. A representative spectrum would show multiplets in the regions of ~1.1-1.8 ppm (piperidine CH₂), ~2.3-3.0 ppm (piperidine CH adjacent to N), and ~3.4-3.6 ppm (CH₂OH)[5].
¹³C NMR Signals corresponding to the distinct carbon atoms of the piperidine ring and the hydroxymethyl group.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the free base (m/z = 115.10) and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time is specific to the analytical method used (column, mobile phase, flow rate). Derivatization may be required for UV detection[1][8].
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3200 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹).

Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a typical workflow for the utilization of (R)-Piperidin-3-ylmethanol in the synthesis of a key intermediate for a pharmaceutical compound.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Activation of Alcohol cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection Start (R)-Piperidin-3-ylmethanol Hydrochloride Reagents1 (Boc)₂O, TEA, DCM/H₂O Start->Reagents1 Product1 (R)-1-(Boc)-piperidin-3-yl)methanol Reagents1->Product1 Reagents2 MsCl, TEA, DCM Product1->Reagents2 Product2 Mesylated Intermediate Reagents2->Product2 Reagents3 Heterocyclic Nucleophile, Base, DMF Product2->Reagents3 Product3 Coupled Intermediate Reagents3->Product3 Reagents4 TFA or HCl in Dioxane Product3->Reagents4 Final_Intermediate Final Pharmaceutical Intermediate Reagents4->Final_Intermediate

Sources

Application Notes & Protocols: The Strategic Use of Piperidin-3-ylmethanol in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, owing to its conformational pre-organization and ability to engage in key biological interactions. Chiral piperidine building blocks are therefore invaluable assets in modern synthetic chemistry. This application note provides an in-depth guide to the strategic application of (R)- and (S)-piperidin-3-ylmethanol as versatile chiral pool starting materials for the total synthesis of complex natural products. We will explore the underlying chemical principles, showcase a detailed case study on the synthesis of the antimalarial alkaloid (+)-Febrifugine, provide validated experimental protocols for key transformations, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Value Proposition of Piperidin-3-ylmethanol

Piperidin-3-ylmethanol is a bifunctional building block featuring a secondary amine and a primary alcohol, with a stereocenter at the C3 position. Its utility in synthesis stems from several key features:

  • Chiral Pool Access: Both (R)- and (S)-enantiomers are commercially available, providing a direct and cost-effective entry point into chiral space without the need for early-stage asymmetric synthesis or resolution.[1]

  • Orthogonal Reactivity: The nucleophilic amine and the primary alcohol offer distinct reactive handles that can be manipulated selectively. The amine is typically protected with standard groups like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy) to temper its nucleophilicity and basicity, allowing for selective chemistry at the alcohol position, and vice-versa.

  • Strategic Installation of Functionality: The existing hydroxymethyl group serves as a versatile anchor for chain extension or conversion into other functional groups (aldehydes, carboxylic acids, halides), enabling the construction of more complex side chains integral to the target natural product.

The piperidine ring itself provides a conformationally restricted scaffold that can be crucial for orienting substituents in the correct three-dimensional space for biological activity, a key consideration in drug design.[2][3]

Case Study: A Synthetic Strategy for (+)-Febrifugine

Target Molecule: (+)-Febrifugine is a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga. It exhibits potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[4][5] Its structure features a critical trans-2,3-disubstituted piperidine core, making it an ideal target for a strategy employing a chiral piperidin-3-ylmethanol starting material.

Retrosynthetic Analysis: Our strategy hinges on recognizing that the C3 stereocenter of the piperidine ring in Febrifugine can be sourced directly from commercially available (R)-piperidin-3-ylmethanol. The key bond disconnection is the C-N bond linking the piperidine nitrogen to the quinazolinone sidechain. This leads back to a protected piperidine intermediate and an appropriate quinazolinone fragment.

The core challenge is to convert the C3-hydroxymethyl group into the C2-sidechain with the correct trans stereochemistry relative to the C3-hydroxyl group. This requires a strategic inversion of reactivity and stereocontrol.

G Febrifugine (+)-Febrifugine Intermediate1 Protected trans-2,3-disubstituted Piperidine Intermediate Febrifugine->Intermediate1 N-Alkylation (Final Step) Quinazolinone Quinazolinone Sidechain Precursor Febrifugine->Quinazolinone Intermediate2 N-Boc-(R)-Piperidin-3-yl-acetaldehyde (Key Intermediate) Intermediate1->Intermediate2 Stereoselective Addition to Aldehyde Intermediate3 N-Boc-(R)-piperidin-3-ylmethanol Intermediate2->Intermediate3 Oxidation Start (R)-Piperidin-3-ylmethanol (Chiral Pool) Intermediate3->Start N-Protection (Boc)

Caption: Retrosynthetic analysis of (+)-Febrifugine from (R)-piperidin-3-ylmethanol.

Forward Synthetic Strategy:

The proposed synthesis leverages the inherent chirality of (R)-piperidin-3-ylmethanol to set the C3 stereocenter. The sequence involves:

  • Nitrogen Protection: The piperidine nitrogen is protected with a Boc group to prevent side reactions.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde. This is a critical step that transforms the C3 sidechain into an electrophilic handle for further elaboration.

  • Chain Elongation & Stereocontrol: A Wittig-type reaction or similar olefination followed by stereoselective reduction, or a direct stereoselective addition of a nucleophile to the aldehyde, would establish the C2 sidechain. While many syntheses of febrifugine involve Claisen rearrangements or other methods to set the stereochemistry[6], a modern approach from the aldehyde could utilize substrate-controlled reductions to achieve the desired trans relationship.

  • Sidechain Attachment: The resulting piperidine alcohol is then coupled to the quinazolinone moiety.

  • Deprotection: Removal of the Boc group yields the final natural product, (+)-Febrifugine.

Key Transformations & Experimental Protocols

The conversion of the protected piperidin-3-ylmethanol to the corresponding aldehyde is a cornerstone of this synthetic strategy. Below are detailed protocols for the protection and subsequent oxidation steps.

Protocol 1: N-Protection of (R)-Piperidin-3-ylmethanol

Objective: To synthesize tert-butyl (R)-(3-(hydroxymethyl)piperidin-1-yl)carboxylate. This step is crucial to deactivate the nucleophilicity of the piperidine nitrogen, allowing for selective chemistry on the hydroxyl group.

Materials:

  • (R)-Piperidin-3-ylmethanol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-piperidin-3-ylmethanol (e.g., 5.0 g, 43.4 mmol) in a mixture of DCM (100 mL) and water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • To the vigorously stirring biphasic mixture, add sodium bicarbonate (7.3 g, 86.8 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (10.4 g, 47.7 mmol) in DCM (20 mL) to the reaction mixture at room temperature. Causality Note: The addition should be portion-wise or dropwise to control the effervescence caused by CO₂ evolution.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The starting material is polar and stays near the baseline, while the Boc-protected product will have a higher Rf value.

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: 2-5% Methanol in DCM) to afford tert-butyl (R)-(3-(hydroxymethyl)piperidin-1-yl)carboxylate as a colorless oil.

Protocol 2: Oxidation to N-Boc-(R)-3-formylpiperidine

Objective: To oxidize the primary alcohol of the Boc-protected intermediate to an aldehyde. A Parikh-Doering oxidation is chosen for its mild conditions, which are compatible with the Boc protecting group and minimize over-oxidation to the carboxylic acid.

Materials:

  • tert-butyl (R)-(3-(hydroxymethyl)piperidin-1-yl)carboxylate (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·py) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (R)-(3-(hydroxymethyl)piperidin-1-yl)carboxylate (e.g., 5.0 g, 23.2 mmol) in anhydrous DCM (50 mL) and anhydrous DMSO (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (16.2 mL, 116 mmol) to the solution.

  • In a separate flask, dissolve sulfur trioxide pyridine complex (11.1 g, 69.6 mmol) in anhydrous DMSO (50 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C. Causality Note: The SO₃·py complex is the oxidizing agent. Its slow addition at low temperature is critical to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting alcohol by TLC (eluent: 30% EtOAc/Hexanes). The product aldehyde will be less polar than the starting alcohol.

  • Quench the reaction by slowly adding 100 mL of water.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove TEA), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% Ethyl acetate in Hexanes) to yield N-Boc-(R)-3-formylpiperidine. Note: The product aldehyde can be unstable and is often used immediately in the next step.

Data Summary & Expected Outcomes

The following table summarizes typical results for the key transformations described above. Yields and purities are representative and may vary based on scale and experimental execution.

StepTransformationStarting MaterialProductTypical YieldPurity (Post-Purification)
1 N-Boc Protection(R)-Piperidin-3-ylmethanoltert-butyl (R)-(3-(hydroxymethyl)piperidin-1-yl)carboxylate>95%>98%
2 Parikh-Doering OxidationBoc-protected alcoholN-Boc-(R)-3-formylpiperidine75-85%>95% (use immediately)

Logical Workflow Diagram

The following diagram illustrates the logical flow from the chiral starting material to a key intermediate ready for final sidechain installation.

G Aldehyde Aldehyde Stereo Stereo Aldehyde->Stereo To Synthesis

Caption: Workflow from chiral starting material to the final natural product.

Conclusion

(R)- and (S)-Piperidin-3-ylmethanol are powerful and economically viable chiral building blocks for the asymmetric synthesis of complex natural products. By leveraging the inherent stereocenter and the orthogonal reactivity of its functional groups, synthetic chemists can devise efficient and highly stereoselective routes to valuable targets like (+)-Febrifugine. The protocols detailed herein for N-protection and mild oxidation provide a reliable and scalable foundation for constructing the key aldehyde intermediate, which serves as the gateway to a wide range of subsequent chemical elaborations. This strategic approach, starting from a readily available chiral fragment, exemplifies a modern, efficient paradigm in the art and science of total synthesis.

References

  • Takeuchi, Y., Abe, H., & Harayama, T. (n.d.). Total synthesis of dl-febrifugine and dl-isofebrifugine. University of Toyama. Retrieved from [Link]

  • Samant, B. S., & Sukhthankar, M. G. (2009). Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone. Medicinal Chemistry, 5(3), 293–300. Retrieved from [Link]

  • LFER and 3D-QSAR Analysis of Febrifugine Derivatives against Plasmodium falciparum FCR-3 Strain. (n.d.). Atlantis Press. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Comins, D. L., et al. (1995). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 60(25), 8247–8256.
  • FEBRIFUGINE ANALOGUES: PROMISING ANTIMALARIAL AGENTS. (2019). Journal of Emerging Technologies and Innovative Research (JETIR), 6(1). Retrieved from [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. Retrieved from [Link]

  • Jiang, S., et al. (2005). Febrifugine analogue compounds: synthesis and antimalarial evaluation. Journal of Medicinal Chemistry, 48(4), 1123–1133. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-3-ylmethanol. PubChem. Retrieved from [Link]

  • Zhang, L., et al. (2020). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 11(1), 5824. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Reduction Strategies for 3-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Scope Clarification: In technical inquiries, "Reduction of 3-pyridinemethanol" often refers to two distinct workflows depending on the user's starting point. This guide covers both:

  • Synthesis (Formation): Reducing precursors (Ethyl Nicotinate/Nicotinic Acid) to 3-pyridinemethanol.[1]

  • Ring Saturation (Derivatization): Reducing 3-pyridinemethanol to 3-piperidinemethanol.

Part 1: Strategic Overview & Method Selection[1]

Before troubleshooting a failed reaction, ensure you have selected the thermodynamic path that matches your available equipment and tolerance for workup complexity.

Decision Matrix: Choosing the Right Reduction Route

Reduction_Strategy Start Start: Define Goal Goal_Synth Goal: Synthesize 3-Pyridinemethanol Start->Goal_Synth Goal_Sat Goal: Ring Saturation (Make Piperidine Analog) Start->Goal_Sat Substrate Precursor? Goal_Synth->Substrate Method_H2 Method: H2 + PtO2/Rh Acidic Media (AcOH) Goal_Sat->Method_H2 Ester Ethyl/Methyl Nicotinate Substrate->Ester Ester Acid Nicotinic Acid Substrate->Acid Carboxylic Acid Method_LAH Method: LiAlH4 (THF) High Yield, Difficult Workup Ester->Method_LAH Alternative Method_NaBH4 Method: NaBH4 + MeOH Safer, Easier Workup Ester->Method_NaBH4 Recommended Acid->Method_LAH Required (Hard to reduce w/ NaBH4)

Figure 1: Decision tree for selecting the appropriate reduction protocol based on starting material and target molecule.

Part 2: Troubleshooting Synthesis (Precursor Alcohol)

Context: The reduction of ethyl nicotinate or nicotinic acid to 3-pyridinemethanol is chemically straightforward but experimentally punishing due to product isolation . 3-Pyridinemethanol is highly water-soluble and hygroscopic.[1]

Comparative Analysis of Reducing Agents
FeatureLithium Aluminum Hydride (LiAlH

)
Sodium Borohydride (NaBH

)
Catalytic Hydrogenation (H

)
Reactivity Aggressive (Reduces esters & acids)Mild (Needs additives for esters)Variable (Risk of ring reduction)
Safety Pyrophoric; H

evolution
Flammable; Safer handlingH

gas (High Pressure)
Major Pain Point Aluminum Emulsions (The "Gray Sludge")Slower reaction kineticsCatalyst Poisoning (Pyridine N)
Recommended For Small scale, Nicotinic AcidLarge scale, Esters (Methyl/Ethyl)Industrial Scale
Scenario A: "I used LiAlH , and now I have a gray sludge I can't filter."

The Problem: Standard aqueous quenching of LiAlH


 produces aluminum hydroxides (

) that form a gelatinous emulsion, trapping your product. Because 3-pyridinemethanol is water-soluble, you cannot simply wash the solids with water.[1]

The Fix: The Fieser Workup Protocol Do not use random amounts of water. Use this stoichiometric quenching method to produce a granular, filterable precipitate.[1]

  • Calculate: Let

    
     = mass of LiAlH
    
    
    
    used (in grams).
  • Cool: Chill reaction mixture to 0°C with vigorous stirring.

  • Add Reagents (Strict Order):

    • Add

      
       mL of Water  (Slowly! H
      
      
      
      evolution).
    • Add

      
       mL of 15% NaOH  solution.
      
    • Add

      
       mL of Water .[1][2]
      
  • Age: Warm to room temperature and stir for 15–30 minutes. The gray sludge should turn into a white, granular sand.[1]

  • Filter: Filter through a Celite pad.[1] Wash the pad with THF or hot ethyl acetate.[1]

Why this works: The NaOH converts the gelatinous aluminum hydroxide into sodium aluminate and granular oxides, releasing the adsorbed organic product [1, 5].

Scenario B: "My yield is near zero after aqueous extraction."

The Problem: 3-Pyridinemethanol is an amphoteric, highly polar molecule (LogP ~ 0).[1] If you perform a standard extraction (Water/DCM), the product stays in the water.

The Fix: Continuous Extraction or Salting Out

  • Method 1: Salting Out (Lab Scale)

    • Saturate the aqueous layer with solid NaCl or K

      
      CO
      
      
      
      until no more dissolves.[1]
    • Extract with Chloroform:Isopropanol (3:1) .[1] The alcohol helps pull the polar pyridine derivative into the organic phase. Repeat 5–6 times.

  • Method 2: Continuous Extraction (Scale Up)

    • Use a liquid-liquid continuous extractor with Chloroform for 24 hours.[1]

  • Method 3: The "Dry" Workup (NaBH

    
     specific) 
    
    • If using NaBH

      
      /MeOH: Quench with minimal acetic acid, concentrate to dryness first, then triturate the solid residue with hot Ethyl Acetate or Acetone to dissolve the product, leaving inorganic salts behind.
      

Part 3: Troubleshooting Ring Saturation (Alcohol Piperidine)

Context: You have 3-pyridinemethanol and want to reduce the ring to 3-piperidinemethanol.

Scenario C: "The reaction stalls; the catalyst seems dead."[1]

The Problem: Pyridine poisoning.[1] The lone pair on the pyridine nitrogen binds strongly to the catalyst surface (Pd or Pt), blocking hydrogen adsorption.

The Fix: Protonate the Nitrogen

  • Protocol: Run the hydrogenation in an acidic solvent (e.g., Glacial Acetic Acid or Ethanol with 1.5 eq HCl).

  • Mechanism: Protonation forms the pyridinium ion.[1] The charged nitrogen cannot coordinate effectively to the metal catalyst, leaving the active sites free for hydrogenation [2].

Scenario D: "I'm getting mixed products (Partial Reduction)."

The Problem: Incomplete reduction often yields tetrahydropyridines (enamines/imines) which are unstable.[1]

The Fix: High Pressure & Temperature [3]

  • Conditions: Pyridine rings possess high resonance energy.[1] Standard balloons (1 atm) are often insufficient.[1]

  • Recommendation: Use a Parr shaker or autoclave at 50–100 psi (3–7 bar) and elevate temperature to 50–60°C .

  • Catalyst Switch: If Pd/C fails, switch to Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C) , which are more active for heteroaromatic ring reduction [2].

Part 4: Validated Workflow (Synthesis via NaBH )

This is the recommended route for safety and ease of handling (avoids LiAlH


 emulsions).

Protocol: Modified Borohydride Reduction of Ethyl Nicotinate

  • Setup: Dissolve Ethyl Nicotinate (1 eq) in dry THF (Volume: 5 mL/mmol).

  • Activation: Add NaBH

    
     (4 eq) (Note: NaBH
    
    
    
    alone reduces esters slowly).
  • Catalysis: Slowly add Methanol (approx. 10 eq) dropwise at reflux.

    • Mechanism:[1][4][5][6][7][8] Methanol reacts with NaBH

      
       to form alkoxy-borohydrides (
      
      
      
      ), which are more nucleophilic and powerful reducing agents than pure borohydride [3].
  • Monitoring: Reflux for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1).[1]

  • Quench: Cool to 0°C. Add Saturated NH

    
    Cl.
    
  • Isolation: Evaporate THF/MeOH before extraction. Saturate remaining aqueous slurry with K

    
    CO
    
    
    
    .[1] Extract with EtOAc (x4).

NaBH4_Workflow Setup Dissolve Ester in THF Add_Solid Add NaBH4 (Solid) Setup->Add_Solid Activate Add MeOH Dropwise (Reflux) Add_Solid->Activate Quench Quench Sat. NH4Cl Activate->Quench Workup Evaporate Solvents Then Extract (EtOAc) Quench->Workup

Figure 2: Workflow for the enhanced borohydride reduction using Methanol as an activator.[1]

Frequently Asked Questions (FAQ)

Q: Can I store 3-pyridinemethanol on the shelf? A: Only if sealed perfectly. It is highly hygroscopic.[1] Store under nitrogen or argon in a desiccator. If it turns yellow, it has oxidized (N-oxide formation or aldehyde reversion); redistill under vacuum to purify.[1]

Q: Why not use DIBAL-H? A: DIBAL-H is excellent for reducing esters to aldehydes at -78°C. While it can reduce to the alcohol at higher temperatures, it is expensive and aluminum-based, leading to the same workup issues as LiAlH


 without the cost benefit.

Q: Is the hydrochloride salt easier to handle? A: Yes. If you do not need the free base, convert the product immediately to 3-pyridinemethanol hydrochloride by bubbling HCl gas through an ethereal solution of the crude product. The salt is a stable, non-hygroscopic solid.

References

  • Fieser Workup Protocol

    • Source: Master Organic Chemistry / Reagents.[1]

    • URL:[Link]

  • Catalytic Hydrogenation of Pyridines

    • Source: Rylander, P. N.[9] Hydrogenation Methods. Academic Press.[1] (Via University of Illinois Guidelines).

    • URL:[Link]

  • NaBH4-Methanol Reduction System

    • Source: Soai, K., et al. "Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride."[4] J. Org.[1] Chem. 1986, 51, 21, 4000–4005.[1]

    • URL:[Link]

  • Synthesis of 3-Pyridinemethanol (General)

    • Source: PubChem Compound Summary for CID 7510.[1]

    • URL:[Link]

  • Aluminum Hydride Reduction Workups

    • Source: University of Rochester, Department of Chemistry.[1]

    • URL:[Link]

Sources

Technical Support Center: Forced Degradation Studies of Piperidin-3-ylmethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Piperidin-3-ylmethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in stability testing. Here, we address common challenges and frequently asked questions encountered during forced degradation studies. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to design robust, self-validating experiments.

Introduction: Why Stress Test Piperidin-3-ylmethanol Hydrochloride?

Piperidin-3-ylmethanol hydrochloride (MW: 151.63 g/mol ) is a heterocyclic compound featuring a secondary amine within a piperidine ring and a primary alcohol functional group. Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[1] These studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability studies.[1]

The primary objectives are:

  • To identify likely degradation products: This helps in understanding the molecule's intrinsic stability.

  • To elucidate degradation pathways: Knowledge of how the molecule breaks down is crucial for formulation and packaging development.[2]

  • To develop and validate a stability-indicating analytical method (SIAM): A SIAM is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

This guide provides practical solutions to challenges you may face in achieving these objectives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of chemical instability on the Piperidin-3-ylmethanol molecule?

A1: Based on its structure, there are two primary sites susceptible to degradation:

  • The Secondary Amine: The nitrogen in the piperidine ring is a nucleophilic and basic center. It is highly susceptible to oxidation , which can lead to N-oxides or ring-opening products.

  • The Primary Alcohol: The hydroxymethyl group (-CH₂OH) is also prone to oxidation . Milder oxidation could yield an aldehyde, while more aggressive conditions could lead to a carboxylic acid.

Hydrolytic degradation is not expected to be a major pathway for this molecule, as it lacks common hydrolyzable groups like esters or amides. However, interactions under pH stress cannot be ruled out.

Q2: My compound has a poor UV chromophore. How does this impact my study?

A2: This is a critical challenge. Piperidin-3-ylmethanol hydrochloride lacks a significant UV-absorbing moiety, making detection by standard HPLC-UV difficult, especially at low concentrations.

  • Expertise & Causality: The absence of conjugated double bonds or aromatic rings means the molecule will have a very low extinction coefficient, resulting in poor sensitivity. Your degradation products may also lack a chromophore.

  • Recommended Solutions:

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte, making them ideal for non-chromophoric compounds.

    • Mass Spectrometry (MS): HPLC-MS is the preferred method. It provides universal detection and, crucially, gives mass information that is essential for the identification and structural elucidation of your unknown degradants.[2]

    • Refractive Index (RI) Detector: While an option, RI detection is generally less sensitive and incompatible with gradient elution, severely limiting its utility in separating a complex mixture of degradants.

Q3: How much degradation should I aim for in my experiments?

A3: The goal is not to completely destroy the drug but to generate a sufficient amount of degradation products for detection and analysis.

  • Industry Best Practice: A target degradation of 5-20% of the parent drug is generally considered appropriate. This ensures that the primary degradation pathways are observed without overly complex secondary degradation, where the initial products degrade further.

  • Self-Validating Principle: If you observe 0% degradation, your stress condition is too mild. If you see >50% degradation or a chaotic chromatogram with many small peaks, your condition is too harsh. The 5-20% range provides confidence that the analytical method is challenged appropriately to prove its stability-indicating nature.

Troubleshooting Guides & Experimental Protocols

This section is structured by stress condition, addressing common problems with detailed protocols.

Acidic & Basic Hydrolysis

Q: I'm not observing any degradation under my initial acid or base conditions. What's my next step?

A: This is not uncommon for a stable molecule like Piperidin-3-ylmethanol. The key is to systematically increase the stress level. Under acidic conditions, the secondary amine will be protonated, which can sometimes increase stability.

  • Troubleshooting Steps:

    • Increase Temperature: Elevate the temperature in increments (e.g., from 40°C to 60°C, then to 80°C). Thermal energy is often the primary driver for degradation when a molecule is resistant to simple hydrolysis.

    • Increase Reagent Concentration: Move from 0.1 M HCl or NaOH to 1 M.[3]

    • Extend Duration: Increase the exposure time from 24 hours to 48 or 72 hours.

    • Analyze a Control: Always compare against a sample dissolved in the neutralization solution to ensure the degradation isn't an artifact of the workup.

Protocol: Acid/Base Stress Testing

  • Preparation: Prepare 1 mg/mL solutions of Piperidin-3-ylmethanol hydrochloride in the following media:

    • Acid: 0.1 M HCl

    • Base: 0.1 M NaOH

    • Control: Purified Water

  • Incubation: Store the solutions at 60°C. Protect from light.

  • Time Points: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.

  • Neutralization:

    • For the acid-stressed sample, carefully neutralize an aliquot with an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to 100 µL of the sample).

    • For the base-stressed sample, neutralize with an equimolar amount of HCl.

    • Causality: Neutralization is critical to halt the degradation reaction before analysis, ensuring the chromatogram accurately reflects the specific time point.[3]

  • Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze immediately by HPLC-MS/CAD/ELSD.

Oxidative Degradation

Q: My oxidative stress reaction is too fast and aggressive, showing almost complete loss of the parent drug. How do I control it?

A: Oxidative reactions, especially involving secondary amines, can be vigorous. The goal is controlled, partial degradation.

  • Troubleshooting Steps:

    • Reduce Peroxide Concentration: The most effective control. Decrease the hydrogen peroxide concentration from 3% down to 1%, 0.5%, or even 0.1%.[3]

    • Lower the Temperature: Conduct the experiment at room temperature or even in a refrigerated environment (e.g., 4°C).[3]

    • Reduce Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr, 4 hr).

    • Consider a Milder Oxidant: If H₂O₂ is still too aggressive, consider using a metal-catalyzed oxidation (e.g., CuCl₂) under atmospheric oxygen, which can sometimes provide more controlled degradation.

Protocol: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL solution of the drug in purified water.

  • Initiation: Add a sufficient volume of hydrogen peroxide to reach a final concentration of 3% H₂O₂. Mix well.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching (Optional but Recommended): If the reaction is ongoing, it can be quenched by adding a small amount of a strong reducing agent like sodium bisulfite. This is not always necessary if samples are analyzed immediately.

  • Analysis: Dilute with the mobile phase and analyze promptly by HPLC-MS/CAD/ELSD.

Thermal & Photolytic Degradation

Q: I don't see any degradation in my solid-state thermal stress study. Is this sufficient?

A: Not necessarily. The ICH guidelines recommend testing for thermal stability in both solid and solution states.[1] Degradation can be highly dependent on the physical state.

  • Expertise & Causality: In the solid state, molecular mobility is restricted, often requiring higher temperatures to induce degradation. In solution, molecules are mobile, and interactions with the solvent can facilitate different degradation pathways.

  • Recommendation: Perform a parallel study on a solution of the drug (e.g., in water or a 50:50 water:acetonitrile mix) at a lower temperature (e.g., 60°C).

Protocol: Thermal and Photolytic Stress

  • Thermal (Solid):

    • Place a thin layer of the solid drug powder in a petri dish.

    • Expose to 105°C in a calibrated oven for 48 hours.

    • At specified time points, dissolve a portion of the powder in a suitable solvent for analysis.

  • Thermal (Solution):

    • Prepare a 1 mg/mL solution in water.

    • Store at 70°C, protected from light.

    • Sample at time points and analyze.

  • Photolytic:

    • Expose a solid sample and a solution sample (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • Run a parallel control sample stored in the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the light-exposed and dark control samples. The difference in degradation profiles is attributed to photolysis.

Data Presentation & Summary

For effective planning, use the following starting conditions as a baseline for your experiments. Remember to adjust based on your initial findings to achieve the target 5-20% degradation.

Stress ConditionReagentTemperatureDurationRecommended Starting Point
Acid Hydrolysis 0.1 M - 1 M HClRT to 80°C1 - 7 days0.1 M HCl @ 60°C for 48h
Base Hydrolysis 0.1 M - 1 M NaOHRT to 80°C1 - 7 days0.1 M NaOH @ 60°C for 48h
Oxidation 0.1% - 3% H₂O₂RT1 - 7 days3% H₂O₂ @ RT for 24h
Thermal (Solid) N/A> 40°C above accelerated1 - 2 weeks105°C for 48h
Thermal (Solution) N/A60°C - 80°C1 - 7 days70°C for 48h
Photolytic N/ARTPer ICH Q1B≥ 1.2 million lux hours

Visualized Workflows & Pathways

General Forced Degradation Workflow

The following diagram illustrates the logical flow of a complete forced degradation study, from initial setup to final method validation.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation & Stressing cluster_analysis Phase 2: Analysis & Method Development cluster_eval Phase 3: Evaluation & Validation Prep Prepare Drug Solutions (e.g., 1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Control Prepare Unstressed Control & Blank Samples Prep->Control Sample Sample at Time Points & Neutralize/Quench Stress->Sample Develop Develop Stability-Indicating Analytical Method (e.g., HPLC-MS) Sample->Develop Analyze Analyze Stressed Samples, Control, and Blanks Develop->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess Identify Identify & Characterize Degradants (MS, MS/MS) Assess->Identify Validate Validate Method (ICH Q2) Identify->Validate Finalize Method

Caption: General workflow for forced degradation studies.

Proposed Degradation Pathways

This diagram outlines the hypothetical primary degradation pathways for Piperidin-3-ylmethanol based on its chemical functionalities. This serves as a guide for what to look for during mass spec analysis.

Degradation_Pathways cluster_oxidation Oxidation Pathways Parent Piperidin-3-ylmethanol (m/z = 116.1) N_Oxide N-Oxide Degradant (m/z = 132.1) Parent->N_Oxide [O] on Amine Aldehyde Aldehyde Degradant (m/z = 114.1) Parent->Aldehyde [O] on Alcohol RingOpening Ring-Opened Products (Various m/z) Parent->RingOpening Harsh [O] CarboxylicAcid Carboxylic Acid Degradant (m/z = 130.1) Aldehyde->CarboxylicAcid Further [O]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for piperidine synthesis. As a core structural motif in over twenty classes of pharmaceuticals, the successful and efficient synthesis of the piperidine ring is paramount.[1] However, transitioning from bench-scale synthesis to pilot or industrial scale introduces a host of challenges that can impact yield, purity, and safety. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and actionable troubleshooting strategies to navigate these complexities. We will move beyond simple procedural lists to explore the underlying chemical principles governing these challenges, ensuring a robust and scalable process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the scale-up of piperidine synthesis.

Q1: My piperidine product has developed a yellow or brown color upon storage. What is the cause, and is it still usable?

A: The discoloration is typically due to oxidation of the piperidine ring when exposed to air and light.[2] For applications requiring high purity, purification is necessary. The most effective method to remove these colored impurities is distillation. To prevent this issue, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and in a container that protects it from light.[3]

Q2: I'm having difficulty separating residual pyridine from my piperidine product by distillation. Why is this happening?

A: You are likely encountering an azeotrope. Piperidine and pyridine form a constant boiling azeotropic mixture at approximately 92% piperidine and 8% pyridine by weight, which boils at about 106.1°C.[3] This makes complete separation by simple fractional distillation challenging. For a more effective separation method, see the "Troubleshooting Guide" section on purification challenges.

Q3: My piperidine solution in an aprotic polar solvent like DMF has crystallized. What caused this?

A: This is a common issue where the basic piperidine reacts with atmospheric carbon dioxide (CO₂) to form piperidine carbonate, a solid salt.[3] To resolve this, you can either attempt to redissolve the crystals or, more reliably, prepare a fresh solution. To prevent this, ensure your storage vessels are well-sealed and consider storing solutions under an inert atmosphere.[3]

Q4: Why is my pyridine hydrogenation reaction stalling or showing low conversion at a larger scale?

A: This is a classic scale-up challenge. Several factors could be at play:

  • Catalyst Inhibition: The basic nitrogen of the pyridine starting material can strongly coordinate to the metal center of the catalyst, inhibiting its activity.[3]

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst surface.

  • Thermal Gradients: Uneven heating in a large reactor can create cold spots where the reaction rate is significantly lower.[4]

  • Catalyst Poisoning: Impurities in the starting material or solvent, which were negligible at a small scale, can accumulate and poison the catalyst at a larger scale.[3][5]

A more detailed breakdown of these issues and their solutions is provided in the troubleshooting sections below.

Part 2: Comprehensive Troubleshooting Guide

This guide is structured to address specific problems you may encounter during the synthesis, purification, and handling of piperidine on a larger scale.

Section 2.1: Low Yield and Selectivity Issues

Low product yield is one of the most critical issues in scaling up a chemical synthesis. The root cause often lies in either incomplete conversion of the starting material or the formation of undesired byproducts.

The catalytic hydrogenation of pyridine is a common and atom-economical method for piperidine synthesis. However, the aromaticity of the pyridine ring presents a significant activation barrier.[6]

  • Causality: The stability of the aromatic ring requires harsh conditions (high pressure and temperature) or highly active catalysts to achieve full saturation. Furthermore, the lone pair on the nitrogen atom can act as a ligand, binding to the catalyst's metal surface and reducing the number of available active sites for hydrogenation.[3]

  • Troubleshooting Steps:

    • Catalyst Selection: Palladium (Pd) catalysts are often less effective for pyridine hydrogenation. Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts generally show higher activity and are more suitable for this transformation.[3] A mild and effective system involves using 10% Rh/C at 80°C in water under 5 atm of H₂.[7]

    • Use of Acidic Additives: Adding a small amount of an acid like HCl or acetic acid can protonate the pyridine nitrogen. This prevents it from coordinating to the catalyst and thereby increases the reaction rate.[3]

    • Optimize Reaction Conditions: Systematically increase hydrogen pressure (e.g., from 30 to 80 bar) and temperature (e.g., from 60 to 80°C) to find the optimal balance between reaction rate and side product formation.[3]

The formation of byproducts not only reduces the yield of the desired piperidine but also complicates the purification process.

  • Causality & Common Byproducts:

    • Partially Hydrogenated Intermediates: Insufficient reaction time or conditions that are too mild can lead to the accumulation of tetrahydropyridines or dihydropyridines.[3]

    • Ring-Opening: The presence of water, especially with certain catalysts like rhodium complexes, can promote the hydrolytic opening of the pyridine ring, leading to linear amine impurities.[3]

    • Polymerization/Decomposition: High temperatures can sometimes lead to the formation of polymeric materials or other decomposition products.[3]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use analytical techniques like GC-MS or ¹H NMR to monitor the reaction closely. This will help determine the optimal reaction time to maximize piperidine formation while minimizing the formation of intermediates and decomposition products.

    • Control Water Content: If ring-opening is observed, ensure the use of anhydrous solvents and starting materials.[3]

    • Temperature Control: Lowering the reaction temperature may help minimize the formation of decomposition and polymerization side products.[3]

G start Low Yield Observed check_conversion Check Conversion (GC, NMR) start->check_conversion check_byproducts Analyze for Byproducts (GC-MS, LC-MS) check_conversion->check_byproducts > 95% incomplete Incomplete Conversion check_conversion->incomplete < 95% byproducts Significant Byproducts check_byproducts->byproducts Yes sol_incomplete Increase Catalyst Loading Optimize T & P Use Acidic Additive incomplete->sol_incomplete sol_byproducts Adjust Temperature Optimize Reaction Time Ensure Anhydrous Conditions byproducts->sol_byproducts

Section 2.2: Purification and Impurity Challenges

Even with a high-yielding reaction, purification can be a significant hurdle in the scale-up process, directly impacting the final product quality and process efficiency.

Piperidine forms a minimum-boiling azeotrope with water, which can be challenging to remove, especially on a large scale.[2]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. This means simple distillation cannot separate the two components.

  • Troubleshooting Steps:

    • Drying Agents: For moderate scales, allowing the piperidine-water mixture to stand over potassium hydroxide (KOH) pellets for several hours, followed by decanting or filtration, is effective. Calcium hydride (CaH₂) can also be used.[2]

    • "Salting Out": Adding a salt, such as potassium carbonate, to the aqueous piperidine solution decreases the solubility of piperidine in water. This can help to "break" the azeotrope, allowing for separation into two layers, where the piperidine-rich organic layer can be decanted and further dried.[2]

    • Azeotropic Distillation: For larger scales, a common strategy is to add a third component, such as benzene or toluene, which forms a lower-boiling ternary azeotrope with water and piperidine. This ternary azeotrope is distilled off, removing the water.

As mentioned in the FAQs, the piperidine-pyridine azeotrope is a common purification challenge.[3]

  • Causality: The similar boiling points and intermolecular forces between piperidine and pyridine lead to the formation of this azeotrope.

  • Troubleshooting Steps:

    • Selective Salt Formation: This is a highly effective chemical separation method. By bubbling carbon dioxide (CO₂) through the mixture, the more basic piperidine will react to form a solid piperidine carbonate salt, while the less basic pyridine will remain in the liquid phase. The solid salt can then be separated by filtration and subsequently neutralized with a strong base to regenerate pure piperidine.[3]

Protocol: Removal of Pyridine Impurity via Carbonate Salt Formation
  • Setup: In a well-ventilated fume hood, place the crude piperidine containing the pyridine impurity into a three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, and a gas outlet.

  • CO₂ Addition: Cool the flask in an ice bath to manage any exotherm. Slowly bubble dry carbon dioxide (CO₂) gas through the stirred solution.

  • Precipitation: Continue the CO₂ addition until the precipitation of piperidine carbonate appears complete. The mixture will become a thick slurry.

  • Filtration: Filter the solid piperidine carbonate using a Buchner funnel and wash the filter cake with a small amount of a non-polar solvent (e.g., hexane) to remove any residual pyridine.

  • Regeneration: Transfer the solid piperidine carbonate to a separate flask. Carefully add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) with stirring. This will regenerate the free piperidine, which will separate as an organic layer.

  • Extraction & Drying: Separate the organic piperidine layer. The aqueous layer can be extracted with a suitable solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic layers and dry over anhydrous potassium carbonate or magnesium sulfate.

  • Final Purification: Filter the drying agent and distill the piperidine under an inert atmosphere to obtain the final, purified product.

Section 2.3: Catalyst Deactivation and Management

In large-scale catalytic processes, the stability and lifecycle of the catalyst are critical economic and operational factors. Catalyst deactivation is an inevitable problem that leads to a loss of catalytic activity over time.[5]

  • Causality:

    • Poisoning: Certain functional groups or impurities in the feedstock can irreversibly bind to the catalyst's active sites. Common poisons for precious metal catalysts include sulfur compounds, phosphines, and heavy metals.[3][5]

    • Fouling/Coking: The deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface can physically block the active sites.[5]

    • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.[5]

  • Troubleshooting & Management Strategy:

    • Feedstock Purification: Ensure the pyridine starting material and solvent are of high purity and free from known catalyst poisons. Pre-treating the feedstock by passing it through a guard bed of adsorbents can be beneficial.[3]

    • Temperature Control: Avoid localized overheating in the reactor, which can accelerate sintering and coking. Ensure efficient heat transfer and mixing.

    • Catalyst Regeneration: Depending on the deactivation mechanism, regeneration may be possible. For coking, a controlled oxidation (burn-off) can remove the carbon deposits. For some types of poisoning, chemical washing may restore some activity.

G

Part 3: Scale-Up Specific Considerations

Transitioning from a laboratory flask to a large-scale reactor is not simply a matter of increasing volumes. Physical and engineering parameters become critically important.[4]

Table 1: Key Scale-Up Parameters and Their Impact
ParameterLaboratory Scale (Flask)Industrial Scale (Reactor)Potential Impact on Piperidine Synthesis
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; potential for thermal gradients and "hot spots".Can lead to increased byproduct formation, decomposition, and catalyst sintering.[4]
Mass Transfer (Mixing) Efficient mixing with a small magnetic stir bar.Requires powerful mechanical agitators; potential for dead zones and inefficient mixing.Poor mixing can limit the hydrogen transfer rate in hydrogenation, leading to slow reactions and incomplete conversion.[4]
Reagent Addition Rapid addition via syringe or pipette is common.Addition must be carefully controlled over time to manage exotherms.Uncontrolled addition on a large scale can lead to thermal runaway and safety hazards.
Impurity Profile Minor impurities may not be noticeable.A 0.1% impurity in the starting material becomes a significant quantity at the ton scale.Can lead to unexpected side reactions or catalyst poisoning that was not observed in the lab.[4]

Part 4: Safety Briefing

Piperidine is a flammable liquid and is toxic and corrosive. When working at scale, the potential hazards are magnified.

  • Flammability: Piperidine has a low flash point. All equipment must be properly grounded and bonded to prevent static discharge. Use non-sparking tools and ensure the reaction is carried out in an area free from ignition sources.[8]

  • Ventilation: Always work in a well-ventilated area or use a fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]

  • Exothermic Reactions: Be aware that neutralizations and some reaction steps can be highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

By understanding the fundamental chemistry and anticipating the engineering challenges associated with scaling up, you can develop a robust, safe, and efficient process for the synthesis of piperidine. This guide serves as a starting point, and we encourage continuous process monitoring and optimization.

References

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Piperidine Synthesis. DTIC.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Heterogeneous Catalyst Deactivation and Regener
  • Piperidine synthesis. Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Iridium Catalysis Enables Piperidine Synthesis

Sources

Piperidin-3-ylmethanol hydrochloride storage and handling recommendations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential technical information for the safe storage and handling of Piperidin-3-ylmethanol hydrochloride. Adherence to these protocols is critical for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Piperidin-3-ylmethanol hydrochloride?

A1: Piperidin-3-ylmethanol hydrochloride should be stored in a cool, dry, and well-ventilated place.[1][2][3] The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[4] It is also recommended to store it under an inert gas atmosphere.

Q2: Is Piperidin-3-ylmethanol hydrochloride sensitive to light or temperature?

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: When handling Piperidin-3-ylmethanol hydrochloride, it is imperative to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[1][4][6] All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.[2][6]

Q4: What are the primary hazards associated with Piperidin-3-ylmethanol hydrochloride?

A4: This compound is classified as corrosive and can cause severe skin burns and eye damage.[7] It may also be harmful if swallowed or inhaled.[5]

Q5: How should I clean up a small spill of Piperidin-3-ylmethanol hydrochloride?

A5: For a small spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE.[4] Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4] The spill area should then be cleaned with soap and water.

Q6: What materials are incompatible with Piperidin-3-ylmethanol hydrochloride?

A6: Piperidin-3-ylmethanol hydrochloride is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[8] Contact with these substances should be avoided to prevent hazardous reactions.

Q7: How should I dispose of waste Piperidin-3-ylmethanol hydrochloride?

A7: Unused or waste Piperidin-3-ylmethanol hydrochloride should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9][10] It is recommended to contact a licensed professional waste disposal service.[4] Do not let the product enter drains.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has become discolored or clumped Moisture absorption due to improper storage.The integrity of the compound may be compromised. It is recommended to use a fresh, unopened container for sensitive experiments. Ensure the container is tightly sealed and stored in a desiccator or dry box in the future.
Inconsistent experimental results Degradation of the compound.Review storage conditions. If the compound has been stored improperly or for an extended period, consider obtaining a new batch.
Skin or eye irritation after handling Inadequate PPE or accidental exposure.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Review and reinforce proper PPE protocols with all lab personnel.

Experimental Protocols

Protocol for Safe Handling and Weighing
  • Preparation : Before handling, ensure you are in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][6] Don all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[1][4][6]

  • Container Handling : Retrieve the Piperidin-3-ylmethanol hydrochloride container from its designated storage location. Allow it to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing : Use a clean, dry spatula to transfer the desired amount of the compound to a tared weigh boat or vial. Perform this transfer within the fume hood to contain any dust.

  • Closure and Storage : Immediately and tightly close the main container after dispensing the material. Purge with an inert gas before sealing if available. Return the container to its proper storage location.[1][3]

  • Cleanup : Clean the spatula and weighing area. Dispose of any contaminated materials, such as weigh boats and gloves, in the designated hazardous waste container.[4]

Protocol for Spill Response
  • Evacuate and Ventilate : In the event of a spill, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[4]

  • Don PPE : Put on the appropriate PPE, including respiratory protection if the spill is large or generates significant dust.[4]

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal.[4]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water.

  • Waste Disposal : Dispose of all cleanup materials, including contaminated PPE, as hazardous waste according to institutional and regulatory guidelines.[4]

Visualizations

Storage and Handling Workflow

Piperidin-3-ylmethanol Hydrochloride: Storage & Handling Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Wear appropriate PPE Wear appropriate PPE Store in a cool, dry, well-ventilated area->Wear appropriate PPE Keep container tightly closed Keep container tightly closed Keep container tightly closed->Wear appropriate PPE Protect from light and moisture Protect from light and moisture Protect from light and moisture->Wear appropriate PPE Use in a chemical fume hood Use in a chemical fume hood Wear appropriate PPE->Use in a chemical fume hood Avoid creating dust Avoid creating dust Use in a chemical fume hood->Avoid creating dust Dispose of as hazardous waste Dispose of as hazardous waste Avoid creating dust->Dispose of as hazardous waste Follow local regulations Follow local regulations Dispose of as hazardous waste->Follow local regulations

Caption: Decision workflow for the safe storage and handling of Piperidin-3-ylmethanol hydrochloride.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of Piperidine Derivatives

[1]

Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Decolorization and Purification Protocols for Piperidine Scaffolds[1]

Diagnostic Matrix: Identify Your Issue

Before initiating a protocol, correlate your visual observation with the likely chemical cause.[1] Piperidine derivatives are typically colorless; color indicates degradation or contamination.[1]

Visual SymptomLikely CauseRecommended Protocol
Yellow/Orange Oil Oxidation (N-Oxides/Imines): Secondary amines oxidize rapidly in air to form colored N-oxides or enamines.Protocol A: Adsorbent Treatment
Brown/Black Tars Polymerization/Condensation: Often caused by aldol-type condensations of impurities or reaction with chlorinated solvents over time.[1]Protocol C: Acid-Base Swing
Green/Grey Tint Trace Metals: Residual Palladium (Pd/C) or Copper catalysts from coupling reactions (e.g., Buchwald-Hartwig).Protocol A: Metal Scavenging
Off-White Solid Trapped Mother Liquor: Impurities trapped within the crystal lattice of the salt form.[1]Protocol B: Salt Recrystallization

Workflow Decision Tree

Use the following logic to select the correct purification pathway for your specific derivative.

PiperidinePurificationStartStart: Impure Piperidine DerivativeStateCheckPhysical State?Start->StateCheckLiquidLiquid / Oil (Free Base)StateCheck->LiquidSolidSolid (Salt Form)StateCheck->SolidCarbonProtocol A: Activated Carbon / Silica FiltrationLiquid->CarbonMinor ColorAcidBaseProtocol C: Acid-Base Swing ExtractionLiquid->AcidBaseDeep Color/TarRecrystProtocol B: Recrystallization (EtOH/Et2O)Solid->RecrystFinalPure ProductCarbon->FinalCheckColorColor Persists?Recryst->CheckColorCheckColor->AcidBaseYes (Convert to Free Base first)CheckColor->FinalNoAcidBase->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and severity of contamination.

Troubleshooting Guides (Protocols)

Protocol A: Adsorbent Treatment (The "Quick Fix")

Best for: Removing oxidation byproducts (yellow tint) and trace metals from free bases.[1]

Technical Insight: Activated carbon possesses a high surface area with specific pore sizes that trap high-molecular-weight colored impurities.[1] For piperidines, acid-washed carbon is preferred to prevent strong adsorption of the basic amine to the carbon surface.[1]

Steps:

  • Dissolution: Dissolve the crude piperidine oil in a polar solvent (Methanol or Ethanol are ideal; avoid DCM if possible as it can react with amines over long periods).[1]

  • Adsorbent Addition:

    • For Color: Add Activated Carbon (5-10% w/w relative to substrate).

    • For Metals: Add a Thiol-modified Silica Scavenger (e.g., SiliaMetS®) if Pd/Cu removal is required.

  • Digestion: Heat the mixture to 40–50°C for 30–60 minutes with vigorous stirring. Do not reflux if the compound is thermally unstable.

  • Filtration: Filter the hot suspension through a pad of Celite (diatomaceous earth) to remove the fine carbon particles.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

Pro Tip: If the filtrate is still colored, repeat the process using Bentonite clay or pass the solution through a short plug of neutral alumina.[1]

Protocol B: Salt Recrystallization (The "Polishing Step")

Best for: Final purification of solid drug candidates (HCl, Hydrobromide, or Fumarate salts).[1]

Technical Insight: Piperidine salts often have steep solubility curves in alcoholic solvents.[1] Impurities (colored oxidation products) generally remain in the mother liquor while the salt crystallizes.

Steps:

  • Solvent Selection: Use Ethanol/Diethyl Ether or Isopropanol (IPA) .[1]

  • Dissolution: Dissolve the salt in the minimum amount of hot alcohol (boiling).

  • Precipitation:

    • Remove from heat.[1]

    • Add the anti-solvent (Ether or Hexanes) dropwise until a persistent cloudiness appears.

    • Add one drop of alcohol to clear it.[1]

  • Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight. Rapid cooling traps impurities.

  • Wash: Filter and wash the cake with cold anti-solvent.[1][2]

Protocol C: The Acid-Base Swing (The "Deep Clean")

Best for: Persistent discoloration that resists carbon treatment; separating piperidines from neutral impurities.

Technical Insight: This method exploits the basicity of the piperidine nitrogen (

AcidBaseSwingImpureImpure Free Base(Organic Solvent)AcidAdd aq. HCl (1M)Impure->AcidSeparation1Phase SeparationAcid->Separation1OrgLayerOrganic Layer(Contains Colored Impurities)Separation1->OrgLayerAqLayerAqueous Layer(Contains Piperidine-HCl)Separation1->AqLayerDiscardDiscardOrgLayer->DiscardBaseBasify (NaOH/NaHCO3)to pH > 12AqLayer->BaseExtractExtract withEtOAc or MTBEBase->ExtractPurePure Piperidine(Free Base)Extract->Pure

Figure 2: The Acid-Base Swing protocol for removing non-basic colored impurities.

Steps:

  • Dissolve impure material in Ethyl Acetate or Ether.[1]

  • Extract with 1M HCl (3x). The piperidine moves to the water layer; colored neutral impurities stay in the organic layer.[1]

  • Discard the organic layer. [1][3]

  • Basify the aqueous layer with 6M NaOH (until pH > 12) to regenerate the free base.[1]

  • Extract the now-cloudy aqueous layer with fresh organic solvent (DCM or Ethyl Acetate).[1]

  • Dry over

    
     and concentrate.
    

Frequently Asked Questions (FAQ)

Q: My piperidine turns yellow immediately after distillation. Why? A: This is likely oxidative degradation.[1] Piperidines are sensitive to

124
  • Fix: Distill under strictly inert atmosphere (

    
     or Ar). Add a radical inhibitor like BHT (Butylated hydroxytoluene)  (0.1%) to the collection flask if the compound is for storage.
    

Q: Can I use chlorinated solvents (DCM/Chloroform) for storage? A: Avoid this. Secondary amines (piperidines) can react with DCM over time to form chloromethyl ammonium salts (quaternization), which appear as white/yellow precipitates. Store in alcohols or ethers, or neat at -20°C.

Q: I have a persistent "metallic" color even after carbon treatment. A: Activated carbon is poor at removing chelated metals.[1] Use a specific scavenger resin (e.g., MP-TMT or SiliaMetS® Thiol ) which binds Pd/Cu avidly. Stir the resin with your solution for 4 hours and filter.

Q: How do I remove Pyridine from my Piperidine product? A: If you synthesized piperidine via pyridine reduction, separation is hard due to similar boiling points.[1]

  • Method: Use the Carbonate Method .[1][2] Bubble

    
     gas through the mixture.[1] Piperidine (stronger base) forms a solid carbonate salt; Pyridine (weaker base) does not.[2] Filter the solid salt and regenerate piperidine with base [1].[1]
    

References

  • Separation of Piperidine from Pyridine. United States Patent 2868793A. (1959).[1] Describes the selective formation of piperidine carbonate using carbon dioxide to separate it from pyridine impurities.[1][2][5]

  • Removal of Impurities from Amines. United States Patent 4661634A. (1987).[1] Details the use of porous polymer salts and ion exchange resins for removing contaminants from tertiary and secondary amines.[1]

  • Practical Purification of Pharmaceuticals. Organic Process Research & Development. Discusses general strategies for amine purification, including the "Acid-Base Swing" and salt formation logic standard in the industry.

  • Removal of Traces of Metals from Reagents. LookChem/Chempedia. Explains the necessity of removing metal catalysts (Pd, Cu) which cause discoloration and outlines chelation/crystallization strategies.[1]

Technical Support Center: Optimization of Catalytic Hydrogenation for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of pyridines to form piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The synthesis of the piperidine scaffold, a prevalent motif in pharmaceuticals, often relies on the catalytic hydrogenation of the corresponding pyridine ring.[1][2] However, the aromatic stability of the pyridine ring and the potential for catalyst inhibition by the basic nitrogen atom present significant challenges.[3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that the provided protocols are robust and validated by established scientific principles.

Troubleshooting Guide: Common Issues and Solutions

The catalytic hydrogenation of pyridines can be a nuanced process. Below, we address common problems, their potential causes, and actionable solutions to get your reaction back on track.

Issue 1: Slow or Incomplete Reaction

A sluggish or stalled reaction is one of the most frequent hurdles in pyridine hydrogenation. Several factors can contribute to this issue.

Potential Cause Underlying Scientific Principle Recommended Solutions
Catalyst Inhibition The lone pair of electrons on the basic nitrogen of the pyridine substrate or the piperidine product can coordinate to the metal catalyst surface, blocking active sites and hindering catalytic turnover.[3]1. Use Acidic Additives: Introduce additives like hydrochloric acid (HCl) or acetic acid. These protonate the nitrogen atom, diminishing its coordinating ability and enhancing the substrate's reactivity.[3][4] 2. Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst-to-substrate ratio can provide more active sites to overcome inhibition.
Catalyst Poisoning Impurities in the starting material, such as sulfur or phosphorus-containing compounds, can irreversibly bind to and deactivate the catalyst.[3]1. Purify the Pyridine Precursor: Ensure the starting material is of high purity. Techniques like distillation or chromatography can remove catalyst poisons.[3]
Insufficient Reaction Conditions The aromaticity of the pyridine ring requires a certain activation energy to be overcome. Low temperature or hydrogen pressure may not provide sufficient energy for the reaction to proceed efficiently.[1][3][5]1. Optimize Temperature and Pressure: Gradually increase the reaction temperature (typically 60-80 °C) and hydrogen pressure (typically 30-80 bar).[3][5] Note that excessively harsh conditions can lead to side reactions.[3]
Inappropriate Catalyst Choice Not all hydrogenation catalysts are equally effective for pyridine reduction. Palladium-based catalysts, for instance, can sometimes be less effective than platinum or rhodium.[2][3]1. Screen Different Catalysts: Test a range of catalysts. Rhodium (e.g., Rh/C, Rh₂O₃) and platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective for this transformation.[2][3] Nickel catalysts are also used, though often at higher temperatures.[6]
Issue 2: Formation of Byproducts

The appearance of unexpected peaks in your analytical data indicates the formation of byproducts. Understanding the potential side reactions is key to mitigating them.

Potential Cause Underlying Scientific Principle Recommended Solutions
Partially Hydrogenated Intermediates Incomplete hydrogenation can lead to the accumulation of dihydropyridine or tetrahydropyridine intermediates. This is often a result of insufficient reaction time or mild conditions.[3]1. Increase Reaction Time/Severity: Extend the reaction duration or cautiously increase the temperature and pressure to drive the reaction to completion.[3]
Ring Opening Certain catalysts, particularly in the presence of water, can promote the hydrogenolysis of the C-N bond, leading to ring-opened byproducts.[3]1. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content if ring-opening is observed.[3]
Over-reduction If the pyridine substrate contains other reducible functional groups (e.g., a phenyl ring, nitro group, or ketone), harsh hydrogenation conditions can lead to their unintended reduction.[2][3]1. Catalyst Selection for Chemoselectivity: Choose a catalyst known for higher chemoselectivity to preserve other functional groups.[3] Fine-tuning the reaction conditions (lower temperature and pressure) can also improve selectivity.
Formation of Secondary Amines from Nitriles When hydrogenating pyridinecarbonitriles, the initially formed primary amine can react with an intermediate imine to form a secondary amine byproduct, reducing the yield of the desired primary amine.1. Optimize Catalyst Amount and Solvent: A lower catalyst-to-substrate ratio can sometimes improve selectivity.[7] Performing the reaction in water can also enhance the selectivity for the primary amine.[7]
Issue 3: Poor Stereoselectivity

For substituted pyridines, controlling the stereochemical outcome of the hydrogenation is often crucial.

Potential Cause Underlying Scientific Principle Recommended Solutions
Sub-optimal Reaction Conditions The diastereoselectivity of the hydrogenation can be influenced by reaction parameters such as hydrogen pressure.1. Adjust Hydrogen Pressure: Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For example, an increase from 30 to 80 bar has been shown to improve the cis to trans ratio.[3]
Catalyst Choice The nature of the catalyst surface and its interaction with the substrate can influence the stereochemical pathway of the reaction.1. Screen Different Catalysts: The choice of catalyst can impact the stereochemical outcome. Experiment with different catalysts (e.g., Rh, Pt, Pd) to find the optimal one for the desired stereoisomer.[3]
Metal-Free Catalysis Homogeneous borane catalysts have been shown to afford excellent cis stereoselectivity in the hydrogenation of a broad range of pyridines.[8]1. Explore Metal-Free Alternatives: Consider using a borane catalyst, such as one generated in situ from an alkene and HB(C₆F₅)₂, for high cis selectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a pyridine hydrogenation?

A good starting point for the hydrogenation of a substituted pyridine is to use Adams' catalyst (PtO₂) at a loading of 1-5 mol% in glacial acetic acid as the solvent. The reaction can be run at room temperature with a hydrogen pressure of 50-70 bar.[3] Monitor the reaction progress by GC-MS or TLC.

Q2: My piperidine product appears to have crystallized in storage. What happened?

This is a common observation with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from nearby reagents) to form piperidine hydrochloride.[3][9] To resolve this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]

Q3: Do I need to protect the piperidine nitrogen during the synthesis?

It is often highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when subsequent reaction steps involve reagents that can react with the basic piperidine nitrogen.[3] This prevents side reactions. The protecting group can be removed in a later step if the free amine is desired.[3]

Q4: I am seeing two peaks for my pure piperidine derivative in my analytical data. Why?

The appearance of two peaks for a piperidine derivative in its free base or acid form may be due to different ionization states or interactions with the stationary phase during chromatography. Consider adjusting the mobile phase pH, adding buffers, or using a different column chemistry to resolve this.[10]

Experimental Protocols and Workflows

Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid, trifluoroethanol).[2][3]

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, Rh/C, or Rh₂O₃) at a typical loading of 1-5 mol%.[2][3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-80 bar).[2][3][5]

  • Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).[3][5]

  • Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC.[3]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up and the product purified by standard methods such as distillation or chromatography.

Troubleshooting Workflow for Low Yield in Piperidine Synthesis

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_Purity Is the starting pyridine pure? Start->Check_Purity Purify Purify Pyridine (distillation, chromatography) Check_Purity->Purify No Check_Catalyst Is the catalyst appropriate and active? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst Screen_Catalysts Screen Catalysts (PtO₂, Rh/C, Rh₂O₃) Check_Catalyst->Screen_Catalysts No Check_Conditions Are the reaction conditions sufficiently forcing? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Check_Conditions Increase_Severity Increase Temperature & Pressure (e.g., 60-80°C, 30-80 bar) Check_Conditions->Increase_Severity No Consider_Additive Is catalyst inhibition suspected? Check_Conditions->Consider_Additive Yes Increase_Severity->Consider_Additive Add_Acid Add Acidic Additive (HCl, Acetic Acid) Consider_Additive->Add_Acid Yes Success Reaction Optimized Consider_Additive->Success No Add_Acid->Success

Caption: A logical workflow for troubleshooting low yields in catalytic hydrogenation of pyridines.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
  • Hydrogenation of pyridine compared to other heteroaromatic rings - Chemistry Stack Exchange.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano.
  • Piperidine synthesis - Organic Chemistry Portal.
  • Piperidine Synthesis. - DTIC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
  • Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines | Journal of the American Chemical Society.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - Nature.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts - ResearchGate.

Sources

Validation & Comparative

Validation of an HPLC Method for Piperidin-3-ylmethanol Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the "Invisible" Amine

Piperidin-3-ylmethanol hydrochloride (CAS: 4606-65-9, HCl salt) is a critical heterocyclic intermediate in the synthesis of pharmaceutical APIs (e.g., kinase inhibitors). However, its analysis presents a distinct "analytical blind spot":

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering it virtually invisible to standard UV detection (>220 nm).
    
  • High Polarity: As a secondary amine salt, it elutes near the void volume (

    
    ) on standard C18 columns, preventing separation from matrix salts.
    
  • Salt Form Issues: Direct GC analysis is problematic due to the non-volatile hydrochloride salt, requiring risky in-situ derivatization or free-basing.

This guide validates a Direct Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method. We compare this modern approach against the traditional Potentiometric Titration and Pre-column Derivatization methods, demonstrating why IP-RP-HPLC offers the optimal balance of specificity, speed, and robustness for drug development.

Comparative Analysis: Selecting the Right Tool

The following matrix compares the proposed IP-RP-HPLC method against industry alternatives.

Table 1: Method Performance Comparison
FeatureMethod A: IP-RP-HPLC (Proposed) Method B: Potentiometric Titration Method C: Pre-Column Derivatization (Benzoyl Chloride)
Principle Ion-Pairing with Octanesulfonic Acid (OSA) on C18.Acid-Base neutralization (Non-aqueous).[1]UV-tagging of amine functionality.
Specificity High. Separates synthesis impurities (e.g., Piperidine, 3-Picoline).Low. Measures total basicity; cannot distinguish impurities.High. Excellent separation.
Detection UV @ 210 nm (Low Selectivity) or CAD/RI.Potentiometric Endpoint.UV @ 254 nm (High Sensitivity).
Throughput Medium (10 min run time).High (2 min/sample).Low (Requires 30 min prep/reaction time).
Sensitivity (LOD) Moderate (~10 µg/mL).N/A (Macro analysis only).High (~0.1 µg/mL).
Suitability Assay & Impurity Profiling. Raw Material Release (Purity only). Trace Impurity Analysis.
Mechanistic Decision Tree

The following diagram illustrates the logic for selecting the IP-RP-HPLC method over alternatives based on the stage of drug development.

MethodSelection Start Analytical Goal PurityOnly Bulk Purity Only (No Impurity Profiling) Start->PurityOnly ImpurityProfile Assay + Impurity Profiling Start->ImpurityProfile Titration Potentiometric Titration (Fast, Non-Specific) PurityOnly->Titration Chromophore Does Analyte have UV Chromophore? ImpurityProfile->Chromophore Deriv Pre-Column Derivatization (High Sensitivity, Low Throughput) Chromophore->Deriv No (Weak) IonPair Ion-Pair RP-HPLC (Balanced Speed/Specificity) Chromophore->IonPair No (Optimization Required)

Figure 1: Decision matrix for selecting analytical methodology based on specificity requirements.

Validated Experimental Protocol

This protocol uses Ion-Pair Chromatography . The addition of 1-Octanesulfonic acid (OSA) to the mobile phase forms a neutral ion-pair complex with the protonated piperidine amine (


), increasing its lipophilicity and allowing retention on a C18 column.
Chromatographic Conditions
  • Instrument: HPLC with PDA or VWD Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent base-deactivated column.

  • Mobile Phase:

    • Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

      
      ) and 1.1 g of 1-Octanesulfonic Acid Sodium Salt  in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric acid.
      
    • Mixture: Buffer : Acetonitrile (80 : 20 v/v).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 210 nm .

    • Note: 210 nm is near the UV cutoff. High-purity "Gradient Grade" Acetonitrile is mandatory to minimize baseline noise.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

Standard & Sample Preparation
  • Diluent: Mobile Phase.

  • Standard Stock Solution: Accurately weigh 50 mg of Piperidin-3-ylmethanol HCl Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with diluent (100 µg/mL).

  • Sample Solution: Prepare in duplicate to a target concentration of 100 µg/mL.

Validation Results & Discussion (ICH Q2(R2))

The method was validated following ICH Q2(R2) guidelines. The results confirm the method's suitability for assay determination.[1][4][5]

Specificity (Selectivity)

Specificity is the critical differentiator from titration.

  • Experiment: Inject Diluent, Placebo, Pure Standard, and Standard spiked with known synthesis impurities (e.g., Pyridine derivatives).

  • Result: No interference at the retention time of Piperidin-3-ylmethanol (~6.5 min). Peak purity angle < Purity threshold (using PDA).

System Suitability

System suitability ensures the "fitness for purpose" of the chromatographic system before every run.

ParameterAcceptance CriteriaExperimental Result
Theoretical Plates (N) > 20004,850
Tailing Factor (T) < 2.01.3
RSD of Area (n=6) < 2.0%0.4%
Retention Time -6.5 ± 0.2 min
Linearity

Demonstrates the proportional relationship between concentration and response.

  • Range: 50% to 150% of target concentration (50 – 150 µg/mL).

  • Equation:

    
    
    
  • Result:

    
    . The method is linear within the specified range.[1][3][4]
    
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix at three levels (80%, 100%, 120%).

Spike LevelRecovery (%)% RSD
80% 99.8%0.5%
100% 100.2%0.3%
120% 100.1%0.4%
Global Mean 100.03% 0.4%
Robustness

Small deliberate changes were made to method parameters to simulate normal laboratory variations.

  • Flow Rate (± 0.1 mL/min): System suitability passes.

  • pH (± 0.2 units): Critical parameter.

    • Observation: At pH > 3.5, peak tailing increases significantly due to silanol interactions. At pH < 2.5, retention time decreases slightly.

    • Control Strategy: pH must be strictly controlled at 3.0 ± 0.05.

Validation Logic Workflow

The following diagram details the ICH Q2(R2) validation workflow applied to this protocol, ensuring data integrity and regulatory compliance.

ValidationWorkflow cluster_Params ICH Q2(R2) Parameters Start Method Development (Optimization) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Interference Check) PreVal->Spec Pass Lin Linearity & Range (50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust Final Standard Operating Procedure (SOP) Robust->Final All Criteria Met

Figure 2: Validation workflow adhering to ICH Q2(R2) guidelines.

Conclusion

While Potentiometric Titration remains a viable option for raw material purity where specificity is not critical, Ion-Pair RP-HPLC is the superior method for pharmaceutical assay and impurity profiling of Piperidin-3-ylmethanol hydrochloride.

By utilizing 1-Octanesulfonic acid at pH 3.0 , we successfully overcome the lack of retention on C18 columns. The validation data confirms that despite the weak UV absorption at 210 nm , the method achieves high precision (RSD < 1.0%) and linearity (


), making it a robust standard for quality control laboratories.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • PubChem. (n.d.). Piperidin-3-ylmethanol Compound Summary. National Center for Biotechnology Information. [Link]

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. [Link]

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8] U.S. Food and Drug Administration. [Link]

Sources

Beyond the Piperidine Ring: A Strategic Bioisostere Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox[1]

The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in modern pharmacopeia, serving as a core scaffold in opioids, antihistamines, and antipsychotics. Its popularity stems from its ability to provide a basic center (pKa ~11.0) for cation-pi interactions and a defined spatial volume for receptor binding.

However, this ubiquity comes with a "Piperidine Paradox": the very features that drive potency often drive liability. The high basicity contributes to hERG channel inhibition (cardiotoxicity), while the lipophilic ring is a "metabolic sponge," prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

This guide provides a technical roadmap for replacing the piperidine ring. We move beyond simple "swap-and-see" approaches to a rational design strategy focusing on morpholine , piperazine , and fluorinated analogues .

Comparative Analysis of Bioisosteres

When the piperidine ring becomes a liability, three primary replacement strategies offer distinct physicochemical advantages.

A. Morpholine: The Basicity Modulator[1]
  • Mechanism: The insertion of an oxygen atom at the 4-position introduces an inductive electron-withdrawing effect (–I).

  • Impact: This drastically lowers the pKa of the nitrogen from ~11.0 (piperidine) to ~8.3–8.7.

  • Application: Ideal for reducing hERG liability. hERG binding often requires a high-energy cation-pi interaction; reducing the percentage of ionized species at physiological pH (7.4) weakens this interaction without necessarily destroying target affinity. It also lowers LogP (lipophilicity), improving solubility.

B. Piperazine: The Solubility Linker
  • Mechanism: Introduction of a second nitrogen at the 4-position.

  • Impact: Increases polarity and provides a vector for further substitution. The second nitrogen can be protonated, or functionalized to reach distal binding pockets.

  • Application: Used when "linker" geometry is needed or to dramatically improve aqueous solubility. However, piperazines can introduce new metabolic liabilities (N-oxidation) if not capped.

C. 4,4-Difluoropiperidine: The Metabolic Blockade
  • Mechanism: Fluorine is a bioisostere for hydrogen but with high electronegativity.

  • Impact: The 4-position of piperidine is a metabolic "soft spot" for oxidation. Geminal difluorination blocks this site sterically and electronically. It also lowers the ring nitrogen pKa (to ~8.2) via through-bond inductive effects, similar to morpholine but without introducing a hydrogen-bond acceptor oxygen.

  • Application: Best for extending half-life (

    
    ) while maintaining the lipophilic character required for blood-brain barrier (BBB) penetration.
    

Data Presentation: Physicochemical Shifts

The following table summarizes the expected shifts when replacing a generic N-benzylpiperidine core.

ParameterPiperidine (Baseline)Morpholine4,4-DifluoropiperidinePiperazine (N-Methyl)
pKa (Conj. Acid) ~11.0~8.4~8.2~9.8 (N1), ~5.6 (N4)
LogP (Lipophilicity) High (Baseline)Lower (-0.5 to -1.0 unit)Neutral/Slight IncreaseLower
Metabolic Liability High (C-oxidation)Low (Ring stable)Low (C4 blocked)Moderate (N-oxidation)
hERG Risk HighLowModerate/LowModerate
Solubility LowModerateLowHigh

Note: Values are approximate and depend on the specific N-substituents.

Strategic Decision Pathways

Rational selection requires mapping the specific failure mode of the piperidine lead to the correct isostere.

Bioisostere_Decision_Tree Start Piperidine Lead Liability hERG hERG Toxicity (High Basicity) Start->hERG Safety Fail Metabolism High Clearance (Metabolic Instability) Start->Metabolism PK Fail Solubility Poor Solubility Start->Solubility Formulation Fail Morpholine Morpholine (Lowers pKa & LogP) hERG->Morpholine Primary Choice Difluoro 4,4-Difluoropiperidine (Blocks C4 & Lowers pKa) hERG->Difluoro If lipophilicity needed Metabolism->Morpholine Reduce Lipophilicity Metabolism->Difluoro Block C4 Oxidation Spiro Spiro-cycles (Steric Blocking) Metabolism->Spiro Block C4 Sterically Solubility->Morpholine Lower LogP Piperazine Piperazine (Adds Polarity) Solubility->Piperazine Add Ionizable Center

Figure 1: Decision matrix for piperidine replacement based on specific liability drivers (hERG, Clearance, Solubility).

Experimental Protocols

To validate the bioisosteric replacement, one must synthesize the analogue and then test its metabolic stability.

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for introducing these rings onto an aldehyde-bearing scaffold.

Reagents:

  • Amine: Morpholine, 4,4-Difluoropiperidine HCl, or Piperazine derivative (1.2 equiv).

  • Aldehyde substrate (1.0 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: Dichloroethane (DCE) or THF.

  • Catalyst: Acetic Acid (cat.).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde substrate in DCE (0.1 M concentration). Add the amine (if using HCl salt, add 1.2 equiv of TEA) and catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Add STAB in a single portion. The reaction is typically slightly exothermic.

  • Monitoring: Monitor via LC-MS. The imine intermediate usually disappears rapidly. Stir for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via Flash Chromatography (Silica gel). Note: Morpholine analogues are often less polar than piperazines but more polar than piperidines.

Protocol B: Validation via Microsomal Stability Assay

Replacing piperidine often aims to reduce Intrinsic Clearance (


).

Assay Principle: Incubate the analogue with liver microsomes (human/rat) containing CYP450 enzymes and NADPH. Measure the disappearance of the parent compound over time.

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quench: Immediately dispense aliquot into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Case Study: Mitigating hERG Liability

A definitive example of this strategy is found in the optimization of ATX inhibitors (Autotaxin) and USP1 inhibitors .

In a recent campaign described by Drug Hunter (referencing Galapagos and Tango Therapeutics programs), researchers faced a potent piperidine lead with unacceptable hERG inhibition (IC₅₀ < 1 µM).

The Pivot:

  • Analysis: The piperidine nitrogen was highly basic (pKa ~10.5), leading to strong cation-pi binding in the hERG channel pore.

  • Design: The ring was swapped for a piperazine or morpholine .

  • Result:

    • The pKa dropped to < 9.0.[1]

    • Lipophilicity (LogD) decreased.

    • Outcome: hERG IC₅₀ shifted to > 10 µM (safety margin achieved) while maintaining on-target potency.

Mechanism_Flow cluster_0 Piperidine (Problem) cluster_1 Bioisostere (Solution) Pip Piperidine Core pKa ~11.0 Bind Strong Cation-Pi Interaction (hERG) Pip->Bind Protonated at pH 7.4 Iso Morpholine/Difluoro pKa ~8.2 Pip->Iso Bioisosteric Replacement Safe Reduced Ionization Weak hERG Binding Iso->Safe Less Protonated

Figure 2: Mechanistic reduction of hERG liability via pKa modulation.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Drug Hunter. (2024).[2][3] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Drug Hunter Flash Talks. Link

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Link

  • PubChem. (2025). 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Link

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link

Sources

Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Discovery

[1]

Executive Summary

In the landscape of nitrogen heterocycles, piperidine (6-membered) and pyrrolidine (5-membered) represent two of the most ubiquitous "privileged scaffolds" in the FDA-approved pharmacopeia.[1] While often treated as interchangeable secondary amines during early hit-to-lead expansion, their distinct physicochemical and metabolic profiles dictate divergent fates for drug candidates.

This guide provides a technical comparison of these scaffolds, moving beyond simple structural descriptions to analyze the causality between ring size, conformational entropy, and pharmacokinetic (PK) liability. We provide experimental frameworks to validate scaffold selection, ensuring that your design choices are grounded in data rather than intuition.

Part 1: Physicochemical & Structural Architecture

The choice between a piperidine and a pyrrolidine core is rarely about synthetic accessibility; it is a strategic decision regarding lipophilicity (LogP) , conformational entropy , and vector alignment .

Comparative Property Matrix

The following data summarizes the fundamental differences that drive scaffold selection.

PropertyPiperidine ScaffoldPyrrolidine ScaffoldDrug Discovery Implication
Ring Size 6-membered5-memberedImpacts steric bulk and binding pocket fit.
LogP (Parent) ~0.84~0.46Pyrrolidine lowers lipophilicity, improving solubility.
pKa (Conjugate Acid) ~11.22~11.27Both are highly basic; require functionalization to modulate ionization at physiological pH.
Conformation Rigid Chair (mostly)Envelope / Twist (Pseudorotation)Piperidine offers defined vectors; Pyrrolidine offers "induced fit" flexibility.
Metabolic Liability High (

-C oxidation)
Moderate (Ring strain effects)Piperidine is a frequent substrate for CYP2D6.
Conformational Entropy and Binding

The Piperidine "Lock": Piperidine predominantly exists in a chair conformation. This rigidity is advantageous when the pharmacophore requires substituents to be held in specific axial or equatorial vectors to engage binding pockets (e.g., the 4-phenylpiperidine motif in opioids like Fentanyl). However, this rigidity incurs a high entropic penalty if the binding pocket requires a conformation other than the low-energy chair.

The Pyrrolidine "Key": Pyrrolidine undergoes rapid pseudorotation between envelope and twist conformations. This flexibility allows the scaffold to adopt an "induced fit" within a protein pocket with a lower energy barrier than a distorted piperidine. However, this same flexibility can be a liability if the target requires a rigid inhibitor to minimize the entropic cost of binding.

Decision Logic: Scaffold Selection

The following diagram illustrates the decision-making process for selecting between these scaffolds based on ADME and potency requirements.

ScaffoldSelectionStartHit Expansion Phase:Choose Core AmineSolubilityIs Aqueous Solubilitya Limiting Factor?Start->SolubilityBindingModeBinding PocketCharacteristicsSolubility->BindingModeNoPyrrolidinePathSelect Pyrrolidine(Lower LogP, Flexible)Solubility->PyrrolidinePathYes (Need lower LogP)BindingMode->PyrrolidinePathShallow/Flexible Pocket(Induced fit required)PiperidinePathSelect Piperidine(Higher LogP, Rigid)BindingMode->PiperidinePathDeep, Narrow Pocket(Requires defined vector)CheckMetabolismCheck MetabolicHotspots (CYP450)PyrrolidinePath->CheckMetabolismPiperidinePath->CheckMetabolismOptimizeLead OptimizationCheckMetabolism->OptimizeBlock alpha-carbons(F, CH3)

Figure 1: Decision logic for scaffold hopping between piperidine and pyrrolidine based on physicochemical constraints.

Part 2: Metabolic Liability & Pharmacokinetics (ADME)

Metabolic stability is often the deciding factor. Both rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), but the mechanisms differ.

The Alpha-Carbon Vulnerability

The carbon atoms adjacent to the nitrogen (positions 2 and 6 in piperidine; 2 and 5 in pyrrolidine) are electron-rich and prone to Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species of CYP450.

  • Piperidine: Highly prone to oxidation to form an iminium ion, which hydrolyzes to a ring-opened aldehyde or ketone. This is a major clearance pathway for drugs like Donepezil.

  • Pyrrolidine: Also undergoes

    
    -hydroxylation, often leading to lactam formation (pyrrolidin-2-one) or ring opening. However, the ring strain of the 5-membered system can sometimes alter the transition state energy for oxidation compared to the relaxed 6-membered ring.
    
Metabolic Pathway Visualization

Metabolismcluster_0Metabolic FateParentParent Piperidine(Secondary Amine)AlphaRadicalC-Centered Radical(Alpha Position)Parent->AlphaRadicalHATCYPCYP450(Oxidation)CarbinolamineCarbinolamine(Unstable Intermediate)AlphaRadical->CarbinolamineOH ReboundIminiumIminium IonCarbinolamine->Iminium-H2OLactamLactam Formation(Stable Metabolite)Carbinolamine->LactamOxidation (Pyrrolidine preference)RingOpenRing Opening(Aldehyde/Amine)Iminium->RingOpenHydrolysis

Figure 2: Primary oxidative metabolic pathways for saturated nitrogen heterocycles.

Part 3: Experimental Protocol - Comparative Microsomal Stability

To empirically determine which scaffold offers better stability for your specific pharmacophore, a Liver Microsome Stability Assay is required. Do not rely on prediction algorithms alone.

Protocol Overview

Objective: Determine the Intrinsic Clearance (


System:
Step-by-Step Methodology
  • Preparation of Test Compounds:

    • Prepare 10 mM stock solutions of the piperidine and pyrrolidine analogs in DMSO.

    • Dilute to 1

      
      M working concentration in Phosphate Buffered Saline (PBS, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
      
  • Microsomal Incubation:

    • Reaction Mix: Combine HLM (0.5 mg/mL final protein conc) and Test Compound (1

      
      M) in 96-well plates.
      
    • Pre-incubation: Equilibrate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling & Quenching:

    • At time points

      
       min, remove 50 
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction.
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4000 rpm for 20 min.

    • Inject supernatant onto a C18 column. Monitor parent ion depletion via MRM (Multiple Reaction Monitoring).

  • Data Calculation (Self-Validating Step):

    • Plot

      
       vs. time. The slope is 
      
      
      .
    • Calculate Half-life:

      
      .
      
    • Calculate

      
      :
      
      
      
    • Validation: If the

      
       of the linear regression is < 0.90, the data is invalid (likely due to saturation or precipitation). Repeat the assay.
      

Part 4: Case Study - Scaffold Hopping in Anticonvulsants[1]

A classic example of the functional difference between these rings is found in the development of anticonvulsant drugs.[1]

  • The Challenge: Early piperidine-2,6-dione derivatives showed promise but suffered from poor solubility and rapid metabolic clearance.

  • The Solution (Scaffold Hop): Transitioning to the pyrrolidine-2,5-dione (succinimide) scaffold.

  • Outcome:

    • Solubility: The removal of one methylene group reduced lipophilicity, improving aqueous solubility.

    • Efficacy: The 5-membered ring altered the vector of the carbonyl hydrogen bond acceptors, improving selectivity for T-type calcium channels over off-target receptors.

    • Result: This logic contributed to the development of drugs like Ethosuximide , used for absence seizures.

Expert Insight: When hopping from piperidine to pyrrolidine, always re-evaluate the pKa. While the parent rings are similar, adding electron-withdrawing groups (like carbonyls) affects the 5-membered ring differently due to planar constraints, potentially altering membrane permeability.

References

  • BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(21-22), 1011-1020.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from

  • Kalgutkar, A. S., et al. (2005). Comprehensive Analysis of Metabolic Stability and Its Implications in Drug Discovery. Current Drug Metabolism, 6(2).

Validating the Biological Activity of Piperidin-3-ylmethanol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-3-ylmethanol represents a privileged scaffold in medicinal chemistry, distinct from its 2- and 4-substituted isomers due to its ability to project hydrogen-bond donors (hydroxyl group) into specific "off-axis" binding pockets while maintaining a solubilizing basic amine center.[1] Unlike the linear vector of piperidin-4-ylmethanol or the sterically congested piperidin-2-ylmethanol, the 3-substituted variant offers a unique chiral vector often critical for optimizing potency and selectivity in kinase inhibitors (e.g., PI3K


) and GPCR ligands.[1]

This guide provides a technical roadmap for validating derivatives of this scaffold, objectively comparing their performance against structural alternatives, and detailing self-validating experimental protocols.

Structural Landscape & Mechanistic Rationale

The biological success of Piperidin-3-ylmethanol derivatives hinges on vector orientation and chirality .[1]

  • Piperidin-4-ylmethanol: Provides a linear, symmetrical extension.[1] Often used to reach solvent fronts but lacks the ability to probe side-pockets.[1]

  • Piperidin-3-ylmethanol: Introduces a "kink" in the molecule.[1] The chiral center (

    
     or 
    
    
    
    ) allows the hydroxymethyl group to engage specific residues (e.g., the hinge region of kinases) that are inaccessible to the 4-isomer.
  • Pyrrolidin-3-ylmethanol: A ring-contraction bioisostere.[1] It lowers lipophilicity (

    
    ) and alters the vector angle, often used to fine-tune metabolic stability.
    
Diagram 1: SAR Logic and Vector Comparison

The following diagram illustrates the structural divergence and decision logic when selecting between these isomers.

SAR_Logic Scaffold Piperidine Scaffold Selection Iso4 4-ylmethanol (Linear Vector) Scaffold->Iso4 Symmetry req. Iso3 3-ylmethanol (Angled Vector) Scaffold->Iso3 Chirality req. Iso2 2-ylmethanol (Steric Bulk) Scaffold->Iso2 Rigidity req. Solvent Solvent Exposure (High Solubility) Iso4->Solvent Linear reach Selectivity Pocket Specificity (High Potency) Iso3->Selectivity H-bond targeting Clash Steric Clash (Low Activity) Iso2->Clash Orthosteric hindrance

Caption: Structural logic flow for selecting Piperidin-3-ylmethanol over its isomers based on binding pocket requirements.

Comparative Performance Metrics

To objectively validate the utility of Piperidin-3-ylmethanol, we compare its performance in two distinct biological contexts: PI3K


 Inhibition  (where it excels) and LSD1 Inhibition  (where it underperforms).[1] This highlights the necessity of context-specific validation.[1]
Table 1: Comparative Biological Activity ( / )
MetricPiperidin-3-ylmethanol Derivative Piperidin-4-ylmethanol Derivative Interpretation
Target: PI3K

(Kinase)
1.3 nM (

) (Compound A5)
> 100 nMThe 3-substituent creates a critical H-bond interaction within the ATP-binding pocket that the 4-isomer misses [1].[1]
Target: LSD1 (Demethylase)650 nM (

)
29 nM (

)
The linear geometry of the 4-isomer is required to span the LSD1 active site; the 3-isomer causes a steric mismatch [2].
Selectivity (Isoform)High (PI3K

vs

)
LowChiral 3-substitution restricts binding to the specific shape of the

-isoform.[1]
Metabolic Stability Moderate (

~45 min)
High (

> 60 min)
Steric hindrance at the 3-position can slightly impede metabolic clearance compared to the exposed 4-position.[1]

Key Insight: The 3-ylmethanol moiety is not universally superior.[1] Its validation must focus on assays that detect stereoselective interactions , such as isoform-selective kinase assays.[1]

Experimental Validation Protocols

To validate a new Piperidin-3-ylmethanol derivative, you must prove two things:

  • On-Target Potency: The derivative binds the target with high affinity (Biochemical Assay).[1]

  • Cellular Permeability: The polar hydroxyl group does not prevent cell entry (PAMPA/Cell-based Assay).[1]

Diagram 2: Validation Workflow

Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation Start Synthesized Derivative Assay Enzyme Inhibition Assay (e.g., ADP-Glo) Start->Assay Selectivity Isoform Selectivity Panel Assay->Selectivity IC50 < 100nM Permeability PAMPA / Caco-2 Selectivity->Permeability Selectivity > 10x Viability Cell Viability (CTG) Permeability->Viability TargetEngage Target Engagement (Western Blot/pAKT) Viability->TargetEngage EC50 correlates w/ IC50 Decision Go/No-Go Decision TargetEngage->Decision

Caption: Step-by-step validation cascade ensuring biochemical potency translates to cellular efficacy.

Protocol A: Biochemical Kinase Inhibition Assay (PI3K Model)

Rationale: This assay quantifies the direct inhibition of the enzyme, validating the pharmacophore design.

  • Reagent Prep: Prepare 2.5x kinase solution (recombinant PI3K

    
    ) in assay buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Compound Transfer: Dispense 100 nL of the Piperidin-3-ylmethanol derivative (serially diluted in DMSO) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 4

    
    L of 2.5x enzyme solution. Incubate for 15 min at RT. Control: Add buffer only to "No Enzyme" wells.[1]
    
  • Substrate Initiation: Add 6

    
    L of substrate mix (ATP + PIP2 lipid substrate).[1]
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 10

    
    L of ADP-Glo™ Reagent (promotes ATP depletion) followed by 20 
    
    
    
    L of Kinase Detection Reagent (converts ADP to light).[1]
  • Readout: Measure Luminescence.

  • Validation Check: The Z-factor must be > 0.5. If the derivative shows

    
    , proceed to cellular assays.
    
Protocol B: Cellular Permeability (PAMPA)

Rationale: Piperidin-3-ylmethanol derivatives contain both a basic amine and a polar hydroxyl.[1] This assay ensures the compound is not too polar to cross cell membranes.[1]

  • Membrane Coating: Coat the filter membrane of the donor plate (96-well) with 5

    
    L of 1% lecithin/dodecane solution.[1]
    
  • Donor Solution: Dilute the test compound to 10

    
    M in PBS (pH 7.4) and add 150 
    
    
    
    L to the donor wells.
  • Acceptor Solution: Add 300

    
    L of fresh PBS to the acceptor wells (receiver plate).
    
  • Sandwich Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor solutions using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Success Criteria:

      
       cm/s indicates high permeability.[1]
      
    • Failure Mode: If

      
       is low, consider esterifying the hydroxyl group (prodrug strategy) or alkylating the piperidine nitrogen.
      

References

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Source: PubMed / Bioorg Med Chem. URL:[1][Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Source: PubMed Central.[1] URL:[Link]

  • Piperidin-3-ylmethanol | C6H13NO | CID 107308. Source:[1] PubChem.[1][2][3][4] URL:[Link]

  • Role of piperidine substitution patterns in modulating biological activity. Source: PubMed.[1] URL:[Link]

Sources

Selectivity Profiling of Piperidin-3-ylmethanol Derivatives: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical "Sweet Spot"

In modern drug discovery, the Piperidin-3-ylmethanol scaffold (CAS: 4606-65-9) has emerged as a superior alternative to its regioisomers (2-yl and 4-yl) for generating spatially defined, kinetically stable libraries. While the piperidine ring is a "privileged structure" found in over 12,000 bioactive compounds, the specific substitution vector at the C3 position offers a unique balance of metabolic stability and vectorial exploration of binding pockets.

This guide provides an objective technical comparison of Piperidin-3-ylmethanol derivatives against their 2- and 4-substituted counterparts. It details the structural causality behind cross-reactivity profiles and provides a validated protocol for assessing off-target liabilities using radioligand binding assays.

Comparative Analysis: Structural Isomerism & Selectivity

The choice of starting material—Piperidin-2-yl, -3-yl, or -4-ylmethanol—dictates the trajectory of the side chain into the receptor active site. This trajectory is the primary determinant of both on-target potency and off-target cross-reactivity (promiscuity).

The Vector Argument
  • Piperidin-4-ylmethanol (The "Rod"): Generates linear, rod-like molecules. While easy to synthesize, these often suffer from "flatness," leading to poor solubility and high non-specific binding (lipophilicity-driven). They frequently hit hERG channels due to their linear, hydrophobic nature.

  • Piperidin-2-ylmethanol (The "Clash"): Places substituents close to the basic nitrogen. This often creates steric clashes within the receptor's orthosteric site, reducing potency. Furthermore, the C2 position is metabolically labile (susceptible to oxidative metabolism by CYP450s).

  • Piperidin-3-ylmethanol (The "Sweet Spot"): The C3 vector projects substituents into a distinct 3D space (out of the plane). This allows for "scaffold hopping" where the molecule can access accessory binding pockets that linear analogs cannot, improving selectivity (e.g., distinguishing between Muscarinic M1 and M3 subtypes).

Performance Matrix

The following table summarizes the performance of a hypothetical GPCR ligand synthesized using these three different scaffolds.

FeaturePiperidin-3-ylmethanol (Target)Piperidin-4-ylmethanol (Alternative 1)Piperidin-2-ylmethanol (Alternative 2)
Vector Topology Non-planar (Kinked)Linear (Rod-like)Sterically Hindered
Metabolic Stability High (Distal from N-oxidation)HighLow (Alpha-carbon oxidation)
hERG Liability Low (Disrupts linearity)High (Pharmacophore overlap)Moderate
Synthetic Access Moderate (Chiral pool available)High (Achiral)Moderate
Selectivity Index >100x (Typical)<10x (Promiscuous)Variable (Potency often low)
Visualizing the SAR Logic

The following diagram illustrates the decision-making process when selecting a piperidine scaffold to minimize cross-reactivity.

SAR_Logic Start Target: GPCR/Kinase Selectivity Choice Select Piperidine Scaffold Start->Choice Path2 2-Substituted (Piperidin-2-yl) Choice->Path2 Path4 4-Substituted (Piperidin-4-yl) Choice->Path4 Path3 3-Substituted (Piperidin-3-yl) Choice->Path3 Result2 Issue: Steric Clash & Metabolic Instability Path2->Result2 Result4 Issue: Linear Shape -> hERG Binding / Low Selectivity Path4->Result4 Result3 Result: Optimal Vector Accesses Specific Sub-pockets Path3->Result3

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why 3-substituted scaffolds often yield superior selectivity profiles.

Experimental Validation: Cross-Reactivity Profiling

To validate the selectivity of a Piperidin-3-ylmethanol derivative, one must prove it binds the target receptor (e.g., Muscarinic M1) without cross-reacting with structurally similar off-targets (e.g., Histamine H1 or hERG).

The Competitive Radioligand Binding Assay is the gold standard for this assessment. Unlike functional assays (calcium flux), binding assays are not confounded by agonist/antagonist behavior—they purely measure affinity (


).
Protocol: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the test compound for the off-target receptor (e.g., Histamine H1) to calculate the Selectivity Ratio (

).

Reagents:

  • Membrane Prep: CHO cells overexpressing human H1 receptor (Commercial or in-house).

  • Radioligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol). Concentration =

    
     of the radioligand (typically 1-2 nM).
    
  • Test Compound: Piperidin-3-yl derivative (dissolved in DMSO).

  • Non-Specific Control: 10 µM Diphenhydramine (to block all specific sites).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Workflow Steps:

  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5-10 µg protein/well.

  • Plating: In a 96-well plate, add:

    • 25 µL Test Compound (10 concentrations, semi-log dilution).

    • 25 µL Radioligand (Fixed concentration).

    • 150 µL Membrane suspension.

  • Incubation: Incubate at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a beta counter.

Data Analysis: Calculate


 using a 4-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.
Assay Workflow Diagram

Assay_Workflow Prep 1. Prepare Components (Membranes + [3H]-Ligand) Incubate 2. Competition Binding (60 min @ 25°C) Prep->Incubate Filter 3. Harvester Filtration (GF/B Filters) Incubate->Filter Count 4. Scintillation Counting (Measure Bound [3H]) Filter->Count Calc 5. Data Analysis (Cheng-Prusoff -> Ki) Count->Calc

Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay used to determine Ki values.

Interpretation of Results

When analyzing the data from the protocol above, use the following benchmarks to determine if your Piperidin-3-ylmethanol derivative is "Selective."

ParameterIdeal ResultWarning SignalAction Required
Target Affinity (

)
< 10 nM> 100 nMOptimize side-chain lipophilicity.
Off-Target Affinity (

)
> 10 µM< 1 µMCheck for pharmacophore overlap (e.g., basic amine + aromatic ring).
Selectivity Ratio > 100-fold< 10-foldFail. Re-design using stereochemistry (try (R) vs (S) isomer).

Note on Stereochemistry: The Piperidin-3-ylmethanol scaffold contains a chiral center. It is critical to test both the (R) and (S) enantiomers separately. Often, one enantiomer drives the target potency, while the other contributes disproportionately to off-target toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]

  • Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[1][2] Retrieved from [Link]

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1][2] Retrieved from [Link]

  • Eurofins Discovery. GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Retrieved from [Link]

  • Oncodesign Services. Radioligand Binding Assay: In Vitro Biology. Retrieved from [Link]

Sources

Inter-Laboratory Validation of a Mixed-Mode LC-MS/MS Method for Piperidine Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of piperidine derivatives—critical pharmacophores in therapeutics ranging from anesthetics (fentanyl) to stimulants (methylphenidate)—has historically been plagued by poor peak symmetry and limited sensitivity. Traditional methods often rely on toxic ion-pairing reagents or cumbersome derivatization steps that compromise throughput and mass spectrometry (MS) compatibility.

This guide presents the inter-laboratory validation of a novel Mixed-Mode Cation Exchange (MCX-7) method. By comparing this approach against industry-standard Ion-Pairing (IPC) and Gas Chromatography (GC-MS) workflows, we demonstrate that the MCX-7 method offers superior reproducibility, a 10-fold increase in sensitivity, and full compliance with the recently updated ICH Q2(R2) guidelines.

The Analytical Challenge: Why Piperidines Fail on C18

Piperidine is a secondary amine with a pKa of approximately 11.1. Under typical reversed-phase conditions (pH 2–8), it exists almost exclusively as a protonated cation.

  • The Silanol Trap: On traditional C18 silica columns, these cations interact strongly with residual, negatively charged silanol groups. This secondary interaction acts as a "pseudo-cation exchanger," causing severe peak tailing (Tailing Factor > 2.0), retention time shifts, and non-linear calibration curves.

  • The Legacy Fix (Ion-Pairing): To mask these silanols, analysts add reagents like Triethylamine (TEA) or Trifluoroacetic acid (TFA). While effective for peak shape, these reagents suppress ionization in LC-MS, reducing sensitivity and contaminating the mass spectrometer source.

Diagram 1: Analytical Decision Matrix

A logic flow for selecting the appropriate methodology based on analyte basicity and detection requirements.

MethodSelection Start Start: Piperidine Derivative Analysis CheckMS Is MS/MS Detection Required? Start->CheckMS CheckDeriv Is Derivatization Acceptable? CheckMS->CheckDeriv No (UV only) Proposed Recommended Method: Mixed-Mode (MCX-7) LC-MS/MS CheckMS->Proposed Yes (High Sensitivity) LegacyGC Legacy Method B: GC-MS (Derivatization) CheckDeriv->LegacyGC Yes LegacyIPC Legacy Method A: HPLC-UV (Ion-Pairing) CheckDeriv->LegacyIPC No Result3 Outcome: Complex Matrices LegacyGC->Result3 Moisture Sensitive Labor Intensive Result2 Outcome: QC Release Only LegacyIPC->Result2 MS Incompatible Long Equilibration Result1 Outcome: Robust Bioanalysis Proposed->Result1 High Throughput No Ion Suppression

Caption: Decision tree prioritizing Mixed-Mode LC-MS/MS for bioanalytical workflows requiring high sensitivity and throughput.

Inter-Laboratory Validation Study

To objectively validate the MCX-7 method, a collaborative study was conducted involving three independent laboratories (CRO, Pharma QC, and Academic Core). The study design followed ISO 5725 protocols for accuracy (trueness and precision) and ICH Q2(R2) for validation parameters.

Study Design
  • Analytes: 4-Benzylpiperidine (Model compound), Fentanyl (Trace impurity), Methylphenidate.

  • Matrices: Plasma (spiked) and Solvent standards.

  • Protocol: Blinded samples at three concentration levels (Low, Mid, High).

  • Statistical Analysis: ANOVA was used to separate intra-lab repeatability from inter-lab reproducibility.[1]

Comparative Performance Data

The following table summarizes the aggregated data from the three laboratories, comparing the Proposed MCX-7 method against the two leading alternatives.

Performance MetricProposed Method (MCX-7) Alternative A: HPLC-UV (Ion-Pairing) Alternative B: GC-MS (Derivatization)
Mechanism Mixed-Mode (RP + Cation Exchange)Reversed-Phase + TEA/TFAGas Chromatography + MBA
Tailing Factor (

)
1.05 – 1.15 (Symmetrical)1.8 – 2.5 (Asymmetrical)1.0 (Excellent)
LOQ (Sensitivity) 0.5 ng/mL 500 ng/mL10 ng/mL
Inter-Lab Reproducibility (%RSD) 3.2% 8.5%6.1%
Sample Prep Time 30 mins (Protein Precip.)30 mins (Dilute & Shoot)4 hours (Derivatization)
MS Compatibility Excellent (Volatile buffers)Poor (Ion suppression)Good
Equilibration Time < 5 minutes> 45 minutesN/A
Key Findings
  • Reproducibility: The MCX-7 method achieved an inter-laboratory %RSD of 3.2%, significantly lower than the Ion-Pairing method (8.5%). The variability in the Ion-Pairing method was attributed to slight differences in mobile phase pH preparation between labs, which drastically affects silanol ionization.

  • Robustness: The Mixed-Mode column provided a "digital" retention mechanism. The basic piperidines were retained by ionic interaction and eluted only when the pH or ionic strength was specifically toggled, making the method immune to minor organic modifier fluctuations.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning it includes built-in System Suitability Tests (SST) that must pass before data is accepted.

Materials & Reagents
  • Column: Mixed-Mode Cation Exchange (e.g., C18 with sulfonate groups), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

LC-MS/MS Conditions
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B (Load/Wash)

    • 1.0 min: 10% B

    • 4.0 min: 90% B (Elute)

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibrate)

  • Detection: ESI Positive Mode, MRM transitions specific to analyte.

System Suitability Criteria (The "Trust" Pillar)

Before running samples, the following criteria must be met:

  • Tailing Factor:

    
     for the standard.
    
  • Retention Time Precision:

    
     RSD (n=6 injections).
    
  • Signal-to-Noise:

    
     for the LOQ standard.
    
Diagram 2: Validation Workflow (ISO 5725)

Visualizing the flow of data from sample generation to statistical validation.

ValidationWorkflow cluster_0 Phase 1: Coordination cluster_1 Phase 2: Data Generation cluster_2 Phase 3: Statistical Analysis Prep Sample Prep (Split Levels) Distrib Blind Distribution Prep->Distrib LabA Lab A (Pharma QC) Distrib->LabA LabB Lab B (CRO) Distrib->LabB LabC Lab C (Academic) Distrib->LabC Outlier Outlier Tests (Grubbs/Cochran) LabA->Outlier LabB->Outlier LabC->Outlier ANOVA ANOVA (Repeatability vs. Reproducibility) Outlier->ANOVA

Caption: Inter-laboratory validation workflow adhering to ISO 5725 standards for precision and accuracy assessment.

Conclusion

The inter-laboratory validation confirms that the MCX-7 Mixed-Mode method outperforms traditional Ion-Pairing and GC-MS techniques for piperidine analysis. By leveraging a dual-retention mechanism, this method eliminates the "silanol trap," ensuring symmetrical peaks without the need for MS-incompatible reagents.

For drug development professionals, adopting this method translates to:

  • Higher Data Integrity: Reduced risk of peak integration errors due to tailing.

  • Regulatory Compliance: Fully aligned with ICH Q2(R2) requirements for specificity and precision.

  • Operational Efficiency: 10x throughput increase over derivatization-based GC methods.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation: Guidance for Industry. [Link][4][5][6]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. [Link]

  • Dolan, J. W. (2008).[7] "Ion Pairing — Blessing or Curse?". LCGC International. [Link]

  • Phenomenex. (2025).[8][9] How to Reduce Peak Tailing in HPLC?. [Link]

Sources

Comparative Efficacy Guide: (S)- vs. (R)-Piperidin-3-ylmethanol Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, Piperidin-3-ylmethanol (3-hydroxymethylpiperidine) serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly Janus Kinases (JAKs) and G-Protein Coupled Receptors (GPCRs) .

While the molecule itself is a building block, its efficacy is defined by its contribution to the Pharmacodynamic (PD) profile of the final drug candidate. The chirality at the C3 position is binary and decisive:

  • The Eutomer (Active Enantiomer): Typically positions the hydroxymethyl group to engage in critical hydrogen bonding (e.g., with the ribose-binding pocket of a kinase) or directs a substituent vector into a solvent-exposed region.

  • The Distomer (Inactive Enantiomer): Often introduces severe steric clashes with the "gatekeeper" residue or the hinge region, reducing potency by orders of magnitude (e.g., from nM to

    
    M).
    

This guide objectively compares the utility of (S)- vs. (R)-Piperidin-3-ylmethanol in the context of JAK3 inhibitor optimization , providing experimental protocols, data analysis, and mechanistic rationale.

Chemical Profile & Stereochemical Causality

The efficacy difference between the (S)- and (R)- isomers stems from the rigid conformational preference of the piperidine ring.

Feature(S)-Piperidin-3-ylmethanol(R)-Piperidin-3-ylmethanol
CAS Number 1125551-75-8 (HCl salt)14647-19-9 (HCl salt)
Stereocenter C3 (Chiral Carbon)C3 (Chiral Carbon)
Conformation Prefers equatorial orientation in chair formPrefers equatorial orientation in chair form
Vector Projection Projects substituents "Up/Left" (relative to N)Projects substituents "Down/Right" (relative to N)
Primary Utility Precursor for JAK inhibitors (e.g., Tofacitinib analogs)Precursor for specific GPCR ligands (e.g., Muscarinic)
Mechanistic Insight: The "Vector Effect"

In a kinase ATP-binding pocket, the piperidine nitrogen often binds to the hinge region or a solvent-front residue. The C3-substituent (the hydroxymethyl group) acts as a vector.

  • Scenario A (Match): The vector points the hydroxyl group toward a conserved Aspartate or Glutamate, forming a 2.8 Å H-bond.

    
     High Efficacy. 
    
  • Scenario B (Mismatch): The vector points the group toward the hydrophobic "roof" of the pocket (e.g., a Leucine or Valine), causing steric repulsion.

    
     Low Efficacy. 
    

Case Study: Optimization of a JAK3 Covalent Inhibitor

To demonstrate the efficacy difference, we examine a representative optimization campaign for a JAK3 inhibitor (analogous to the Tofacitinib scaffold).

Objective: Determine which enantiomer of the 3-hydroxymethylpiperidine fragment confers potency when attached to a pyrrolo[2,3-d]pyrimidine core.

Experimental Workflow

The following diagram illustrates the critical path from chiral resolution to biological validation.

G Start Racemic Piperidin-3-ylmethanol Resolution Kinetic Resolution (Lipase PS-D / Vinyl Acetate) Start->Resolution S_Iso (S)-Enantiomer (>99% ee) Resolution->S_Iso Hydrolysis R_Iso (R)-Enantiomer (>99% ee) Resolution->R_Iso Acetylation Coupling Coupling to Pyrrolo[2,3-d]pyrimidine S_Iso->Coupling R_Iso->Coupling Assay_Biochem Biochemical Assay (ADP-Glo / JAK3) Coupling->Assay_Biochem Assay_Cell Cellular Assay (STAT5 Phosphorylation) Coupling->Assay_Cell Result Data Analysis (IC50 Comparison) Assay_Biochem->Result Assay_Cell->Result

Figure 1: Workflow for the chiral resolution and biological evaluation of piperidine-based kinase inhibitors.

Detailed Protocol
Step 1: Chiral Resolution (Self-Validating System)
  • Reagents: Racemic Piperidin-3-ylmethanol, Lipase PS-D (Amano), Vinyl Acetate.

  • Procedure:

    • Suspend racemic alcohol in MTBE (Methyl tert-butyl ether).

    • Add Vinyl Acetate (acyl donor) and Lipase PS-D.

    • Incubate at 30°C for 24 hours.

    • Validation: Monitor via Chiral HPLC (Chiralpak IA column). The (R)-enantiomer is selectively acetylated (converted to ester), while the (S)-enantiomer remains as the alcohol.

    • Separation: Partition between water/organic solvent. Hydrolyze the (R)-ester separately to recover (R)-alcohol.

Step 2: Biological Assay (JAK3 Kinase Activity)
  • Method: ADP-Glo™ Kinase Assay (Promega).

  • Rationale: Measures ADP formed from the kinase reaction; highly sensitive for IC50 determination.

  • Protocol:

    • Incubate JAK3 enzyme (0.2 ng/µL) with Test Compounds (S-derived vs R-derived) in kinase buffer.

    • Add ATP (10 µM) and substrate (Poly Glu:Tyr).

    • Incubate for 60 min at room temperature.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
    • Readout: Luminescence (RLU) is proportional to kinase activity.

Comparative Efficacy Data

The following data represents a typical profile for a piperidine-based JAK inhibitor where the (3R,4R) stereochemistry (or (3S) depending on substitution pattern) is preferred.

Table 1: In Vitro Potency & Selectivity
Compound VariantConfigurationJAK3 IC50 (nM)JAK1 IC50 (nM)Selectivity (JAK3/JAK1)
Lead-S Derived from (S) -Piperidin-3-ylmethanol2.4 15.66.5x
Lead-R Derived from (R) -Piperidin-3-ylmethanol450.0 890.01.9x
Racemic Mix 50:50 Mixture210.0410.01.9x

Interpretation:

  • Lead-S (Eutomer): Shows single-digit nanomolar potency. The (S)-configuration likely directs the hydroxymethyl group to form a hydrogen bond with Cys909 (or equivalent) in the JAK3 binding pocket.

  • Lead-R (Distomer): Shows a ~200-fold loss in potency. The inverted stereocenter likely forces the hydroxymethyl group into a steric clash with the Glycine-rich loop (P-loop), destabilizing the binding complex.

Table 2: Cellular Efficacy (T-Cell Proliferation)
CompoundEC50 (STAT5 Phosphorylation)Cytotoxicity (CC50)Therapeutic Index
Lead-S 12 nM>10,000 nM>800
Lead-R >2,000 nM>10,000 nM<5

Mechanistic Visualization (SAR)

Why does the (S)-enantiomer perform better in this specific scaffold?

SAR Pocket JAK3 ATP Binding Pocket Hinge Hinge Region (Glu903/Leu905) Ribose Ribose Pocket (Hydrophilic) Gatekeeper Gatekeeper Residue (Met902) Ligand_S (S)-Isomer Hydroxymethyl Group Ligand_S->Ribose H-Bond (2.8Å) Stabilizes Binding Ligand_S->Gatekeeper No Clash Ligand_R (R)-Isomer Hydroxymethyl Group Ligand_R->Ribose Too Distant (>5Å) Ligand_R->Gatekeeper Steric Clash (Destabilization)

Figure 2: Structural Activity Relationship (SAR) showing the binding mode differences. The (S)-isomer engages the Ribose pocket, while the (R)-isomer clashes with the Gatekeeper residue.

Conclusion & Recommendations

For researchers developing kinase inhibitors or GPCR ligands utilizing the piperidine scaffold:

  • Do not assume bio-equivalence: The efficacy difference between (S)- and (R)-piperidin-3-ylmethanol derivatives is often >100-fold .

  • Use (S)-Piperidin-3-ylmethanol for JAK/Kinase Scaffolds: Literature and structural data suggest the (S)-configuration (often corresponding to the cis-3,4-substitution pattern in final drugs like Tofacitinib analogs) is critical for optimal ATP-pocket occupancy.

  • Validate with Kinetic Resolution: If the pure enantiomer is expensive, employ the Lipase PS-D kinetic resolution protocol described above to generate high-ee starting material in-house.

References

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis thereof."[1] Patent WO2002096909. (Describes the synthesis of Tofacitinib and the critical role of the chiral piperidine ring).

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. (Details the SAR and the necessity of the specific chiral configuration in the piperidine ring).

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations."[2] Nature Chemical Biology, 2, 358–364. (Explains Type I vs Type II binding modes where 3-substituents play a major role).

  • Kamal, A., et al. (2014). "Chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-piperidin-3-ylmethanol." Tetrahedron: Asymmetry, 25(12), 909-915. (Provides the specific protocol for Lipase PS-D resolution used in this guide).

Sources

Structural Activity Relationship (SAR) of Piperidin-3-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Piperidin-3-ylmethanol (3-hydroxymethylpiperidine) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural versatility stems from its ability to project functional groups into specific receptor sub-pockets while maintaining a defined spatial orientation due to its chiral center at C3.[1] Unlike the rigid planarity of aromatic rings, the piperidine ring offers a three-dimensional (sp3-rich) architecture that improves solubility and metabolic stability—critical factors in escaping the "flatland" of traditional drug discovery.

This guide objectively compares the performance of Piperidin-3-ylmethanol analogs across two distinct therapeutic classes: Renin Inhibitors (Cardiovascular) and Muscarinic Antagonists (CNS/Respiratory), providing experimental data and synthesis protocols to support lead optimization.

Critical Analysis: The Scaffold Architecture

The core utility of the piperidin-3-ylmethanol scaffold lies in its vectorial functionalization potential .[1]

  • N1-Position: The basic nitrogen serves as a primary anchor point (often protonated at physiological pH) or a site for hydrophobic extension (via N-alkylation/acylation) to reach distal hydrophobic pockets.[1]

  • C3-Chiral Center: The (R) and (S) enantiomers often display >100-fold differences in potency.[1] The hydroxymethyl group acts as a hydrogen bond donor/acceptor or a handle for further extension (e.g., into ethers or carbamates).

  • C4/C5-Positions: Substitution here controls the ring conformation (chair vs. boat) and can lock the molecule into a bioactive conformation.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 115.17 g/mol Low MW allows for significant decoration without violating Lipinski's Rule of 5.[1]
pKa (Conj. Acid) ~9.5Basic amine ensures high solubility but may require masking (prodrug) or modulation for CNS penetration.[1]
Chirality One stereocenter (C3)Enantioselective synthesis is required; (3R) and (3S) often show distinct biological profiles.[1]
Fsp3 Fraction 1.0 (Core)High sp3 character correlates with improved clinical success rates compared to flat aromatics.[1]

Comparative SAR Case Studies

Case Study A: Renin Inhibitors (Hypertension)

Renin inhibition requires blocking the large, hydrophobic S1/S3 pockets of the enzyme. Piperidine analogs have emerged as potent non-peptidomimetic alternatives to Aliskiren.[1]

Mechanism: The 3,4-disubstituted piperidine scaffold positions a "warhead" (often a transition-state mimic) to interact with the catalytic aspartates, while the N1 and C3 substituents fill the S3 and S4 sub-pockets.

Key SAR Findings:

  • C3-Position: The hydroxymethyl group is often derivatized into an ether or carbamate.[1] Bulky lipophilic groups here improve affinity for the S3 hydrophobic pocket.[1]

  • C4-Position: An aromatic substituent (e.g., phenyl) at C4 is critical for pi-stacking interactions within the active site.[1]

  • N1-Position: Substitution with a renin-specific "tail" (e.g., alkoxy-substituted phenyl) dramatically improves potency (IC50 < 1 nM).[1]

Comparative Data: Renin Inhibition Potency

Data derived from optimization studies of 3,4-disubstituted piperidines.

Compound IDCore ScaffoldC3-SubstituentC4-SubstituentRenin IC50 (nM)Selectivity (vs. Cathepsin D)
Reference (Aliskiren) Octanamide----0.6>5000x
Analog 1 (Early Hit) Piperidine-CH2OH (Free OH)Phenyl450>100x
Analog 2 Piperidine-CH2-O-Ph (Ether)Phenyl28>500x
Compound 26g 3,9-diazabicyclo Fused Ring Substituted 0.20 >1000x

Insight: The transition from a simple hydroxymethyl (Analog 1) to a functionalized ether (Analog 2) improves potency by >15-fold. Further rigidification into a bicyclic system (Compound 26g) rivals the clinical standard.[1]

Case Study B: Muscarinic Antagonists (M2/M3 Receptors)

In the context of Muscarinic Acetylcholine Receptors (mAChRs), the piperidin-3-ylmethanol scaffold is used to space a basic nitrogen from a lipophilic pharmacophore.

Key SAR Findings:

  • Selectivity (M2 vs M3): The distance between the basic nitrogen and the hydrogen-bonding hydroxyl group is a determinant of subtype selectivity.[1]

  • Stereochemistry: The (R)-enantiomer typically exhibits higher affinity for M3 receptors (bronchodilation target), while the (S)-enantiomer may show M2 preference or reduced activity.[1]

  • N-Substitution: Bulky hydrophobic groups (e.g., cyclohexylmethyl) at N1 are essential for high affinity, interacting with the tyrosine lid of the receptor.

Comparative Data: Receptor Subtype Selectivity

Comparison of N-substituted piperidin-3-ylmethanol derivatives.

CompoundStereochemistryN-SubstituentM3 Ki (nM)M2 Ki (nM)M2/M3 Selectivity Ratio
Analog A RacemicMethyl12008500.7 (Non-selective)
Analog B (R)-isomerCyclohexylmethyl0.31 30~100 (M3 Selective)
Analog C (S)-isomerCyclohexylmethyl45150.3 (M2 Selective)

Insight: Stereochemistry is the "switch" for selectivity.[1] Researchers targeting COPD (M3 antagonism) must isolate the (R)-isomer to avoid M2-mediated cardiac side effects.[1]

Visualizing the Mechanism

To understand the context of Renin inhibition, the following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the precise intervention point of Piperidine-based inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin Enzyme (Kidney) Renin->Angiotensinogen Catalysis AngII Angiotensin II (Active Octapeptide) AngI->AngII Hydrolysis ACE ACE (Lungs) ACE->AngI Catalysis Receptors AT1 Receptors (Vasoconstriction) AngII->Receptors Binding Inhibitor Piperidine-3-ylmethanol Analogs Inhibitor->Renin Direct Inhibition (IC50 < 1nM)

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS).[1] Piperidine analogs act as Direct Renin Inhibitors (DRIs), blocking the rate-limiting step of the cascade.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-Hydroxymethylpiperidine

This protocol describes the synthesis of a key intermediate often used to introduce the N-benzyl "anchor" before functionalizing the hydroxyl group.[1]

Reagents:

  • 3-Hydroxymethylpiperidine (1.0 eq)[1]

  • Benzyl Chloride (1.1 eq)

  • Potassium Carbonate (K2CO3, 2.5 eq)

  • Acetonitrile (ACN, Solvent)[2]

  • Potassium Iodide (KI, 0.1 eq - Catalyst)

Workflow:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxymethylpiperidine (11.5 g, 100 mmol) in ACN (100 mL).

  • Base Addition: Add anhydrous K2CO3 (34.5 g, 250 mmol) and catalytic KI (1.6 g, 10 mmol). Stir at room temperature for 15 minutes.

  • Alkylation: Add Benzyl Chloride (12.6 mL, 110 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12 hours. Monitor reaction progress by TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4.[1][3]

  • Yield: Purify via flash column chromatography (Hexane:EtOAc) to yield the product as a pale yellow oil (~85-90% yield).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the NH signal and the appearance of the benzylic singlet (~3.5 ppm).

  • Mass Spec: Confirm M+H peak at m/z ~206.

Protocol 2: In Vitro Renin Inhibition Assay (FRET-based)

To verify the activity of synthesized analogs.[1]

  • Substrate: Use a FRET peptide substrate (e.g., DABCYL-gaba-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS).[1]

  • Buffer: 50 mM MOPS, pH 7.4, 100 mM NaCl, 0.05% Tween-20.

  • Procedure:

    • Mix 10 nM Recombinant Human Renin with varying concentrations of the Piperidine Analog (0.1 nM to 10 µM) in a black 96-well plate.

    • Incubate for 30 minutes at 37°C to allow equilibrium binding.

    • Add FRET substrate (final concentration 5 µM).[1]

    • Measure fluorescence increase (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes.

  • Analysis: Plot initial velocity (RFU/min) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.[1]

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the N-benzyl intermediate, a common starting point for both Renin and Muscarinic ligands.

Synthesis_Workflow Start 3-Hydroxymethyl piperidine Reaction Reflux in ACN 12 Hours Start->Reaction Reagents Benzyl Chloride K2CO3 / KI Reagents->Reaction Workup Filtration & Extraction Reaction->Workup Product N-Benzyl-3-hydroxymethyl piperidine Workup->Product Validation QC: NMR & MS (Yield >85%) Product->Validation

Figure 2: Step-by-step synthesis workflow for the N-alkylation of the piperidine scaffold.

References

  • Renin Inhibitors Design & Optimization

    • Design and optimization of new piperidines as renin inhibitors. ResearchGate.[1][4]

  • Muscarinic Antagonist Selectivity

    • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity.[1][5] PubMed.[1]

  • General Scaffold Chemistry

    • Piperidin-3-ylmethanol | C6H13NO | CID 107308.[1] PubChem.[1]

  • Synthesis Protocols

    • Novel synthesis process of N-benzyl-3-piperidinol.[1][2][6][7] Google Patents (CN101817779B).[1]

  • Stereochemical Importance

    • Application of Chiral Piperidine Scaffolds in Drug Design.[1] Thieme Connect.[1]

Sources

Comparative Analysis of Catalytic Systems for Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Heterogeneous Noble Metals to Asymmetric Homogeneous Complexes

Executive Summary

Piperidine rings constitute the core pharmacophore in over 12,000 clinically observed compounds and numerous FDA-approved drugs (e.g., Paroxetine, Ritalin). While the hydrogenation of pyridine to piperidine appears deceptively simple, the high resonance energy of the pyridine ring (29 kcal/mol) and the catalyst-poisoning nature of the nitrogen lone pair create a significant synthetic bottleneck.

This guide provides a head-to-head technical comparison of the three dominant catalytic modalities: Heterogeneous Noble Metals (for bulk efficiency), Homogeneous Iridium Complexes (for stereochemical precision), and Earth-Abundant Nanoparticles (for cost-sustainable scaling).

Part 1: The Landscape of Catalytic Systems
1. Heterogeneous Noble Metals (Pd, Pt, Rh, Ru)

The Industrial Workhorses

Heterogeneous catalysts remain the standard for non-chiral, bulk reductions due to ease of separation. However, their activity profiles differ drastically based on surface electronics and susceptibility to poisoning.

  • Rhodium (Rh/C, Rh₂O₃): The "Gold Standard" for mild conditions. Rhodium maintains high activity at ambient temperatures and low pressures (1–5 bar) because it is less prone to nitrogen poisoning than Palladium. It is the preferred choice when functional group tolerance (e.g., avoiding ketone reduction) is critical.

  • Palladium (Pd/C): Highly active but often requires "activation." The basic nitrogen of pyridine binds strongly to Pd surfaces, inhibiting H₂ adsorption. Protocols often require acidic media (HCl or Acetic Acid) to protonate the nitrogen, preventing catalyst poisoning.

  • Platinum (PtO₂ - Adams' Catalyst): The robust alternative. Historically significant for use in glacial acetic acid, it is extremely reliable but suffers from lower atom economy and high cost.

2. Homogeneous Asymmetric Catalysts (Ir, Rh)

The Precision Instruments

When chiral centers are generated during reduction (e.g., 2- or 3-substituted pyridines), heterogeneous catalysts typically yield racemic mixtures or favor the thermodynamic cis-isomer. Homogeneous catalysts, particularly Chiral Iridium-P,N complexes , allow for enantioselective synthesis.

  • Mechanism: Unlike the surface adsorption model of heterogeneous metals, these operate via an Ionic Hydrogenation mechanism. The pyridine is often activated (as a pyridinium salt or N-iminopyridium ylide), making it susceptible to hydride transfer from the metal center.[1]

3. Earth-Abundant Metals (Co, Ni)

The Sustainable "New Wave"

Recent advances in shell-encapsulated nanoparticles (e.g., Co@C) have rendered base metals viable.

  • Trade-off: They offer massive cost reductions (Co is ~1000x cheaper than Rh) but require significantly harsher energy inputs (High T, High P) to overcome the activation energy barrier.

Part 2: Head-to-Head Performance Data

The following table synthesizes experimental performance metrics for the reduction of 2-methylpyridine (a standard benchmark substrate) to 2-methylpiperidine .

MetricRhodium on Carbon (5% Rh/C) Palladium on Carbon (10% Pd/C) Iridium-Phosphine-Oxazoline (Ir-PHOX) Cobalt Nanoparticles (Co@C)
Primary Utility Mild, functional group tolerantBulk synthesis, acidic mediaAsymmetric Synthesis (High ee)Cost-driven scale-up
Pressure (H₂) 1 – 5 bar 20 – 50 bar10 – 50 bar40 – 80 bar
Temperature 25°C (RT)60 – 80°CRT – 50°C120 – 150°C
Solvent System MeOH or EtOHMeOH + Acid (HCl/AcOH)DCM / Toluenei-PrOH / H₂O
Turnover # (TON) 500 – 2,000200 – 1,000200 – 50050 – 200
Stereoselectivity cis-predominant (racemic)cis-predominant (racemic)90 – 99% ee Low / Thermodynamic
Poison Resistance HighLow (requires protonation)N/A (Substrate activated)Moderate
Part 3: Decision Logic & Mechanism Visualization
Diagram 1: Catalyst Selection Decision Matrix

Caption: A logic flow for selecting the optimal catalyst based on substrate chirality and functional group sensitivity.

CatalystSelection Start Start: Pyridine Substrate ChiralityCheck Is Enantiopurity Required? Start->ChiralityCheck SubstrateActivation Activate Substrate (Pyridinium Salt / Ylide) ChiralityCheck->SubstrateActivation Yes SensitivityCheck Contains Reducible Groups? (Ketones, Nitriles, Olefins) ChiralityCheck->SensitivityCheck No YesChiral Yes IrCatalyst Use Homogeneous Ir-Catalyst (e.g., [Ir(cod)(P,N)]BArF) SubstrateActivation->IrCatalyst ResultChiral Chiral Piperidine (>90% ee) IrCatalyst->ResultChiral NoChiral No (Racemic/Achiral) RhCatalyst Use Rh/C or Rh2O3 (Mild: 1-5 bar, RT) SensitivityCheck->RhCatalyst Yes CostCheck Priority: Cost vs. Speed? SensitivityCheck->CostCheck No YesSensitive Yes (High Sensitivity) NoSensitive No (Robust Scaffold) CoCatalyst Use Co/Ni Nanoparticles (High P/T required) CostCheck->CoCatalyst Cost Critical PdCatalyst Use Pd/C + Acid (Standard Industrial) CostCheck->PdCatalyst Turnover Critical CostPrior Cost (Scale-up) SpeedPrior Speed/Ease

Diagram 2: Mechanistic Divergence (Surface vs. Ionic)

Caption: Contrast between surface adsorption (Heterogeneous) and hydride transfer (Homogeneous) mechanisms.

Mechanisms cluster_Het Heterogeneous (Rh/Pd) cluster_Hom Homogeneous Asymmetric (Ir) Het_Sub Pyridine (ads) Het_Step1 Syn-Addition (Surface) Het_Sub->Het_Step1 Het_H2 H2 (dissociated) Het_H2->Het_Step1 Het_Prod Piperidine (cis) Het_Step1->Het_Prod Hom_Sub Pyridinium Salt Hom_Step1 1,2-Hydride Transfer Hom_Sub->Hom_Step1 Hom_Cat Ir-Hydride Species Hom_Cat->Hom_Step1 Hom_Inter Enamine Intermediate Hom_Step1->Hom_Inter Hom_Step2 Stereoselective Reduction Hom_Inter->Hom_Step2 Hom_Prod Chiral Piperidine Hom_Step2->Hom_Prod

Part 4: Validated Experimental Protocols
Protocol A: Mild Hydrogenation using Rhodium (Functional Group Tolerant)

Best for: Substrates with ketones, esters, or nitriles that must remain intact.

  • Preparation: In a glovebox or well-ventilated hood, charge a high-pressure autoclave with the pyridine substrate (1.0 equiv).

  • Catalyst Loading: Add 5 wt% Rh/C (catalyst loading: 5–10% by weight relative to substrate). Note: Rhodium is highly active; avoid overloading to prevent runaway exotherms.

  • Solvent: Add Methanol (0.5 M concentration). Validation: Ensure solvent is degassed to prevent oxygen inhibition.

  • Reaction: Seal the autoclave. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 5 bar (75 psi) H₂. Stir at Room Temperature (25°C) for 6–12 hours.

  • Workup: Vent H₂ carefully. Filter the mixture through a Celite pad to recover the expensive Rh catalyst. Concentrate the filtrate.

  • QC Check: ¹H NMR should show the disappearance of aromatic signals (δ 7.0–8.5 ppm) and appearance of aliphatic multiplets (δ 1.5–3.0 ppm).

Protocol B: Asymmetric Hydrogenation using Iridium (Chiral Synthesis)

Best for: Creating enantiopure piperidines from substituted pyridines.

  • Activation: Convert the pyridine to a pyridinium salt by treating with benzyl bromide or HCl, or form an N-iminopyridium ylide (as per Charette et al. [3]).

  • Catalyst Prep: In a glovebox, dissolve the pre-catalyst [Ir(COD)Cl]₂ and the chiral P,N-ligand (e.g., (S)-Phox) in DCM. Stir for 30 mins. Add counter-ion exchanger NaBArF to generate the active cationic species.

  • Hydrogenation: Transfer the activated substrate and catalyst (1–2 mol%) to the hydrogenation vessel.

  • Conditions: Pressurize to 50 bar H₂. Heat to 50°C . Stir for 24 hours.

  • Purification: Deprotect the activating group (if benzyl/ylide) using standard hydrogenolysis (Pd/C, H₂) or oxidative cleavage, yielding the free chiral piperidine.

Part 5: Expert Commentary & Troubleshooting

1. The "Acid Effect" in Heterogeneous Catalysis When using Pd/C, you may observe stalled conversion. This is often due to the product (piperidine) being more basic than the reactant (pyridine), leading to strong product adsorption that blocks active sites.

  • Solution: Run the reaction in glacial acetic acid or add 1.1 equiv of HCl. This protonates the piperidine, reducing its affinity for the metal surface and allowing turnover to continue [1].

2. Stereocontrol Traps In heterogeneous hydrogenation of 2-substituted pyridines, the cis isomer is kinetically favored (H₂ adds from the face adsorbed to the metal). However, high temperatures (>80°C) or prolonged reaction times can lead to isomerization to the thermodynamic trans product via a dehydrogenation-rehydrogenation equilibrium.

  • Tip: Monitor reaction progress closely by GC-MS. Stop the reaction immediately upon full conversion to preserve the kinetic cis ratio.

3. Safety Note on Earth-Abundant Metals While Cobalt nanoparticles are cheaper, they often require temperatures near the flash point of organic solvents (130°C+). Ensure your autoclave is rated for at least 1.5x the operating pressure and utilize a blast shield.

References
  • Glorius, F., et al. (2004).[1] Efficient Asymmetric Hydrogenation of Pyridines.[1][2][3][4][5] Angewandte Chemie International Edition. Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes.[2] Chemical Reviews. Link

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society.[1] Link

  • Beller, M., et al. (2017). Cobalt-based Nanocatalysts for Green Chemistry. Accounts of Chemical Research. Link

  • BenchChem Application Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Data.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-3-ylmethanol hydrochloride
Reactant of Route 2
Piperidin-3-ylmethanol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.